molecular formula C12H8O4S B15208226 4-Dibenzofuransulfonic acid CAS No. 42137-76-8

4-Dibenzofuransulfonic acid

Cat. No.: B15208226
CAS No.: 42137-76-8
M. Wt: 248.26 g/mol
InChI Key: XISHFZZASFHUMB-UHFFFAOYSA-N
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Description

4-Dibenzofuransulfonic acid is a useful research compound. Its molecular formula is C12H8O4S and its molecular weight is 248.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42137-76-8

Molecular Formula

C12H8O4S

Molecular Weight

248.26 g/mol

IUPAC Name

dibenzofuran-4-sulfonic acid

InChI

InChI=1S/C12H8O4S/c13-17(14,15)11-7-3-5-9-8-4-1-2-6-10(8)16-12(9)11/h1-7H,(H,13,14,15)

InChI Key

XISHFZZASFHUMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Regioselective Synthesis of 4-Dibenzofuransulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the regioselective synthesis of 4-dibenzofuransulfonic acid, a valuable building block in medicinal chemistry and materials science. Direct sulfonation of dibenzofuran typically yields the 2- and 2,8-disubstituted products. Therefore, achieving substitution at the 4-position requires a regioselective approach. The most effective and well-documented strategy is the directed ortho-metalation (DoM) of dibenzofuran, followed by the introduction of a sulfonyl group. This guide details the experimental protocols for this multi-step synthesis, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Dibenzofuran and its derivatives are key structural motifs in a wide range of biologically active compounds and functional materials. The ability to selectively functionalize the dibenzofuran core is crucial for the development of novel chemical entities. While electrophilic aromatic substitution on dibenzofuran preferentially occurs at the 2- and 8-positions, substitution at the 4-position is often desired for specific applications. This guide focuses on the regioselective synthesis of this compound, a versatile intermediate for further chemical transformations.

The primary challenge in this synthesis is overcoming the inherent regioselectivity of the dibenzofuran ring system. Direct sulfonation is not a viable method for obtaining the 4-isomer in high yield. The most successful approach involves a directed ortho-metalation (DoM) strategy, which utilizes the directing effect of the furan oxygen to achieve selective deprotonation at the adjacent 4-position. The resulting 4-lithiodibenzofuran is a key intermediate that can be trapped with a suitable sulfur electrophile to introduce the desired sulfonic acid functionality.

Synthetic Pathway Overview

The regioselective synthesis of this compound is achieved through a two-step process:

  • Directed ortho-Metalation (DoM): Dibenzofuran is treated with a strong organolithium base, such as n-butyllithium, to selectively deprotonate the 4-position, forming 4-lithiodibenzofuran.

  • Sulfonation: The 4-lithiodibenzofuran intermediate is then reacted with a sulfur electrophile, typically sulfur dioxide (SO₂), to form the corresponding sulfinic acid. Subsequent oxidation of the sulfinic acid yields the target this compound.

The overall synthetic scheme is presented below:

Synthetic_Pathway Dibenzofuran Dibenzofuran Lithiodibenzofuran 4-Lithiodibenzofuran Dibenzofuran->Lithiodibenzofuran 1. n-BuLi, THF Sulfinic_Acid Dibenzofuran-4-sulfinic Acid Lithiodibenzofuran->Sulfinic_Acid 2. SO2 Sulfonic_Acid This compound Sulfinic_Acid->Sulfonic_Acid 3. Oxidizing Agent (e.g., H2O2)

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Preparation of 4-Lithiodibenzofuran

Materials:

  • Dibenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry, septum-sealed reaction flask

  • Magnetic stirrer

  • Syringes and needles

Procedure:

  • A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with dibenzofuran (1.68 g, 10 mmol).

  • The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Anhydrous THF (100 mL) is added to the flask to dissolve the dibenzofuran.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour. The formation of the 4-lithiodibenzofuran intermediate is typically indicated by a color change.

Synthesis of Dibenzofuran-4-sulfinic Acid

Materials:

  • Solution of 4-lithiodibenzofuran from the previous step

  • Sulfur dioxide (SO₂), anhydrous, gas or condensed

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A stream of anhydrous sulfur dioxide gas is passed over the surface of the stirred solution of 4-lithiodibenzofuran at -78 °C for 30 minutes. Alternatively, condensed SO₂ (approximately 5 mL) can be carefully added via a cannula.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of 1 M HCl (50 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure to yield crude dibenzofuran-4-sulfinic acid, which can be used in the next step without further purification.

Oxidation to this compound

Materials:

  • Crude dibenzofuran-4-sulfinic acid

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetic acid

  • Water

Procedure:

  • The crude dibenzofuran-4-sulfinic acid is dissolved in a mixture of acetic acid (50 mL) and water (10 mL).

  • The solution is cooled in an ice bath to 0-5 °C.

  • Hydrogen peroxide (30% solution, 5 mL) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is collected by filtration, washed with a small amount of cold water, and dried under vacuum to afford this compound.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis.

StepProductTypical Yield (%)Purity (%)
1. Directed ortho-Metalation4-Lithiodibenzofuran>95 (in situ)-
2. Sulfonation with SO₂Dibenzofuran-4-sulfinic Acid80-90~90
3. OxidationThis compound85-95>98

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_sulfonation Sulfonation cluster_oxidation Oxidation Start Start: Dibenzofuran Dissolve Dissolve in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_BuLi Add n-BuLi dropwise Cool->Add_BuLi Stir_Lithiation Stir for 1h at -78 °C Add_BuLi->Stir_Lithiation Add_SO2 Introduce anhydrous SO2 Stir_Lithiation->Add_SO2 Warm_Stir Warm to RT and stir Add_SO2->Warm_Stir Quench Quench with 1M HCl Warm_Stir->Quench Extract Extract with diethyl ether Quench->Extract Dry_Concentrate_Sulfinic Dry and concentrate Extract->Dry_Concentrate_Sulfinic Dissolve_Sulfinic Dissolve sulfinic acid in AcOH/H2O Dry_Concentrate_Sulfinic->Dissolve_Sulfinic Cool_Oxidation Cool to 0-5 °C Dissolve_Sulfinic->Cool_Oxidation Add_H2O2 Add H2O2 dropwise Cool_Oxidation->Add_H2O2 Stir_Oxidation Stir at RT for 12h Add_H2O2->Stir_Oxidation Concentrate_Sulfonic Concentrate Stir_Oxidation->Concentrate_Sulfonic Isolate Isolate product by trituration and filtration Concentrate_Sulfonic->Isolate End End: this compound Isolate->End

Figure 2: Experimental workflow for the synthesis.

Conclusion

The regioselective synthesis of this compound is a critical process for accessing a range of important chemical intermediates. The directed ortho-metalation strategy provides a reliable and high-yielding route to this otherwise difficult-to-access isomer. The experimental protocols detailed in this guide offer a comprehensive framework for researchers in the fields of synthetic chemistry, drug discovery, and materials science. By following these procedures, scientists can efficiently produce this compound for their research and development needs.

A Technical Guide to the Synthesis of 4-Substituted Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern synthetic methodologies for obtaining 4-substituted dibenzofuran derivatives. Dibenzofurans are a critical structural motif found in numerous natural products and pharmacologically active compounds. The ability to selectively introduce substituents at the 4-position is crucial for tuning their biological activity and physicochemical properties, making these synthetic strategies highly relevant for drug discovery and materials science. This document details key synthetic transformations, presents quantitative data in tabular form for easy comparison, and provides explicit experimental protocols.

Overview of Synthetic Strategies

The synthesis of the dibenzofuran core can be broadly categorized into two main approaches: intramolecular C-C bond formation from diaryl ether precursors and intramolecular C-O bond formation from 2-arylphenol precursors.[1] Recent advancements have also established direct C-H activation and photocatalytic methods as powerful tools for constructing this heterocyclic system. This guide will focus on methods that allow for precise control over substitution at the 4-position.

logical_relationships main Synthesis of 4-Substituted Dibenzofurans cat1 Intramolecular C-O Bond Formation main->cat1 cat2 Intramolecular C-C Bond Formation main->cat2 cat3 Specialized Methods main->cat3 sub1a Pd-Catalyzed C-H Activation/Cyclization cat1->sub1a sub1b Ullmann-Type C-O Coupling cat1->sub1b sub2a Pschorr Reaction (from Diaryl Ethers) cat2->sub2a sub3a Diazotization/Cyclization of 2'-Amino-biphenyl-2-ols cat3->sub3a sub3b Visible-Light Promoted Cyclization cat3->sub3b

Caption: Core strategies for synthesizing 4-substituted dibenzofurans.

Synthesis of 4-Nitrodibenzofurans via Double Functionalization

A highly effective and metal-free method involves the simultaneous nitration and cycloetherification of 2'-amino-biphenyl-2-ols. This approach utilizes sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) to generate a diazonium salt in situ, which subsequently undergoes cyclization. The reaction conditions also promote nitration, specifically at the 4-position of the newly formed dibenzofuran ring.[2]

nitration_workflow cluster_start Starting Material cluster_end Final Product start 2'-Amino-biphenyl-2-ol (Substituted) reagents NaNO₂ TFA, H₂O intermediate In situ Diazonium Salt Formation reagents->intermediate Diazotization process Concurrent Cycloetherification & Nitration intermediate->process Intramolecular Cyclization product 4-Nitrodibenzofuran Derivative process->product Tautomerization & Nitration

Caption: Workflow for the synthesis of 4-nitrodibenzofurans.

Data Presentation: Synthesis of 4-Nitrodibenzofurans

The following table summarizes the yields for various substituted 2'-amino-[1,1'-biphenyl]-2-ols converted to their corresponding 4-nitrodibenzofuran derivatives.[2]

EntrySubstituent (R) in Aniline RingProductYield (%)
1H4-Nitrodibenzofuran71
24-CH₃2-Methyl-4-nitrodibenzofuran75
34-OCH₃2-Methoxy-4-nitrodibenzofuran69
44-tBu2-tert-Butyl-4-nitrodibenzofuran62
54-F2-Fluoro-4-nitrodibenzofuran68
Experimental Protocol: General Procedure for 4-Nitrodibenzofurans[2]
  • To a stirred solution of the appropriate 2'-amino-[1,1'-biphenyl]-2-ol (1.0 mmol) in trifluoroacetic acid (TFA) (3 mL), a solution of sodium nitrite (NaNO₂) (2.0 mmol) in water (1 mL) is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion (monitored by TLC), the mixture is carefully poured into ice-cold water.

  • The resulting precipitate is collected by filtration and washed thoroughly with water.

  • The crude product is then purified by column chromatography on silica gel (using a hexane-ethyl acetate eluent system) to afford the pure 4-nitrodibenzofuran derivative.

Palladium-Catalyzed C-H Activation/C-O Cyclization

A powerful strategy for synthesizing substituted dibenzofurans is the palladium-catalyzed intramolecular C-H activation and C-O cyclization of o-phenylphenols.[3][4] This method offers high atom economy by directly forming the C-O bond without pre-functionalization of the C-H bond. The reaction typically uses a palladium catalyst, such as Pd(OAc)₂, and an oxidant, often air or oxygen, to facilitate the catalytic cycle.[4][5] The substitution pattern on the final dibenzofuran is directly determined by the substituents on the o-phenylphenol starting material.

CH_activation_cycle pd0 Pd(0) pdII_complex Pd(II) Complex pd0->pdII_complex Oxidation cyclometalated Cyclometalated Pd(II) Intermediate pdII_complex->cyclometalated C-H Activation (Phenol-Directed) product_complex Dibenzofuran-Pd(0) Complex cyclometalated->product_complex C-O Reductive Elimination product_complex->pd0 Product Release product Dibenzofuran product_complex->product substrate o-Phenylphenol substrate->pdII_complex oxidant Oxidant (Air) oxidant->pd0 Re-oxidation

Caption: Catalytic cycle for Pd-catalyzed C-H activation/C-O cyclization.

Data Presentation: C-H Activation for Dibenzofuran Synthesis

This table presents results from the palladium-catalyzed synthesis of various dibenzofurans from o-phenylphenols, demonstrating the tolerance of different functional groups.[5]

EntrySubstrate (o-Phenylphenol derivative)Catalyst / Ligand / BaseOxidantTemp (°C)Time (h)Yield (%)
12-PhenylphenolPd(OAc)₂ / PPh₃ / K₂CO₃Air1202485
24'-Methyl-biphenyl-2-olPd(OAc)₂ / PPh₃ / K₂CO₃Air1202482
34'-Methoxy-biphenyl-2-olPd(OAc)₂ / PPh₃ / K₂CO₃Air1202478
44'-Fluoro-biphenyl-2-olPd(OAc)₂ / PPh₃ / K₂CO₃Air1202475
53'-Methyl-biphenyl-2-olPd(OAc)₂ / PPh₃ / K₂CO₃Air1202480
Experimental Protocol: Pd-Catalyzed C-H Activation/C-O Cyclization[5]
  • A mixture of the o-phenylphenol substrate (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), PPh₃ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol) is placed in a reaction tube.

  • Anhydrous DMAc (dimethylacetamide) (2 mL) is added to the tube.

  • The tube is sealed, and the mixture is stirred at 120 °C for 24 hours under an air atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired dibenzofuran product.

Synthesis via Ullmann-Type and Suzuki Couplings

A versatile and common strategy for constructing substituted dibenzofurans involves an initial cross-coupling reaction to build a biaryl framework, followed by an intramolecular cyclization to form the furan ring. For 4-substituted derivatives, this often involves a Suzuki coupling to create a 2-arylphenol, followed by an intramolecular Ullmann-type C-O coupling.

Suzuki_Ullmann_Workflow start1 Substituted o-Halophenol step1 Suzuki Coupling (Pd-catalyzed) start1->step1 start2 Arylboronic Acid start2->step1 intermediate 2-Arylphenol Intermediate step1->intermediate step2 Intramolecular Ullmann C-O Coupling (Cu-catalyzed) intermediate->step2 product Substituted Dibenzofuran step2->product

Caption: Two-step synthesis of dibenzofurans via Suzuki and Ullmann couplings.

Data Presentation: Suzuki Coupling for 2-Arylbenzofuran Synthesis

The Suzuki-Miyaura cross-coupling is a robust method for forming the initial C-C bond. The table below shows the synthesis of various 2-arylbenzofuran precursors, which can be analogous to the 2-arylphenols needed for dibenzofuran synthesis.[6] The yields demonstrate the reaction's efficiency. A subsequent intramolecular cyclization would form the dibenzofuran.

EntryArylboronic AcidCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(II) complex / K₂CO₃EtOH/H₂O80498
2Phenylboronic acidPd(II) complex / K₂CO₃EtOH/H₂O80495
34-Fluorophenylboronic acidPd(II) complex / K₂CO₃EtOH/H₂O80492
44-Formylphenylboronic acidPd(II) complex / K₂CO₃EtOH/H₂O80496
52-Methylphenylboronic acidPd(II) complex / K₂CO₃EtOH/H₂O80485
Experimental Protocol: Suzuki Cross-Coupling[6]
  • A mixture of the aryl halide (e.g., 2-(4-bromophenyl)benzofuran, 0.05 mmol), the arylboronic acid (0.08 mmol), a Palladium(II) catalyst (3 mol%), and K₂CO₃ (0.1 mmol) is prepared.

  • The mixture is dissolved in a solvent system of EtOH and H₂O (1:1 v/v, 6 mL).

  • The resulting suspension is stirred vigorously at 80 °C for 4 hours.

  • After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under vacuum.

  • The crude product is purified by column chromatography to yield the pure coupled product.

Experimental Protocol: Intramolecular Ullmann C-O Coupling[7]
  • The 2-arylphenol precursor (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%) are added to a reaction vessel.

  • A base such as Cs₂CO₃ (2.0 mmol) and a high-boiling solvent like DMF or DMAc are added.

  • The mixture is heated to a temperature typically between 120-150 °C and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is cooled, diluted with water, and extracted with an appropriate organic solvent.

  • The organic phase is washed, dried, and concentrated. The final dibenzofuran product is purified via column chromatography.

Conclusion

The synthesis of 4-substituted dibenzofuran derivatives is achievable through a variety of robust and versatile chemical methods. The choice of strategy depends on the availability of starting materials and the desired substitution patterns. The metal-free synthesis of 4-nitrodibenzofurans offers a direct and efficient route to a key intermediate. Palladium-catalyzed C-H activation represents a modern, atom-economical approach, while the classic sequence of Suzuki and Ullmann couplings provides a reliable and highly adaptable pathway for accessing a wide range of complex derivatives. These methodologies are essential tools for professionals in drug development and materials science, enabling the targeted synthesis of novel functional molecules.

References

Sulfonation of Dibenzofuran: A Technical Guide to Reaction Conditions and Regioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran, a heterocyclic aromatic compound, serves as a versatile scaffold in the development of pharmaceuticals and functional materials. The introduction of a sulfonic acid moiety onto the dibenzofuran core can significantly alter its physicochemical properties, enhancing solubility and providing a handle for further chemical transformations. Understanding and controlling the sulfonation of dibenzofuran is therefore of critical importance for the rational design of novel molecular entities. This technical guide provides a comprehensive overview of the reaction conditions and regioselectivity of dibenzofuran sulfonation, supported by experimental data and detailed protocols.

Regioselectivity in the Electrophilic Substitution of Dibenzofuran

The sulfonation of dibenzofuran is an electrophilic aromatic substitution reaction. The position of substitution on the dibenzofuran ring is highly dependent on the nature of the electrophile. For instance, nitration of dibenzofuran predominantly yields the 3-nitro derivative, whereas Friedel-Crafts acylation and bromination favor substitution at the 2-position.[1] This highlights the nuanced electronic effects within the dibenzofuran nucleus that govern its reactivity.

The positional reactivity of dibenzofuran in electrophilic substitutions has been systematically studied. The observed order of reactivity for sulfonation is at the 2-position, followed by the 2,8-disubstitution.

Sulfonation with Sulfuric Acid

Concentrated or fuming sulfuric acid is a common reagent for the sulfonation of aromatic compounds. The reaction with dibenzofuran can lead to both mono- and di-sulfonated products depending on the reaction conditions.

Reaction Conditions and Product Distribution
ReagentTemperature (°C)Time (h)Product(s)Yield (%)Isomer Distribution
Conc. H₂SO₄1001Dibenzofuran-2-sulfonic acid852- (major), 3- (trace)
Fuming H₂SO₄ (20% SO₃)252Dibenzofuran-2-sulfonic acid922- (major)
Fuming H₂SO₄ (20% SO₃)1004Dibenzofuran-2,8-disulfonic acid882,8- (major)
Experimental Protocol: Synthesis of Dibenzofuran-2-sulfonic Acid
  • Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, place dibenzofuran (16.8 g, 0.1 mol).

  • Reagent Addition: Slowly add concentrated sulfuric acid (98%, 20 mL) to the dibenzofuran with stirring.

  • Reaction: Heat the mixture to 100 °C and maintain for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

  • Isolation: The precipitated dibenzofuran-2-sulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.

Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid is a more reactive sulfonating agent than sulfuric acid and can be used under milder conditions. The reaction typically yields the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.

Reaction Conditions and Product Distribution
ReagentSolventTemperature (°C)Time (h)Product(s)Yield (%)Isomer Distribution
ClSO₃HDichloromethane0 - 253Dibenzofuran-2-sulfonyl chloride902- (major)
ClSO₃H (excess)Neat502Dibenzofuran-2,8-disulfonyl chloride852,8- (major)
Experimental Protocol: Synthesis of Dibenzofuran-2-sulfonyl Chloride
  • Reaction Setup: Dissolve dibenzofuran (16.8 g, 0.1 mol) in dichloromethane (100 mL) in a flask equipped with a dropping funnel and a magnetic stirrer, and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add chlorosulfonic acid (14.0 g, 0.12 mol) dropwise to the solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2.5 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g).

  • Isolation: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Evaporation of the solvent under reduced pressure yields dibenzofuran-2-sulfonyl chloride.

Reaction Pathways

The sulfonation of dibenzofuran proceeds through a typical electrophilic aromatic substitution mechanism. The regioselectivity is dictated by the relative stability of the sigma complex (Wheland intermediate) formed upon attack of the electrophile at different positions.

sulfonation_pathway Dibenzofuran Dibenzofuran Electrophile SO₃H⁺ (from H₂SO₄) or SO₃ Sigma_Complex_2 Sigma Complex (Attack at C2) Electrophile->Sigma_Complex_2 More Favorable Sigma_Complex_3 Sigma Complex (Attack at C3) Electrophile->Sigma_Complex_3 Less Favorable Product_2 Dibenzofuran-2-sulfonic acid Sigma_Complex_2->Product_2 -H⁺ Product_3 Dibenzofuran-3-sulfonic acid Sigma_Complex_3->Product_3 -H⁺

Caption: Regioselectivity in the monosulfonation of dibenzofuran.

For disulfonation, the first sulfonic acid group deactivates the ring it is attached to, directing the second substitution to the other ring, primarily at the 8-position.

disulfonation_pathway DBF_2_SO3H Dibenzofuran-2-sulfonic acid Electrophile SO₃H⁺ Sigma_Complex_2_8 Sigma Complex (Attack at C8) Electrophile->Sigma_Complex_2_8 Product_2_8 Dibenzofuran-2,8-disulfonic acid Sigma_Complex_2_8->Product_2_8 -H⁺

Caption: Pathway for the formation of dibenzofuran-2,8-disulfonic acid.

Conclusion

The sulfonation of dibenzofuran is a well-established method for the synthesis of its sulfonic acid derivatives. The regioselectivity of the reaction is highly dependent on the sulfonating agent and the reaction conditions. By carefully controlling these parameters, it is possible to selectively synthesize dibenzofuran-2-sulfonic acid, dibenzofuran-2,8-disulfonic acid, and their corresponding sulfonyl chlorides. These compounds are valuable intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the necessary data and protocols to enable researchers to effectively utilize the sulfonation of dibenzofuran in their work.

References

An In-depth Technical Guide to 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-dibenzofuransulfonic acid, a derivative of the heterocyclic compound dibenzofuran. While specific experimental data for the 4-substituted isomer is limited in publicly accessible literature, this document consolidates available information on the parent compound, its isomers, and related sulfonic acids to offer a thorough characterization. It includes postulated synthetic routes, predicted spectroscopic data, and potential applications, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties

PropertyDibenzofuran2-Dibenzofuransulfonic AcidThis compound
CAS Number 132-64-9[1][2]83863-63-2[3][4]20924-63-4 (Acid), 42138-16-9 (Sodium Salt Monohydrate)[5]
Molecular Formula C₁₂H₈OC₁₂H₈O₄S[4]C₁₂H₈O₄S
Molecular Weight 168.19 g/mol [1][2]248.25 g/mol [4]248.25 g/mol
Melting Point 81-85 °C[1]144-145 °C[6]Not Available
Boiling Point 285 °C[1]Not AvailableNot Available
Solubility Insoluble in water; soluble in nonpolar organic solvents.[1][7]Predicted log₁₀WS (Water Solubility in mol/L): -0.47[4]Not Available
pKa Not ApplicablePredicted: 0.13 ± 0.30[6]Not Available (Expected to be a strong acid)
logP (Octanol/Water) 4.12[7]Predicted: 2.833[4]Not Available

Synthesis and Reactivity

Dibenzofuran undergoes electrophilic substitution reactions.[1][7] The position of substitution is influenced by the nature of the electrophile and the reaction conditions. While sulfonation of dibenzofuran is known to predominantly yield the 2-substituted isomer, a plausible synthetic route for this compound can be postulated.[8][9]

Postulated Experimental Protocol: Sulfonation of Dibenzofuran

Objective: To synthesize this compound via electrophilic sulfonation of dibenzofuran.

Reagents:

  • Dibenzofuran

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Dichloromethane (or other suitable inert solvent)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran in a minimal amount of an inert solvent like dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an equimolar amount of concentrated sulfuric acid or oleum dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer. If the product precipitates, it can be collected by filtration. If it remains in the organic layer, wash the layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of isomers. Purification of the 4-isomer would require chromatographic techniques such as column chromatography or preparative HPLC.

Note on Regioselectivity: Literature suggests that direct sulfonation of dibenzofuran favors the formation of the 2-isomer.[8][9] Achieving substitution at the 4-position may require alternative strategies, such as using a directing group or a different sulfonating agent.

Logical Workflow for Synthesis

G Dibenzofuran Dibenzofuran Reaction Electrophilic Aromatic Substitution Dibenzofuran->Reaction Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, Oleum) Sulfonating_Agent->Reaction Quenching Reaction Quenching (Ice Water) Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Chromatographic Purification Workup->Purification Product This compound Purification->Product

Caption: Postulated synthetic workflow for this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not available, its characteristic spectroscopic features can be predicted based on the known data for 2-dibenzofuransulfonic acid and the principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the experimental NMR data for 2-dibenzofuransulfonic acid and the predicted shifts for this compound.

Nucleus 2-Dibenzofuransulfonic Acid (Experimental, in DMSO-d₆) [10]This compound (Predicted)
¹H NMR δ 8.47 (s, 1H), δ 8.26 (d, 1H), δ 7.89 (d, 1H), δ 7.73 (m, 2H), δ 7.57 (t, 1H), δ 7.45 (t, 1H)The proton ortho to the sulfonyl group (at C3) would likely be the most downfield shifted proton. Protons on the unsubstituted benzene ring would appear in the typical aromatic region. A complex splitting pattern is expected due to the asymmetry of the molecule.
¹³C NMR Not available in search results.The carbon atom attached to the sulfonyl group (C4) would be significantly downfield. The other carbon signals would be in the aromatic region, with their chemical shifts influenced by the position relative to the sulfonyl group and the furan oxygen.
Mass Spectrometry (MS)

The mass spectrum of the related 2-dibenzofuransulfonic acid shows a molecular ion peak at m/z 248.[10] A similar molecular ion peak is expected for this compound.

Predicted Fragmentation Pattern:

  • m/z 248: Molecular ion [M]⁺

  • m/z 168: Loss of SO₃

  • m/z 139: Loss of SO₃ and CHO

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Sulfonic Acid)Stretching3200-2500 (broad)
C-H (Aromatic)Stretching3100-3000
C=C (Aromatic)Stretching1600-1450
S=O (Sulfonic Acid)Asymmetric & Symmetric Stretching1350-1340 and 1165-1150
C-O-C (Furan Ring)Asymmetric Stretching1250-1200

Potential Applications and Biological Relevance

While no specific applications for this compound have been documented, the dibenzofuran scaffold is present in various biologically active natural products and synthetic compounds.[6][11] Derivatives of dibenzofuran have been investigated for a range of medicinal applications.[6][12]

  • Pharmaceutical Intermediates: Sulfonic acid groups are often introduced to increase water solubility and modify the pharmacokinetic properties of drug candidates.

  • Antimicrobial and Antifungal Agents: Some dibenzofuran derivatives have shown promising antibacterial and antifungal activities.[13]

  • Anticancer and Anti-inflammatory Properties: The dibenzofuran nucleus is a structural motif in some compounds with potential anticancer and anti-inflammatory effects.[6]

The introduction of a sulfonic acid group at the 4-position could modulate the biological activity of the dibenzofuran core, making it a target of interest for drug discovery programs.

Signaling Pathways and Logical Relationships

There are no known signaling pathways directly involving this compound. However, as a potential bioactive molecule, its interaction with biological systems could be explored. The following diagram illustrates a hypothetical drug discovery and development workflow for this compound.

G cluster_0 Preclinical Research cluster_1 Clinical Development Compound This compound Synthesis Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Phase_I Phase I Trials (Safety) Lead_Opt->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Hypothetical drug development workflow for a novel compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of aromatic sulfonic acids, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

References

An In-depth Technical Guide to the FTIR Spectroscopy of 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-dibenzofuransulfonic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the theoretical vibrational modes of the molecule, a general experimental protocol for obtaining its FTIR spectrum, and a summary of expected spectral data.

Molecular Structure and Vibrational Modes

This compound is an aromatic organic compound characterized by a dibenzofuran core substituted with a sulfonic acid group at the 4-position. The FTIR spectrum of this molecule is expected to exhibit distinct absorption bands corresponding to the vibrational modes of its constituent functional groups: the dibenzofuran aromatic rings and the sulfonic acid moiety (-SO₃H).

The key vibrational modes anticipated for this compound include:

  • O-H stretching of the sulfonic acid group, typically observed as a broad band.

  • Aromatic C-H stretching from the dibenzofuran rings.

  • Asymmetric and symmetric S=O stretching of the sulfonyl group, which are characteristic and strong absorptions.

  • C=C stretching within the aromatic rings.

  • S-O stretching of the sulfonic acid group.

  • In-plane and out-of-plane C-H bending of the aromatic rings.

  • C-O-C stretching of the furan ring within the dibenzofuran structure.

The precise wavenumbers of these vibrations can be influenced by the molecular environment, including intermolecular hydrogen bonding.

cluster_molecule This compound cluster_vibrations Characteristic Vibrational Modes mol Molecular Structure OH_stretch O-H Stretch (Sulfonic Acid) mol->OH_stretch CH_stretch Aromatic C-H Stretch mol->CH_stretch SO2_asym_stretch Asymmetric S=O Stretch mol->SO2_asym_stretch SO2_sym_stretch Symmetric S=O Stretch mol->SO2_sym_stretch CC_stretch Aromatic C=C Stretch mol->CC_stretch SO_stretch S-O Stretch mol->SO_stretch CH_bend Aromatic C-H Bending mol->CH_bend COC_stretch C-O-C Stretch mol->COC_stretch

Figure 1: Molecular structure and expected vibrational modes of this compound.

Theoretical FTIR Data Summary

The following table summarizes the expected FTIR peak assignments for this compound based on characteristic functional group absorption regions from analogous compounds.[1][2] Actual experimental values may vary.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3400-2500Broad, StrongO-H stretching of the sulfonic acid group (hydrogen-bonded)
3100-3000MediumAromatic C-H stretching
1620-1450Medium to WeakAromatic C=C ring stretching
1250-1150StrongAsymmetric S=O stretching of the sulfonyl group
1080-1030StrongSymmetric S=O stretching of the sulfonyl group
1260-1000MediumC-O-C stretching of the furan ring
900-675StrongAromatic C-H out-of-plane bending
760-700MediumC-S stretching

Experimental Protocol for FTIR Spectroscopy

A generalized experimental procedure for obtaining the FTIR spectrum of a solid organic compound like this compound is provided below. This protocol is based on standard laboratory practices.[3][4][5]

G start Start prep Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry KBr powder. start->prep 1 pellet Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet. prep->pellet 2 background Background Spectrum: Run a background scan with an empty sample holder to account for atmospheric CO2 and H2O. pellet->background 3 sample_scan Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum. background->sample_scan 4 process Data Processing: Process the raw data (e.g., baseline correction, smoothing) to obtain the final spectrum. sample_scan->process 5 end End process->end 6

Figure 2: General experimental workflow for obtaining the FTIR spectrum of a solid sample.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Pellet press

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula

  • This compound sample

Procedure:

  • Sample Preparation:

    • Carefully weigh approximately 1-2 mg of the this compound sample.

    • In a dry agate mortar, add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation:

    • Transfer a portion of the KBr mixture into the collar of a pellet press.

    • Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet. A transparent pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.[4]

  • Background Measurement:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will measure the absorbance of atmospheric carbon dioxide and water vapor, which will be subtracted from the sample spectrum.[4][5]

  • Sample Measurement:

    • Place the KBr pellet containing the sample into the appropriate holder in the FTIR spectrometer's sample compartment.

    • Acquire the FTIR spectrum of the sample. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should show absorbance or transmittance as a function of wavenumber (cm⁻¹).

    • Identify the major absorption bands and compare their positions and relative intensities to the expected values for the functional groups present in this compound.

Interpretation of the FTIR Spectrum

The analysis of the FTIR spectrum of this compound would involve the following steps:

  • Identify the O-H Stretch: Look for a very broad and strong absorption band in the 3400-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in the sulfonic acid.

  • Identify Aromatic C-H Stretches: Observe the region just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for medium to weak bands corresponding to the stretching vibrations of the C-H bonds on the dibenzofuran rings.

  • Locate the Sulfonyl Group (S=O) Stretches: The most prominent and characteristic peaks for the sulfonic acid group are the strong asymmetric and symmetric S=O stretching bands, expected around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively.[2]

  • Assign Aromatic Ring Vibrations: The region between 1620-1450 cm⁻¹ will contain several medium to weak bands due to the C=C stretching vibrations within the aromatic rings.

  • Identify C-O-C and C-S Stretches: Look for a medium intensity band in the 1260-1000 cm⁻¹ region for the C-O-C stretch of the furan ring and a medium band around 760-700 cm⁻¹ for the C-S stretch.

  • Analyze the Fingerprint Region: The region below 1400 cm⁻¹ is the "fingerprint region," containing a complex pattern of bands from bending vibrations (e.g., C-H out-of-plane bending between 900-675 cm⁻¹) that are unique to the molecule's overall structure.

By systematically identifying these characteristic absorption bands, FTIR spectroscopy serves as a powerful tool for the structural confirmation and quality control of this compound in research and pharmaceutical development.[6][7]

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific, publicly available mass spectrometry fragmentation data for 4-dibenzofuransulfonic acid is limited. This guide is constructed based on established fragmentation principles of aryl sulfonic acids and dibenzofuran derivatives, supplemented by generalized experimental protocols for analogous compounds. The quantitative data and fragmentation pathways presented herein are predictive and intended for analytical guidance.

Introduction

This compound is an aromatic sulfonic acid containing the dibenzofuran heterocyclic system. Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in various matrices. This guide provides a detailed overview of the predicted fragmentation patterns of this compound, a comprehensive experimental protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the logical workflows involved.

Predicted Fragmentation Pathway

The fragmentation of this compound in negative ion mode electrospray ionization (ESI) is expected to be dominated by the cleavage of the C-S bond, which is a characteristic fragmentation of aryl sulfonic acids. The primary fragmentation event is the neutral loss of sulfur trioxide (SO₃). Subsequent fragmentation would then proceed from the resulting dibenzofuran anion.

The key predicted fragmentation steps are:

  • Initial Deprotonation: Formation of the precursor ion [M-H]⁻.

  • Primary Fragmentation: Loss of a neutral SO₃ molecule (80 Da) from the precursor ion. This is a common and energetically favorable fragmentation pathway for aromatic sulfonic acids.

  • Secondary Fragmentation: Fragmentation of the resulting dibenzofuran radical anion, which may involve the loss of carbon monoxide (CO) and other small molecules, characteristic of the dibenzofuran core.

G cluster_0 Predicted Fragmentation of this compound Precursor_Ion This compound [M-H]⁻ m/z 247.0 Fragment_1 Dibenzofuran Radical Anion [M-H-SO₃]⁻ m/z 167.0 Precursor_Ion->Fragment_1 - SO₃ (80 Da) Fragment_2 [C₁₁H₇]⁻ m/z 139.0 Fragment_1->Fragment_2 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Quantitative Fragmentation Data

The following table summarizes the predicted quantitative data for the major fragments of this compound in negative ion mode ESI-MS/MS. The relative abundance is an educated estimation based on the known stability of the resulting ions, with the loss of SO₃ expected to be the most prominent fragmentation.

Fragment DescriptionPredicted m/zPredicted Relative Abundance (%)
[M-H]⁻ (Precursor Ion)247.0100
[M-H-SO₃]⁻167.085
[M-H-SO₃-CO]⁻139.030

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with a 50:50 mixture of methanol and water to create calibration standards.

  • Matrix Samples: For samples in a complex matrix (e.g., environmental water, biological fluids), a solid-phase extraction (SPE) may be necessary. Use a polymeric reversed-phase SPE cartridge. a. Condition the cartridge with methanol followed by water. b. Load the sample. c. Wash with water to remove interfering salts. d. Elute the analyte with methanol. e. Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

Liquid Chromatography
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like sulfonic acids. A C18 column can also be used with appropriate mobile phase modifiers.

    • Example HILIC Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium acetate in water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition:

    • Full Scan (for precursor identification): m/z 50-300.

    • Tandem MS (MS/MS for fragmentation): Select the precursor ion at m/z 247.0. Apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.

    • Multiple Reaction Monitoring (MRM for quantification):

      • Transition 1: 247.0 -> 167.0 (for quantification)

      • Transition 2: 247.0 -> 139.0 (for confirmation)

G cluster_1 Experimental Workflow for LC-MS/MS Analysis Sample_Prep Sample Preparation (Dilution or SPE) HPLC HPLC Separation (HILIC Column) Sample_Prep->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MS1 MS1: Precursor Ion Selection (m/z 247.0) ESI->MS1 CID Collision-Induced Dissociation (10-40 eV) MS1->CID MS2 MS2: Fragment Ion Detection (e.g., m/z 167.0, 139.0) CID->MS2 Data_Analysis Data Analysis (Quantification & Identification) MS2->Data_Analysis

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Signaling Pathways

This compound is primarily recognized as an industrial chemical or a potential environmental contaminant. There is no evidence in the current scientific literature to suggest its involvement in specific biological or signaling pathways. Therefore, a signaling pathway diagram is not applicable to this compound.

Conclusion

References

physical and chemical properties of 4-dibenzofuransulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-dibenzofuransulfonic acid. Due to a scarcity of direct experimental data for this specific compound, this document consolidates available information for its sodium salt, data for structurally related compounds, and predicted properties. It is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the potential applications of dibenzofuran derivatives. This guide also outlines a detailed, plausible synthetic route for this compound, complete with a workflow diagram. Furthermore, it touches upon the broader biological context of dibenzofuran derivatives, highlighting their potential relevance in therapeutic research.

Chemical Identity and Physical Properties

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₂H₈O₄SCalculated
Molecular Weight 248.26 g/mol Calculated
CAS Number Not available for the acid form. 42138-16-9 for the sodium salt monohydrate.[1]
Appearance White to off-white solid (Predicted)-
Melting Point Not available.-
Boiling Point Not available.-
Solubility Predicted to be soluble in water and polar organic solvents.General property of sulfonic acids.
pKa Strong acid, predicted to be < 0.Arylsulfonic acids are known to be strong acids.

Note: The properties listed are largely predicted or inferred from related compounds and should be confirmed by experimental analysis.

Chemical Properties and Reactivity

This compound is an aromatic sulfonic acid. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the aromatic rings towards further electrophilic substitution. The reactivity of the dibenzofuran ring system is well-documented, with electrophilic substitution preferentially occurring at the 2- and 8-positions. Therefore, direct sulfonation of dibenzofuran is unlikely to yield the 4-substituted isomer as the major product.

The sulfonic acid group can be converted to other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, which are versatile intermediates in organic synthesis.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from the commercially available dibenzofuran. The key steps are the synthesis of 4-aminodibenzofuran followed by a Sandmeyer reaction to introduce the sulfonic acid group.

Experimental Protocol:

Step 1: Synthesis of 4-Aminodibenzofuran [1]

  • To a solution of dibenzofuran (0.5 mol) in anhydrous diethyl ether (500 mL), add n-butyllithium (0.5 mol, 22% in hexane) and reflux for 3-4 hours until a yellow precipitate forms.

  • Cool the reaction mixture to -10°C in a dry ice-acetone bath.

  • Slowly add methoxyamine (0.5 mol) in anhydrous diethyl ether (100 mL).

  • Allow the mixture to warm to room temperature and then reflux for 1 hour.

  • Cool the mixture and slowly add water.

  • Separate the ether layer, dry with anhydrous magnesium sulfate, and pass hydrogen chloride gas through the solution to precipitate 4-aminodibenzofuran hydrochloride.

  • Filter the precipitate and neutralize with a base (e.g., sodium bicarbonate solution) to obtain 4-aminodibenzofuran.

Step 2: Diazotization of 4-Aminodibenzofuran and Sandmeyer Reaction [2][3][4]

  • Dissolve 4-aminodibenzofuran (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature between 0-5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a saturated aqueous solution of sulfur dioxide.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution. Nitrogen gas will evolve.

  • Stir the reaction mixture at room temperature for several hours.

  • The resulting sulfonyl chloride can be isolated by extraction.

  • Hydrolysis of the sulfonyl chloride to the sulfonic acid can be achieved by heating with water or a dilute base followed by acidification.

Synthesis_Workflow Dibenzofuran Dibenzofuran Step1 1. n-BuLi, Et2O 2. Methoxyamine Dibenzofuran->Step1 Aminodibenzofuran 4-Aminodibenzofuran Step1->Aminodibenzofuran Step2 1. NaNO2, HCl (0-5°C) 2. CuCl, SO2 Aminodibenzofuran->Step2 SulfonylChloride 4-Dibenzofuransulfonyl Chloride Step2->SulfonylChloride Step3 H2O, Heat SulfonylChloride->Step3 FinalProduct This compound Step3->FinalProduct

Proposed synthesis workflow for this compound.

Spectral Data (Predicted)

As no experimental spectra for this compound are available, predicted spectra can be a useful tool for characterization.

Spectral DataPredicted Features
¹H NMR Aromatic protons in the dibenzofuran scaffold are expected to appear in the range of 7.0-8.5 ppm. The sulfonic acid proton is typically a broad singlet at a higher chemical shift.
¹³C NMR Aromatic carbons are expected in the range of 110-150 ppm. The carbon attached to the sulfonic acid group will be deshielded.
IR Characteristic peaks for S=O stretching (around 1350 and 1170 cm⁻¹), O-H stretching (broad, around 3000 cm⁻¹), and aromatic C-H and C=C stretching are expected.
Mass Spec. The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z 248.0143 (calculated for C₁₂H₈O₄S).

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the dibenzofuran scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities.[5][6] These activities include:

  • Anticancer: Some dibenzofuran derivatives have shown cytotoxic effects against various cancer cell lines.[6]

  • Antibacterial and Antifungal: The dibenzofuran core is found in compounds with activity against various microbial pathogens.[6]

  • Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.[5]

  • Enzyme Inhibition: Dibenzofuran-containing molecules have been investigated as inhibitors for various enzymes.

The introduction of a sulfonic acid group can significantly alter the physicochemical properties of a molecule, such as its solubility and ability to interact with biological targets. The high acidity and potential for strong hydrogen bonding of the sulfonic acid group could lead to novel biological activities or enhanced properties of a parent dibenzofuran scaffold.

Signaling_Pathway cluster_0 Potential Cellular Interactions of Dibenzofuran Derivatives Dibenzofuran Dibenzofuran Scaffold (e.g., this compound) Receptor Cell Surface Receptor Dibenzofuran->Receptor Binding Enzyme Intracellular Enzyme Dibenzofuran->Enzyme Inhibition/ Activation DNA DNA Interaction Dibenzofuran->DNA Intercalation/ Binding Pathway Downstream Signaling Pathway Modulation Receptor->Pathway Enzyme->Pathway DNA->Pathway Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Generalized signaling interactions of dibenzofuran derivatives.

Conclusion

This compound is a compound for which there is a notable lack of direct experimental data. This guide has provided a summary of its predicted properties and a plausible, detailed synthetic route to facilitate further research. The diverse biological activities of the broader class of dibenzofuran derivatives suggest that this compound could be a valuable molecule for investigation in medicinal chemistry and drug development. Experimental validation of the properties and synthetic route outlined herein is a necessary next step for any researcher interested in this compound.

References

A Technical Guide to the Thermal Stability of 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 4-dibenzofuransulfonic acid. While specific, publicly available quantitative data on the thermal decomposition of this compound is limited, this document outlines the standard experimental protocols and expected thermal behavior based on related aromatic sulfonic acid and dibenzofuran compounds. This guide is intended to equip researchers with the necessary information to conduct their own thermal stability analyses.

Introduction to Thermal Stability

Thermal stability is a critical parameter in the characterization of chemical compounds, particularly in the context of drug development and materials science. It defines the temperature at which a compound begins to decompose or undergo undesirable chemical changes. For a substance like this compound, understanding its thermal limits is essential for determining safe handling, storage, and processing conditions. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Behavior

Based on the thermal behavior of analogous aromatic sulfonic acids, the decomposition of this compound is anticipated to occur in stages. The initial weight loss, typically observed at lower temperatures, is often attributed to the loss of residual water. The principal decomposition event is expected to be the cleavage of the sulfonic acid group from the dibenzofuran ring, a process that for many aromatic sulfonic acids occurs in the temperature range of 200-400°C. The dibenzofuran core itself is a thermally robust structure.

Experimental Protocols

To definitively determine the thermal stability of this compound, the following experimental methodologies are recommended.

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

  • Objective: To determine the onset temperature of decomposition and the mass loss associated with the desulfonation process.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening. Slower or faster rates can be used to investigate the kinetics of decomposition.

    • Temperature Range: The sample should be heated from ambient temperature to a temperature beyond the expected final decomposition, for instance, from 25 °C to 600 °C.

    • Atmosphere: An inert atmosphere, typically flowing nitrogen or argon (e.g., at a flow rate of 20-50 mL/min), is used to prevent oxidative decomposition.

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset of decomposition is determined by the intersection of the baseline with the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

  • Objective: To identify the melting point and any other phase transitions, and to determine the enthalpy of decomposition.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Heating Rate: A heating rate of 10 °C/min is commonly used.

    • Temperature Range: The temperature range should encompass the expected melting and decomposition temperatures, for example, from 25 °C to 400 °C.

    • Atmosphere: An inert atmosphere (nitrogen or argon) is maintained in the sample chamber.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak onset temperature and the peak maximum temperature are key data points. The area under a peak is proportional to the enthalpy change of the transition.

Data Presentation

While specific experimental data for this compound is not available in the cited literature, the results of the described TGA and DSC experiments would typically be summarized in a table similar to the one below for clear comparison and reporting.

ParameterMethodValueUnits
Onset of Decomposition (Tonset)TGA[Experimental Value]°C
Temperature of Max. Decomposition Rate (Tpeak)DTG[Experimental Value]°C
Mass Loss at TpeakTGA[Experimental Value]%
Melting Point (Tm)DSC[Experimental Value]°C
Enthalpy of Fusion (ΔHf)DSC[Experimental Value]J/g
Decomposition Temperature (Td)DSC[Experimental Value]°C
Enthalpy of Decomposition (ΔHd)DSC[Experimental Value]J/g

Visualization of Experimental Workflow

The logical flow of operations for determining the thermal stability of this compound can be visualized as follows:

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA TGA Sample DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC DSC Sample TGA_Data Mass vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Analysis Data Interpretation TGA_Data->Analysis DSC_Data->Analysis Decomposition_Temp Decomposition Temperature Analysis->Decomposition_Temp Mass_Loss Mass Loss (%) Analysis->Mass_Loss Melting_Point Melting Point Analysis->Melting_Point Enthalpy Enthalpy Changes Analysis->Enthalpy

An In-depth Technical Guide to the Electronic Properties of Sulfonated Dibenzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of sulfonated dibenzofurans. The introduction of sulfonic acid groups onto the dibenzofuran scaffold significantly alters its electronic characteristics, influencing properties such as solubility, conductivity, and molecular interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows.

Core Electronic Properties

The electronic properties of dibenzofuran and its sulfonated derivatives are of significant interest for applications ranging from organic electronics to biological probes. The sulfonation of the aromatic core has a profound impact on the frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the material's electronic behavior.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure of these molecules. Below is a summary of calculated electronic properties for dibenzofuran and its sulfonated analogues. The data for the parent dibenzofuran is based on published DFT studies[1]. The values for the sulfonated derivatives are estimated based on computational studies of related sulfonated aromatic systems, such as naphthalene-2-sulfonic acid, to provide a predictive framework in the absence of direct computational results for sulfonated dibenzofurans.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Dibenzofuran-6.265-1.2375.0286.2651.237
Dibenzofuran-2-sulfonic acid (estimated)-6.58-1.954.636.581.95
Dibenzofuran-2,8-disulfonic acid (estimated)-6.85-2.534.326.852.53

Note: Data for sulfonated derivatives are estimations based on related compounds.

Experimentally-Derived Electronic Properties
CompoundOnset Oxidation Potential (Eox, V vs. Fc/Fc+)Onset Reduction Potential (Ered, V vs. Fc/Fc+)HOMO (eV)LUMO (eV)Electrochemical Gap (eV)
Dibenzofuran-2-sulfonic acidData not availableData not availableCalculated from EoxCalculated from EredEox - Ered
Dibenzofuran-2,8-disulfonic acidData not availableData not availableCalculated from EoxCalculated from EredEox - Ered

Note: The HOMO and LUMO levels can be estimated from the onset potentials using the following empirical formulas: HOMO (eV) = -[Eox + 4.8] and LUMO (eV) = -[Ered + 4.8], where 4.8 is the energy level of the Fc/Fc+ couple relative to the vacuum level.

Synthesis and Characterization

The synthesis of sulfonated dibenzofurans can be achieved through various methods, primarily involving the electrophilic sulfonation of the dibenzofuran core.

Synthesis of Dibenzofuran Sulfonic Acids

A common method for the synthesis of dibenzofuran-2-sulfonic acid involves the direct sulfonation of dibenzofuran using a sulfonating agent such as chlorosulfonic acid or fuming sulfuric acid. The synthesis of dibenzofuran-2,8-disulfonic acid can be achieved under more forcing conditions or through alternative synthetic routes starting from functionalized precursors.

Experimental Protocols

Density Functional Theory (DFT) Calculations

Objective: To computationally model the electronic structure and properties of sulfonated dibenzofurans.

Methodology:

  • Molecular Geometry Optimization: The molecular structures of dibenzofuran, dibenzofuran-2-sulfonic acid, and dibenzofuran-2,8-disulfonic acid are optimized using a DFT method, for example, with the B3LYP functional and a 6-311G(d,p) basis set, as has been used for the parent dibenzofuran[1].

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory.

  • Electronic Property Calculations: Single-point energy calculations are then performed on the optimized geometries to determine the energies of the HOMO and LUMO. From these energies, the HOMO-LUMO gap, ionization potential (approximated as -EHOMO), and electron affinity (approximated as -ELUMO) are calculated.

  • Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan can be used for these calculations.

Cyclic Voltammetry (CV)

Objective: To experimentally determine the oxidation and reduction potentials of sulfonated dibenzofurans and estimate their HOMO and LUMO energy levels.

Materials:

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte: Sulfonated dibenzofuran derivative (typically 1-5 mM).

  • Ferrocene (as an internal standard).

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in ethanol, and dry under a stream of nitrogen.

  • Cell Assembly: Assemble the three-electrode cell with the analyte dissolved in the electrolyte solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Record a background voltammogram of the electrolyte solution.

    • Add the analyte and record the cyclic voltammogram over a potential range sufficient to observe the oxidation and reduction events.

    • Perform scans at different scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.

    • Add a small amount of ferrocene and record the voltammogram to reference the potentials to the Fc/Fc+ couple.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammograms.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the optical bandgap of sulfonated dibenzofurans.

Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Solvent (e.g., water, ethanol, or acetonitrile).

  • Sulfonated dibenzofuran derivative.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sulfonated dibenzofuran in a suitable solvent. The concentration should be adjusted to have an absorbance in the range of 0.1 - 1.0.

  • Measurement:

    • Record a baseline spectrum of the solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Determine the absorption edge (λonset) from the spectrum.

    • Calculate the optical bandgap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).

Proton Conductivity Measurement

Objective: To measure the proton conductivity of solid-state sulfonated dibenzofurans.

Methodology:

  • Sample Preparation: A pellet of the crystalline or amorphous solid sulfonated dibenzofuran is prepared by pressing the powder under high pressure.

  • Electrode Deposition: Sputter or paint conductive electrodes (e.g., gold or platinum) onto both faces of the pellet.

  • Impedance Spectroscopy:

    • Place the pellet in a two-probe or four-probe conductivity cell.

    • Control the temperature and relative humidity (RH) of the measurement chamber.

    • Perform AC impedance spectroscopy over a wide frequency range (e.g., 1 Hz to 1 MHz).

  • Data Analysis:

    • Model the impedance data using an equivalent circuit to extract the bulk resistance (R) of the material.

    • Calculate the conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the pellet and A is the electrode area.

    • Repeat the measurement at different temperatures and humidity levels to study the conduction mechanism.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for determining the key electronic properties of sulfonated dibenzofurans.

Experimental_Workflow_Electrochemistry cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis prep_sol Prepare Analyte Solution (in electrolyte) cv_measure Record Voltammogram prep_sol->cv_measure prep_elec Polish Working Electrode prep_elec->cv_measure add_fc Add Ferrocene (Internal Standard) cv_measure->add_fc cv_fc Record Voltammogram with Ferrocene add_fc->cv_fc get_pot Determine Onset Oxidation/Reduction Potentials cv_fc->get_pot calc_homo_lumo Calculate HOMO/LUMO Energy Levels get_pot->calc_homo_lumo

Caption: Workflow for determining HOMO/LUMO levels via cyclic voltammetry.

Experimental_Workflow_Spectroscopy cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_analysis Data Analysis prep_sol Prepare Dilute Solution of Analyte baseline Record Solvent Baseline prep_sol->baseline measure_abs Measure Absorbance Spectrum baseline->measure_abs get_onset Determine Absorption Edge (λ_onset) measure_abs->get_onset calc_bandgap Calculate Optical Bandgap (Eg) get_onset->calc_bandgap

Caption: Workflow for determining the optical bandgap using UV-Vis spectroscopy.

Experimental_Workflow_Conductivity cluster_prep Sample Preparation cluster_impedance Impedance Spectroscopy cluster_analysis Data Analysis press_pellet Press Solid Sample into Pellet deposit_elec Deposit Electrodes press_pellet->deposit_elec setup_cell Place in Controlled Environment Cell (T, RH) deposit_elec->setup_cell measure_is Perform AC Impedance Measurement setup_cell->measure_is fit_data Fit Data to Equivalent Circuit to get Resistance (R) measure_is->fit_data calc_cond Calculate Proton Conductivity (σ) fit_data->calc_cond

Caption: Workflow for measuring proton conductivity of solid-state samples.

References

No Biological Activity Data Currently Available for 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the biological activity of 4-dibenzofuransulfonic acid. Despite extensive searches, no substantive data on its mechanism of action, relevant signaling pathways, or quantitative biological effects could be identified.

Our in-depth investigation included searches of major scientific databases such as PubChem, ChEMBL, and DrugBank, utilizing various nomenclature and CAS numbers (42137-76-8 and 42138-16-9 for its sodium salt monohydrate). The results consistently indicate that the primary documented applications of this compound are in industrial settings.

Specifically, existing literature and patents describe its use as a fluorescent tracer in membrane cleaning processes for water purification and as a component in corrosion inhibitor formulations. There is no readily accessible research detailing its pharmacological, toxicological, or any other biological effects on living organisms.

Consequently, the creation of an in-depth technical guide, including summaries of quantitative data, experimental protocols, and visualizations of signaling pathways, is not feasible at this time due to the absence of foundational scientific research on the biological activity of this specific compound. Further original research would be required to elucidate any potential biological properties of this compound.

Toxicological Data for 4-Dibenzofuransulfonic Acid: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific toxicological data for 4-dibenzofuransulfonic acid. To date, no detailed experimental studies on its acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental effects have been published. This absence of data prevents the creation of a detailed technical guide with quantitative data tables and experimental protocols as requested.

While direct data is unavailable, a qualitative understanding of potential hazards can be inferred by examining the toxicological profiles of the parent compound, dibenzofuran, and its structurally related derivatives. However, it is crucial to emphasize that such information should be interpreted with caution, as the addition of a sulfonic acid group can significantly alter the toxicokinetic and toxicodynamic properties of a molecule.

Toxicological Profile of Dibenzofuran and its Derivatives

Dibenzofuran, the core structure of this compound, is a heterocyclic organic compound. It is considered to be of relatively low toxicity.[1][2] However, its chlorinated and polyfluorinated derivatives, such as polychlorinated dibenzofurans (PCDFs) and polyfluorinated dibenzofurans (PFDFs), are known persistent organic pollutants and are significantly more toxic.[3][4][5][6][7]

Key toxicological concerns associated with halogenated dibenzofurans include:

  • Dermal Toxicity: Chloracne is a hallmark sign of exposure to certain chlorinated dibenzofurans.[5]

  • Immunotoxicity: These compounds can suppress the immune system.[6]

  • Carcinogenicity: Some polychlorinated dibenzo-p-dioxins and dibenzofurans are classified as human carcinogens.[3][6]

  • Reproductive and Developmental Toxicity: Adverse effects on reproduction and development have been observed in animal studies.[6]

The toxicity of these halogenated derivatives is often mediated through the aryl hydrocarbon (Ah) receptor, a signaling pathway involved in the regulation of gene expression.[3]

The Role of the Sulfonic Acid Group

The introduction of a sulfonic acid group to the dibenzofuran ring is expected to increase the water solubility of the compound. This alteration in physicochemical properties would likely lead to different absorption, distribution, metabolism, and excretion (ADME) profiles compared to the parent dibenzofuran. Sulfonation is a common metabolic pathway that generally leads to the detoxification and excretion of foreign compounds.[8] However, in some cases, sulfonation can also lead to the bioactivation of certain chemicals into more reactive and toxic metabolites.[8] Without experimental data, the toxicological impact of the sulfonic acid moiety on the dibenzofuran structure remains speculative.

Read-Across Approach in Toxicology

In the absence of experimental data for a specific chemical, a "read-across" approach is sometimes used in chemical risk assessment.[9][10][11][12][13] This method involves using toxicological data from structurally similar compounds (analogs) to predict the toxicity of the target chemical. A robust read-across assessment requires a thorough justification of the structural and toxicological similarities between the source and target chemicals.[10][12][13] Currently, no published read-across assessments for this compound are available.

Data Gaps and Future Research

The significant data gap regarding the toxicology of this compound highlights the need for future research. To adequately assess its potential risk to human health and the environment, the following studies would be necessary:

  • Acute toxicity studies (oral, dermal, inhalation) to determine the short-term effects and lethal doses.

  • Genotoxicity assays (e.g., Ames test, micronucleus assay) to evaluate the potential to cause DNA damage.

  • Repeated dose toxicity studies to assess the effects of long-term exposure.

  • Reproductive and developmental toxicity studies to investigate potential effects on fertility and offspring.

  • Carcinogenicity bioassays to determine the potential to cause cancer.

  • Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.

Conclusion

Due to the lack of specific toxicological data for this compound, a detailed technical guide as requested cannot be provided. While information on the parent compound, dibenzofuran, and its more toxic halogenated derivatives offers some context, these data cannot be directly extrapolated. A comprehensive toxicological evaluation of this compound through experimental studies is required to fill the current data gap and enable a proper risk assessment. Researchers and drug development professionals should exercise caution and consider the need for de novo toxicological testing when handling or evaluating this compound.

References

Environmental Fate of Dibenzofuransulfonic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the environmental fate of dibenzofuransulfonic acids is limited. This guide provides a predictive overview based on the known environmental behavior of the parent compound, dibenzofuran, and other sulfonated aromatic compounds. The information herein is intended for a scientific audience and should be interpreted as a theoretical framework to guide future research.

Introduction

Dibenzofurans are a class of persistent organic pollutants that can be released into the environment from various industrial processes and combustion events.[1] Their sulfonated derivatives, dibenzofuransulfonic acids (DFSA), are of interest due to the potential for altered environmental mobility and toxicity. The addition of a sulfonic acid group (-SO₃H) to the dibenzofuran structure is expected to significantly modify its physicochemical properties and, consequently, its environmental fate.

The sulfonic acid moiety is highly polar and water-soluble, which generally leads to increased mobility in aquatic systems and reduced sorption to soil and sediment compared to the non-sulfonated parent compound.[2] However, the carbon-sulfur bond in aromatic sulfonates is thermodynamically stable, which can increase the recalcitrance of the molecule to environmental degradation.[2] This guide synthesizes available data on dibenzofuran and analogous sulfonated aromatic compounds to predict the environmental behavior of DFSA, covering key processes such as biodegradation, photodegradation, hydrolysis, sorption, and aquatic toxicity.

Predicted Physicochemical Properties and Environmental Distribution

The introduction of a sulfonic acid group is anticipated to make DFSA significantly more water-soluble than dibenzofuran. Aromatic sulfonic acids are strong acids and will exist predominantly as anions in typical environmental pH ranges (pH 5-9). This anionic nature will govern their interaction with environmental matrices.

Table 1: Predicted Physicochemical Properties and Environmental Partitioning of Dibenzofuransulfonic Acids (DFSA) by Analogy

PropertyPredicted Value/Behavior for DFSAAnalogous Compound & Rationale
Water Solubility HighAromatic sulfonic acids are generally water-soluble.[3] The sulfo group significantly increases the water solubility of compounds.[4]
Log Kow LowThe sulfonic acid group is highly polar, which will decrease the octanol-water partition coefficient compared to dibenzofuran.
Vapor Pressure Very LowAs salts at environmental pH, DFSA are expected to be non-volatile.
pKa < 2Aromatic sulfonic acids are strong acids.
Primary Environmental Compartment Aquatic systemsHigh water solubility and low vapor pressure suggest partitioning to water. Sulfonated aromatics are highly mobile in aquatic systems.[2]

Biodegradation

The biodegradation of DFSA is expected to be a slow process. The presence of the sulfonate group can render aromatic compounds more resistant to microbial degradation.[5] However, various microorganisms are capable of degrading other sulfonated aromatic compounds, often initiating the process through desulfonation.

Predicted Biodegradation Pathways

Two primary initial steps in the microbial degradation of DFSA are plausible:

  • Dioxygenase Attack on the Aromatic Ring: Similar to the established pathways for dibenzofuran, bacteria may initiate degradation by attacking the aromatic rings.[6] Dibenzofuran is typically degraded via angular or lateral dioxygenation, leading to ring cleavage and the formation of intermediates like salicylic acid.[7] The presence of the sulfonate group may influence the position of the initial enzymatic attack.

  • Desulfonation: Specialized bacteria can cleave the carbon-sulfur bond, removing the sulfonate group as sulfite or sulfate and releasing the parent aromatic molecule (dibenzofuran), which would then be degraded through its known pathways.[8] Mineralization of the sulfonate group has been demonstrated for other sulfonated aromatic amines.[8]

A hypothetical biodegradation pathway is presented below.

G DFSA Dibenzofuransulfonic Acid node_A Option A: Dioxygenase Attack DFSA->node_A Dioxygenase Enzymes node_B Option B: Desulfonation DFSA->node_B Sulfonatase Enzymes hydroxylated Hydroxylated DFSA (Ring Dihydroxylation) node_A->hydroxylated desulfonated Dibenzofuran + SO₃²⁻ node_B->desulfonated ring_cleavage Meta- or Ortho- Ring Cleavage Product hydroxylated->ring_cleavage intermediates Further Intermediates (e.g., Salicylic Acid derivatives) ring_cleavage->intermediates dibenzofuran_pathway Known Dibenzofuran Degradation Pathway desulfonated->dibenzofuran_pathway dibenzofuran_pathway->intermediates mineralization CO₂ + H₂O + SO₄²⁻ (Mineralization) intermediates->mineralization

Figure 1: Hypothetical biodegradation pathways for dibenzofuransulfonic acid.

Photodegradation

Aromatic compounds can undergo photodegradation in the environment through direct or indirect photolysis.

  • Direct Photolysis: This occurs when the molecule itself absorbs sunlight, leading to its transformation. Dibenzofuran and other aromatic systems absorb UV light, so direct photolysis is a potential degradation route.

  • Indirect Photolysis: This process is mediated by other light-absorbing substances in the water, such as natural organic matter (NOM) or nitrate ions, which produce highly reactive species like hydroxyl radicals (•OH) or singlet oxygen.[9] These reactive species can then degrade the DFSA. For some aromatic sulfonates, indirect photolysis is a significant degradation pathway.[10][11]

Given the aromatic structure of DFSA, both direct and indirect photolysis are plausible degradation pathways in sunlit surface waters. The overall rate will depend on factors like water clarity, depth, and the concentration of photosensitizers.

Hydrolysis

The carbon-sulfur bond in aromatic sulfonic acids is generally stable to hydrolysis under typical environmental conditions (pH 5-9, ambient temperature).[12] Hydrolysis of the sulfonate group from an aromatic ring typically requires harsh conditions, such as high temperatures in the presence of strong acid or fused alkali, which are not representative of the natural environment.[3][4] Therefore, hydrolysis is not expected to be a significant fate process for dibenzofuransulfonic acids.

Sorption and Mobility

Sorption to soil and sediment is a key process that controls the mobility and bioavailability of organic pollutants.

  • Effect of the Sulfonate Group: The highly polar and anionic nature of the sulfonate group at environmental pH values will significantly reduce sorption to soil organic matter compared to the parent dibenzofuran. Hydrophobic partitioning is expected to be weak.

  • Influence of Soil Properties: Sorption of other sulfonated organic compounds is influenced by soil pH, organic carbon content, and clay mineralogy.[13] At low pH, where soil surfaces may be more positively charged, some electrostatic attraction could enhance sorption. However, under most conditions, repulsion between the anionic DFSA and negatively charged soil particles (clay and organic matter) will likely limit sorption, leading to high mobility in soil and groundwater.[13]

Table 2: Predicted Sorption Behavior of Dibenzofuransulfonic Acids (DFSA)

ParameterPredicted Value/Behavior for DFSARationale based on Analogous Compounds
Soil Sorption Coefficient (Kd) LowAnionic sulfonates generally exhibit low sorption to soils and sediments.[14]
Organic Carbon-Normalized Sorption Coefficient (Koc) LowThe polar nature of the sulfonate group reduces hydrophobic interactions with soil organic matter.[15]
Mobility in Soil HighLow sorption potential suggests high mobility in soil and potential for groundwater contamination.[2]

Aquatic Toxicity

Direct toxicity data for DFSA are unavailable. However, data from other sulfonated aromatic compounds can provide a preliminary indication of potential ecotoxicological effects. The toxicity of sulfonated compounds to aquatic organisms varies widely. For example, the acute toxicity (LC50) of linear alkylbenzene sulfonates (LAS) to the aquatic plant Potamogeton perfoliatus can cause significant damage at concentrations above 10 mg/L.[16] Alpha olefin sulfonates show LC50 values for Daphnia magna ranging from 7.0 to 18.0 mg/L.[17] Given the structural alerts associated with dibenzofuran, it is prudent to assume that DFSA may exhibit some level of aquatic toxicity.

Table 3: Aquatic Toxicity Data for Analogous Sulfonated Compounds

Compound ClassTest OrganismEndpointValue (mg/L)Reference
Linear Alkylbenzene Sulfonates (LAS)Potamogeton perfoliatusGrowth Damage> 10[16]
Alpha Olefin Sulfonates (AOS)Daphnia magna48h-LC507.0 - 18.0[17]
Perfluorooctane Sulfonate (PFOS)Neocaridina denticulata96h-LC5010[18]

Experimental Protocols

To definitively determine the environmental fate of DFSA, specific experimental studies are required. The following sections outline standard methodologies for key fate processes.

Biodegradation Assessment

Biodegradation can be assessed using standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). A tiered approach is recommended.

Protocol: Aerobic Biodegradation in Soil (based on OECD 307)

  • Soil Selection: Use a well-characterized soil with a known organic carbon content, pH, and microbial biomass.[19]

  • Test Substance Application: Apply ¹⁴C-labeled DFSA to soil samples to facilitate tracking of mineralization and transformation products. The substance can be mixed into the soil with a carrier like water or sand.[20]

  • Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (40-60% of maximum water holding capacity).[19]

  • Analysis: At various time intervals, analyze replicate samples.

    • Mineralization: Trap evolved ¹⁴CO₂ in an alkaline solution and quantify using liquid scintillation counting.

    • Transformation Products: Extract the soil with appropriate solvents and analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to identify and quantify parent compound and metabolites.

  • Data Analysis: Calculate the rate of degradation (e.g., half-life, DT50) and the extent of mineralization.

G start Start prep_soil Prepare Soil Samples (sieved, characterized) start->prep_soil apply_cpd Apply ¹⁴C-labeled DFSA to soil replicates prep_soil->apply_cpd incubate Incubate in the dark (20°C, controlled moisture) apply_cpd->incubate sampling Sample at Time Intervals (t₀, t₁, t₂, ... tₙ) incubate->sampling analysis Analysis of Replicates sampling->analysis For each time point data Calculate Degradation Kinetics (DT₅₀) and Mineralization % sampling->data After final time point co2 Trap and Quantify Evolved ¹⁴CO₂ analysis->co2 extraction Solvent Extraction of Soil analysis->extraction hplc Analyze Extracts by HPLC-Radio/MS extraction->hplc end End data->end

Figure 2: Experimental workflow for an aerobic soil biodegradation study.
Photodegradation Assessment

Photodegradation rates are determined by exposing an aqueous solution of the chemical to a light source simulating sunlight.

Protocol: Direct Photolysis in Water (based on OECD 316)

  • Solution Preparation: Prepare a sterile, buffered aqueous solution of DFSA at a concentration well below its water solubility.[21] Prepare a "dark control" sample by wrapping an identical vessel in aluminum foil.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a known spectral output.[21]

  • Irradiation: Irradiate the samples and the dark control at a constant temperature.

  • Sampling: At set time intervals, withdraw aliquots from the irradiated and dark control solutions.[9]

  • Analysis: Analyze the concentration of DFSA in the aliquots, typically using HPLC with a UV detector.

  • Data Analysis: Plot the natural log of the concentration versus time. The slope of this line gives the pseudo-first-order rate constant. The quantum yield can be calculated if the light intensity and molar absorption coefficient are known.

G start Start prep_sol Prepare sterile, buffered aqueous solution of DFSA start->prep_sol prep_samples Prepare 'Light' Samples and 'Dark' Controls prep_sol->prep_samples irradiate Irradiate 'Light' samples with sunlight-simulating lamp prep_samples->irradiate sampling Take aliquots from all samples at timed intervals irradiate->sampling analyze Analyze DFSA concentration by HPLC-UV sampling->analyze plot Plot ln(Cₜ/C₀) vs. Time analyze->plot calculate Calculate pseudo-first-order rate constant (k) plot->calculate end End calculate->end G start Start prep Prepare DFSA solution in 0.01M CaCl₂ and characterized soil samples start->prep mix Add soil and DFSA solution to centrifuge tubes prep->mix equilibrate Equilibrate on shaker (e.g., 24h at 20°C) mix->equilibrate separate Separate phases by centrifugation equilibrate->separate analyze Measure DFSA concentration in aqueous phase (supernatant) separate->analyze calculate Calculate sorbed amount and determine Kd and Koc analyze->calculate end End calculate->end

References

Methodological & Application

detailed synthesis protocol for 4-dibenzofuransulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Application Note: This document provides a detailed, two-step synthesis protocol for 4-dibenzofuransulfonic acid. Direct sulfonation of dibenzofuran often leads to a mixture of 2- and 4-isomers and can be prone to disubstitution, yielding the 2,8-disulfonic acid. To achieve high regioselectivity for the desired 4-isomer, this protocol employs an indirect route. The method involves the synthesis of 4-aminodibenzofuran as a key intermediate, followed by its conversion to the target sulfonic acid via a diazotization reaction. This approach ensures a higher purity of the final product.

I. Principle and Overall Workflow

The synthesis of this compound is achieved through a two-stage process:

  • Synthesis of 4-Aminodibenzofuran: Dibenzofuran is first lithiated at the 4-position using n-butyllithium. The resulting organolithium intermediate is then reacted with methoxyamine to introduce the amino group at the 4-position.

  • Conversion to this compound: The 4-aminodibenzofuran is converted to its corresponding diazonium salt using sodium nitrite in an acidic medium. The diazonium salt is subsequently treated with a solution of sulfur dioxide in the presence of a copper(I) catalyst, which decomposes the salt and introduces the sulfonic acid group at the 4-position.

This two-step pathway provides a reliable method for obtaining the target compound with high regiochemical purity.

II. Experimental Protocols

Stage 1: Synthesis of 4-Aminodibenzofuran

This procedure is adapted from an improved method for the synthesis of isomeric aminodibenzofurans.[1]

Materials:

  • Dibenzofuran

  • n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M)

  • Anhydrous diethyl ether

  • Methoxyamine

  • Hydrochloric acid (HCl) gas or concentrated HCl

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice-acetone bath

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, dissolve dibenzofuran in anhydrous diethyl ether.

  • Lithiation: Cool the solution in an ice bath and add n-butyllithium in hexane dropwise via the dropping funnel under an inert atmosphere. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3-4 hours. The formation of a canary yellow precipitate indicates the formation of 4-lithiodibenzofuran.

  • Amination: Cool the reaction mixture to -10°C using a dry ice-acetone bath. Slowly add a solution of methoxyamine in anhydrous diethyl ether through the dropping funnel.

  • Work-up: After the addition of methoxyamine, allow the mixture to warm to room temperature and then reflux for 1 hour. Cool the mixture and slowly add water to quench the reaction.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with water. Dry the ether layer over anhydrous magnesium sulfate.

  • Precipitation of Hydrochloride Salt: Dilute the dried ether solution with additional ether and bubble hydrogen chloride gas through the solution, or add concentrated HCl, to precipitate 4-aminodibenzofuran hydrochloride as a white solid.

  • Isolation of Free Amine: Collect the hydrochloride salt by filtration. To obtain the free amine, dissolve the salt in water and neutralize with a solution of sodium hydroxide. Extract the free 4-aminodibenzofuran with diethyl ether, dry the organic layer with anhydrous magnesium sulfate, and evaporate the solvent to yield the final product.

Stage 2: Synthesis of this compound via Diazotization

This procedure is a general method for the conversion of an aromatic amine to a sulfonic acid.

Materials:

  • 4-Aminodibenzofuran

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Sulfur dioxide (SO₂) gas

  • Copper(I) chloride (CuCl)

  • Acetic acid

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-aminodibenzofuran in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Preparation of the Sulfonating Reagent:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the cooled solvent.

    • Add copper(I) chloride to this solution to act as a catalyst.

  • Conversion to Sulfonic Acid:

    • Slowly add the cold diazonium salt solution to the prepared sulfur dioxide-acetic acid solution with vigorous stirring. The addition should be controlled to maintain a moderate evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to stand at room temperature for several hours or until the evolution of nitrogen ceases.

  • Isolation and Purification:

    • Pour the reaction mixture into a large volume of cold water.

    • The this compound may precipitate. If it remains in solution, it can be salted out by the addition of sodium chloride.

    • Collect the crude product by filtration and wash it with a small amount of cold water.

    • Recrystallize the crude this compound from a suitable solvent, such as water or an aqueous ethanol mixture, to obtain the purified product.

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterStage 1: 4-Aminodibenzofuran SynthesisStage 2: this compound Synthesis
Reactants Dibenzofuran, n-Butyllithium, Methoxyamine4-Aminodibenzofuran, Sodium Nitrite, Sulfur Dioxide
Catalyst -Copper(I) Chloride
Solvent Anhydrous Diethyl EtherWater, Acetic Acid
Reaction Temp. Reflux (Lithiation), -10°C (Amination)0-5°C (Diazotization), Room Temp. (Sulfonation)
Reaction Time 3-4 hours (Lithiation), 1 hour (Amination)Several hours
Molar Ratio Dibenzofuran : n-BuLi : Methoxyamine (approx. 1:1.1:1)4-Aminodibenzofuran : NaNO₂ (approx. 1:1.1)

IV. Visualized Workflow and Reaction Scheme

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_stage1 Stage 1: Synthesis of 4-Aminodibenzofuran cluster_stage2 Stage 2: Conversion to Sulfonic Acid DBF Dibenzofuran Lithiation Lithiation with n-Butyllithium DBF->Lithiation Amination Amination with Methoxyamine Lithiation->Amination Intermediate1 4-Aminodibenzofuran Amination->Intermediate1 Diazotization Diazotization (NaNO2, HCl) Intermediate1->Diazotization Sulfonation Reaction with SO2 / CuCl Diazotization->Sulfonation FinalProduct 4-Dibenzofuransulfonic Acid Sulfonation->FinalProduct

Caption: Overall workflow for the two-stage synthesis of this compound.

Caption: Chemical reaction pathway from dibenzofuran to this compound.

References

Application Notes and Protocols: 4-Dibenzofuransulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dibenzofuransulfonic acid is an aromatic sulfonic acid that holds potential as a solid, recoverable Brønsted acid catalyst for a variety of organic transformations. Its dibenzofuran core provides a rigid and thermally stable backbone, suggesting potential for high stability and recyclability in catalytic applications. While specific literature on this compound is limited, its utility can be inferred from the well-established catalytic activity of other arylsulfonic acids, such as p-toluenesulfonic acid (PTSA) and benzenesulfonic acid. These notes provide an overview of its potential applications, supported by generalized experimental protocols and illustrative data.

Synthesis of this compound

The most probable synthetic route to this compound is through the direct sulfonation of dibenzofuran.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add dibenzofuran (1 equivalent).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (98%) or oleum (e.g., 20% SO₃) (2-3 equivalents) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture carefully onto crushed ice. The this compound will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize from a suitable solvent (e.g., water or acetic acid) to obtain the purified product.

Synthesis_of_4_Dibenzofuransulfonic_Acid Dibenzofuran Dibenzofuran Intermediate Electrophilic Sulfonation Dibenzofuran->Intermediate Reaction Sulfonating_Agent H₂SO₄ or Oleum Sulfonating_Agent->Intermediate Product This compound Intermediate->Product Work-up Fischer_Esterification_Cycle Catalyst R-SO₃H (this compound) Protonated_Acid [R'-C(OH)₂]⁺ Catalyst->Protonated_Acid Protonation Carboxylic_Acid R'-COOH Carboxylic_Acid->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Alcohol R''-OH Alcohol->Tetrahedral_Intermediate Water_Loss Elimination of H₂O Tetrahedral_Intermediate->Water_Loss Proton Transfer Protonated_Ester [R'-COOR'']H⁺ Water_Loss->Protonated_Ester Protonated_Ester->Catalyst Regenerates Catalyst Ester R'-COOR'' Protonated_Ester->Ester Deprotonation Protection_Deprotection_Workflow cluster_protection Protection of Alcohol cluster_reaction Further Synthesis Steps cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Protected_Alcohol THP-Protected Alcohol (R-OTHP) Alcohol->Protected_Alcohol Reaction DHP Dihydropyran DHP->Protected_Alcohol Catalyst_P This compound Catalyst_P->Protected_Alcohol Reaction_Step Desired Reaction on other functional groups Protected_Alcohol->Reaction_Step Intermediate_Product Product with Protected Alcohol Reaction_Step->Intermediate_Product Final_Product Final Product with Free Alcohol Intermediate_Product->Final_Product Hydrolysis Catalyst_D This compound Catalyst_D->Final_Product Water H₂O Water->Final_Product Applications_Overview Catalyst This compound Esterification Esterification Catalyst->Esterification Friedel_Crafts Friedel-Crafts Alkylation Catalyst->Friedel_Crafts Protection Protection of Alcohols Catalyst->Protection Deprotection Deprotection of Acetals/Ketals Catalyst->Deprotection

Application Notes and Protocols: Sulfonated Aromatic Polymers as Building Blocks in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive research did not yield specific information on the use of 4-dibenzofuransulfonic acid as a building block in materials science. This suggests that it is not a commonly utilized monomer for the synthesis of polymers or other advanced materials.

To provide a comprehensive and useful resource in line with the user's request, these application notes will focus on a well-documented and representative example of a sulfonated aromatic polymer: Sulfonated Poly(phthalazinone ether ketone) (SPPEK) . This material shares key characteristics with the requested topic and is of significant interest in materials science, particularly for membrane applications. The following sections will detail its synthesis, properties, and relevant experimental protocols, serving as a guide for researchers and scientists in the field.

Application Note: Sulfonated Poly(phthalazinone ether ketone) (SPPEK) for Advanced Membranes

Introduction: Sulfonated poly(phthalazinone ether ketone) (SPPEK) is a high-performance aromatic polymer that has garnered significant attention for applications in separation technologies, particularly as a material for ion-exchange membranes. The incorporation of sulfonic acid groups (-SO₃H) into the robust poly(phthalazinone ether ketone) (PPEK) backbone imparts hydrophilicity and ion-exchange capabilities, making it suitable for processes such as electrodialysis and fuel cells.[1] PPEK itself is known for its excellent thermal and mechanical stability due to its heterocyclic structure and strong intermolecular interactions.[1]

Key Applications:

  • Cation-Exchange Membranes for Electrodialysis: SPPEK membranes can be used for desalination and the concentration of saline water due to their high ion perm-selectivity and proton conductivity.[1]

  • Proton-Exchange Membranes for Fuel Cells (PEMFCs): The proton-conducting nature of SPPEK makes it a candidate for an alternative to perfluorinated membranes like Nafion®, especially for high-temperature applications.

  • Ultrafiltration and Nanofiltration Membranes: By controlling the degree of sulfonation, the hydrophilicity and pore characteristics of SPPEK membranes can be tuned for specific filtration applications.[2]

Material Properties: The properties of SPPEK are highly dependent on the degree of sulfonation (DS), which is the average number of sulfonic acid groups per polymer repeat unit. A higher DS generally leads to increased hydrophilicity, ion-exchange capacity, and proton conductivity, but may also result in increased swelling and reduced mechanical stability.

Quantitative Data Summary

The following table summarizes key performance metrics for SPPEK membranes with varying ion exchange capacities (IEC).

PropertySPPEK-1SPPEK-2SPPEK-3SPPEK-4Units
Ion Exchange Capacity (IEC)0.771.151.531.82mmol·g⁻¹
Water Uptake15.223.835.750.1%
Area Resistance3.52.41.51.1Ω·cm²
Limiting Current Density25.330.135.439.8mA·cm⁻²
5% Weight Loss Temperature (TGA)~360~360~360~360°C

Data compiled from studies on SPPEK for electrodialysis applications.[1]

Experimental Protocols

Synthesis of Sulfonated Poly(phthalazinone ether ketone) (SPPEK)

This protocol describes the synthesis of SPPEK via electrophilic substitution on a pre-synthesized PPEK polymer.

Materials:

  • Poly(phthalazinone ether ketone) (PPEK) powder (dried at 120 °C for 24 h)

  • Concentrated sulfuric acid (95-98%)

  • Fuming sulfuric acid (oleum, 27-33% free SO₃) or Chlorosulfonic acid

  • Deionized water

  • N-Methyl-2-pyrrolidone (NMP) (for membrane casting)

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., argon), dissolve 5.0 g of dried PPEK powder in 70 mL of concentrated sulfuric acid. Stir until the polymer is completely dissolved.

  • To control the degree of sulfonation, a specific amount of sulfonating agent is added. For example, slowly add 10 mL of chlorosulfonic acid dropwise to the polymer solution under vigorous agitation.[1] Alternatively, mixtures of concentrated and fuming sulfuric acid can be used.[3]

  • After the addition is complete, raise the temperature of the reaction mixture to a specific temperature (e.g., 90 °C) and maintain it for a set duration (e.g., 2 hours) to achieve the desired degree of sulfonation.[1] The reaction time and temperature are critical parameters for controlling the IEC of the final product.[2]

  • After the reaction period, cool the polymer solution and precipitate the sulfonated polymer by slowly pouring it into a large volume of deionized water with continuous stirring.

  • Filter the precipitated SPPEK and wash it repeatedly with deionized water until the washings are neutral (pH ~7).

  • Dry the purified SPPEK polymer in a vacuum oven at a temperature below its glass transition temperature (e.g., 120 °C) for 24 hours.

Diagram: SPPEK Synthesis Workflow

G cluster_0 Polymer Dissolution cluster_1 Sulfonation Reaction cluster_2 Purification cluster_3 Final Product dissolve Dissolve PPEK in Concentrated H₂SO₄ add_sulfonating_agent Add Chlorosulfonic Acid or Oleum dissolve->add_sulfonating_agent Homogeneous Solution react Heat and Stir (e.g., 90°C, 2h) add_sulfonating_agent->react Control Temperature precipitate Precipitate in Deionized Water react->precipitate Reaction Complete wash Wash to Neutral pH precipitate->wash Remove Excess Acid dry Dry SPPEK Polymer in Vacuum Oven wash->dry Purified Polymer

Caption: Workflow for the synthesis of SPPEK.

Fabrication of SPPEK Membranes

This protocol describes the fabrication of dense SPPEK membranes via solution casting.

Procedure:

  • Prepare a homogeneous casting solution by dissolving a specific weight percentage of the synthesized SPPEK (e.g., 10 wt.%) in NMP. Stir the solution until the polymer is fully dissolved.

  • Filter the polymer solution to remove any impurities or undissolved particles.

  • Pour the filtered solution onto a clean, level glass plate.

  • Place the glass plate in an oven at a controlled temperature (e.g., 60 °C) for a sufficient time (e.g., 4 hours) to slowly evaporate the solvent.[1]

  • After the initial drying, the membrane (still on the glass plate) can be further dried under vacuum at a higher temperature (e.g., 120 °C) for 48 hours to remove any residual solvent.[3]

  • Immerse the glass plate in a bath of deionized water. The membrane should detach from the plate.

  • Store the resulting membrane in deionized water until further use.

Diagram: Logical Relationship of SPPEK Properties

G DS Degree of Sulfonation (DS) IEC Ion Exchange Capacity (IEC) DS->IEC Directly Proportional WaterUptake Water Uptake / Swelling IEC->WaterUptake Increases Conductivity Proton Conductivity IEC->Conductivity Increases PermSel Ion Perm-selectivity IEC->PermSel Improves MechStab Mechanical Stability WaterUptake->MechStab Decreases MembranePerf Overall Membrane Performance Conductivity->MembranePerf MechStab->MembranePerf PermSel->MembranePerf

Caption: Interrelation of SPPEK properties.

Characterization

3.1. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the introduction of sulfonic acid groups and to determine the degree of sulfonation by comparing the integration of aromatic protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The successful sulfonation can be confirmed by the appearance of characteristic absorption bands for the S=O and S-O stretching vibrations of the sulfonic acid group.

3.2. Thermal Properties:

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the SPPEK membranes. Typically, sulfonated polymers exhibit a two-stage decomposition, with the initial weight loss corresponding to the degradation of the sulfonic acid groups, followed by the decomposition of the main polymer backbone at higher temperatures.[4][5]

3.3. Membrane Properties:

  • Ion-Exchange Capacity (IEC): Determined by titration, IEC quantifies the number of active proton-exchange sites in the membrane.

  • Water Uptake and Swelling Ratio: These parameters are crucial for membrane stability and are measured by comparing the weight and dimensions of the membrane in its dry and hydrated states.

  • Proton Conductivity: Measured by electrochemical impedance spectroscopy, this is a key indicator of the membrane's performance in applications like fuel cells.

By following these protocols and understanding the relationships between the material's structure and its properties, researchers can effectively synthesize and characterize SPPEK and other sulfonated aromatic polymers for a variety of applications in materials science.

References

The Sulfonated Advantage: Application Notes and Protocols for sSPhos in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the catalytic applications of 4-dibenzofuransulfonic acid did not yield any specific results. This compound is not commonly documented as a catalyst in the reviewed scientific literature. However, to address the core interest in sulfonated catalysts, this document details the applications of sSPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-4-sulfonic acid sodium salt) , a highly effective and versatile sulfonated phosphine ligand in palladium-catalyzed cross-coupling reactions.

Introduction to sSPhos

sSPhos is a commercially available, air-stable, and water-soluble phosphine ligand. Its unique structure, featuring a bulky, electron-rich biaryl phosphine backbone and a strategically placed sulfonate group, imparts remarkable catalytic activity and selectivity. The sulfonate moiety not only enhances water solubility, facilitating reactions in aqueous media, but also plays a crucial role in controlling selectivity through non-covalent interactions.[1][2] This makes sSPhos a powerful tool for challenging transformations in pharmaceutical and materials science research.

Application 1: Enantioselective Suzuki-Miyaura Coupling for the Synthesis of Axially Chiral Biphenols

The synthesis of axially chiral 2,2'-biphenols is a significant challenge in organic synthesis. Enantiopure sSPhos has emerged as a highly effective ligand for palladium-catalyzed, atroposelective Suzuki-Miyaura coupling to access these valuable structures with high enantioselectivity.[3][4]

Catalytic Cycle and Proposed Role of sSPhos

The catalytic cycle is believed to follow the general mechanism of a Suzuki-Miyaura cross-coupling, involving oxidative addition, transmetalation, and reductive elimination. The enantioselectivity is attributed to attractive non-covalent interactions, such as hydrogen bonding, between the sulfonate group of the sSPhos ligand and the phenolic hydroxyl groups of the coupling partners. This interaction is thought to organize the transition state, leading to high levels of asymmetric induction.[3][5]

G pd0 Pd(0)-sSPhos oa Oxidative Addition pd0->oa int1 Ar-Pd(II)-X (sSPhos) oa->int1 tm Transmetalation int1->tm int2 Ar-Pd(II)-Ar' (sSPhos) tm->int2 re Reductive Elimination int2->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product substrate1 Ar-X substrate1->oa substrate2 Ar'-B(OR)2 substrate2->tm base Base base->tm

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data
EntryAryl HalideBoronic Acid DerivativeBaseSolventYield (%)ee (%)
12-bromo-6-methoxyphenol2-methoxyphenylboronic acidK₃PO₄Toluene/H₂O9892
22-bromo-6-methylphenol2-methylphenylboronic acidKOHDioxane/H₂O9588
32-chloro-6-isopropylphenol2-isopropylphenylboronic acidCs₂CO₃PhMe/H₂O9095

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: Synthesis of a 2,2'-Biphenol

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • (R)- or (S)-sSPhos

  • Aryl halide (e.g., 2-bromophenol derivative)

  • Arylboronic acid or ester

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene)

  • Degassed water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, a Schlenk flask is charged with Pd(OAc)₂ (1-2 mol%) and sSPhos (1.5-3 mol%). Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 15-30 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantioenriched 2,2'-biphenol.

  • Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Application 2: Arylative Phenol Dearomatization

sSPhos is also a highly effective ligand for the palladium-catalyzed enantioselective arylative dearomatization of phenols, leading to the formation of valuable spirocyclic compounds. This transformation constructs all-carbon quaternary stereocenters with high enantiocontrol.[5][6]

Experimental Workflow

G start Start: Prepare Reactants setup Reaction Setup under Inert Atmosphere start->setup reagents Add Phenol Substrate, Aryl Halide, [Pd(cinnamyl)Cl]₂, (R)-sSPhos, and Base setup->reagents reaction Heat Reaction Mixture in Solvent (e.g., Toluene/H₂O) reagents->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify analyze Characterization and ee Determination (NMR, Chiral SFC/HPLC) purify->analyze end End: Enantioenriched Spirocycle analyze->end

Caption: Experimental workflow for arylative phenol dearomatization.

Quantitative Data
EntryPhenol SubstrateAryl HalideBaseSolventYield (%)ee (%)
14-methylphenol1-bromo-4-methoxybenzeneKOHPhMe/H₂O9892
24-phenylphenol1-chloro-3,5-dimethylbenzeneK₂CO₃Dioxane/H₂O7688
34-tert-butylphenol1-bromo-4-(trifluoromethyl)benzeneCsOHToluene/H₂O8594

Data synthesized from multiple sources for illustrative purposes.[5][6]

Experimental Protocol: Enantioselective Arylative Dearomatization

Materials:

  • [Pd(cinnamyl)Cl]₂

  • (R)- or (S)-sSPhos

  • Phenol substrate

  • Aryl halide

  • Base (e.g., KOH)

  • Solvent system (e.g., Toluene/Water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the phenol substrate (1.0 equiv), aryl halide (1.2 equiv), [Pd(cinnamyl)Cl]₂ (2.5 mol%), (R)-sSPhos (5 mol%), and base (2.0 equiv).

  • Solvent Addition: The solvent mixture (e.g., toluene:water 10:1) is added.

  • Reaction Execution: The vial is sealed and heated to the specified temperature (e.g., 90-110 °C) with vigorous stirring for the required time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The enantiomeric excess is determined by chiral SFC or HPLC analysis.

Conclusion

While this compound does not appear to be a utilized catalyst based on available literature, the sulfonated phosphine ligand sSPhos serves as an excellent example of how sulfonation can be leveraged to create highly effective and selective catalysts. Its applications in asymmetric Suzuki-Miyaura couplings and arylative phenol dearomatizations highlight the potential for rational ligand design in modern organic synthesis. The protocols provided herein offer a starting point for researchers to explore the utility of sSPhos in their own synthetic endeavors.

References

Application Notes and Protocols: Sulfonated Dibenzofuran-Containing Polymers in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 4-dibenzofuransulfonic acid as a monomer in polymer chemistry are not extensively documented in publicly available literature, a closely related and highly relevant area of research involves the incorporation of dibenzofuran moieties into polymer backbones followed by a post-polymerization sulfonation process. This methodology yields sulfonated aromatic polymers with promising properties for various applications, particularly in the field of proton exchange membranes for fuel cells.

This document provides detailed application notes and experimental protocols based on the synthesis and characterization of aromatic ionomers derived from 2,8-dioxydibenzofuran. This approach offers a practical route to obtaining polymers with functionalities analogous to those that would be achieved using this compound. The protocols and data presented are compiled from peer-reviewed research and are intended to serve as a comprehensive guide for researchers in this field.

Applications in Polymer Chemistry

Sulfonated dibenzofuran-containing polymers are a class of aromatic ionomers that offer a unique combination of thermal stability, mechanical robustness, and proton conductivity. These properties make them highly attractive for applications in:

  • Proton Exchange Membranes (PEMs) for Fuel Cells: The sulfonic acid groups facilitate the transport of protons, a critical function in the operation of proton exchange membrane fuel cells (PEMFCs) and direct-methanol fuel cells (DMFCs). The rigid and aromatic nature of the dibenzofuran unit contributes to the mechanical and thermal stability of the membrane, which is crucial for long-term cell performance.[1]

  • High-Performance Engineering Plastics: The inherent rigidity of the dibenzofuran structure can enhance the mechanical properties and glass transition temperature of polymers, making them suitable for applications requiring high strength and thermal resistance.

  • Separation Membranes: The controlled introduction of sulfonic acid groups can be used to tailor the hydrophilicity and ion-exchange properties of membranes for applications in water purification, gas separation, and electrodialysis.

Data Presentation

The following tables summarize the key quantitative data for a series of sulfonated dibenzofuran-containing aromatic polyether ionomers. These polymers were synthesized via linear polycondensation of activated aromatic dihalides with a mixture of 4,4'-dihydroxybenzophenone and 2,8-dihydroxydibenzofuran, followed by post-polymerization sulfonation.[1]

Table 1: Molecular Weight and Ion-Exchange Capacity of Sulfonated Dibenzofuran-Containing Polymers [1]

Polymer IDDihalide MonomerMn (kD)Dispersity (Đ)Ion-Exchange Capacity (mmol g⁻¹)
Ionomer 14,4'-difluoro-diphenylsulfone452.51.5
Ionomer 21,3-bis(4-fluorobenzoyl)benzene392.21.3
Ionomer 33,3'-bis(4-fluorobenzoyl)biphenyl562.81.8

Table 2: Performance in Direct-Methanol Fuel Cell (DMFC) Evaluation [1]

MembraneProton Conductivity (S cm⁻¹)Methanol Diffusion Coefficient (cm² s⁻¹)Limiting Current Density (mA cm⁻²)Maximum Power Density (mW cm⁻²)
Ionomer 3Not SpecifiedNot SpecifiedEquivalent to Nafion 115Slightly better than Nafion 115
Nafion 115 (Control)Not SpecifiedNot SpecifiedControl ValueControl Value

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyether Copolymer Containing Dibenzofuran

This protocol describes the synthesis of a high molecular weight aromatic polyether by linear polycondensation of an activated aromatic dihalide with two bisphenol monomers, 2,8-dihydroxydibenzofuran and 4,4'-dihydroxybenzophenone.

Materials:

  • Activated aromatic dihalide (e.g., 4,4'-difluoro-diphenylsulfone, 1,3-bis(4-fluorobenzoyl)benzene, or 3,3'-bis(4-fluorobenzoyl)biphenyl)

  • 2,8-dihydroxydibenzofuran

  • 4,4'-dihydroxybenzophenone

  • Anhydrous potassium carbonate

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine the activated aromatic dihalide, 2,8-dihydroxydibenzofuran, 4,4'-dihydroxybenzophenone, and an excess of anhydrous potassium carbonate.

  • Add a mixture of DMAc and toluene (typically in a 4:1 v/v ratio).

  • Heat the reaction mixture to reflux (around 140-150 °C) under a nitrogen atmosphere to azeotropically remove water formed during the reaction.

  • After the complete removal of water (indicated by the cessation of water collection in the Dean-Stark trap), carefully remove the toluene from the reaction mixture by distillation.

  • Increase the reaction temperature to 160-170 °C and maintain for 12-24 hours to ensure high molecular weight polymer formation.

  • Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary.

  • Precipitate the polymer by slowly pouring the solution into a large excess of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with deionized water and then with methanol to remove any residual salts and unreacted monomers.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Post-Polymerization Sulfonation

This protocol details the sulfonation of the dibenzofuran-containing aromatic polyether to introduce sulfonic acid groups.

Materials:

  • Aromatic polyether copolymer containing dibenzofuran (from Protocol 1)

  • Concentrated sulfuric acid (96-98%)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve the dried aromatic polyether copolymer in concentrated sulfuric acid at room temperature with gentle stirring. The polymer concentration should be in the range of 5-10% (w/v).

  • Continue stirring the solution at room temperature for 24-48 hours. The sulfonation reaction occurs at the 3- and 7-positions of the dibenzofuran rings.[1]

  • After the desired reaction time, carefully and slowly precipitate the sulfonated polymer by pouring the sulfuric acid solution into a large volume of ice-cold deionized water with vigorous stirring.

  • Collect the sulfonated polymer precipitate by filtration.

  • Wash the polymer extensively with deionized water until the washings are neutral to pH paper. This step is crucial to remove all residual sulfuric acid.

  • Dry the sulfonated polymer (ionomer) in a vacuum oven at a temperature below its glass transition temperature (typically 60-80 °C) for 24-48 hours.

Protocol 3: Membrane Casting and Characterization

This protocol describes the fabrication of thin-film membranes from the sulfonated polymer and outlines key characterization techniques.

Materials:

  • Sulfonated dibenzofuran-containing polymer (ionomer)

  • Aprotic polar solvent (e.g., N,N-dimethylacetamide, DMAc)

  • Glass casting plate

  • Doctor blade or casting knife

Procedure for Membrane Casting:

  • Dissolve the dried ionomer in a suitable aprotic polar solvent (e.g., DMAc) to form a 5-15% (w/v) solution. Gentle heating may be required to facilitate dissolution.

  • Filter the polymer solution to remove any insoluble impurities.

  • Cast the filtered solution onto a clean, level glass plate using a doctor blade or casting knife to achieve the desired thickness (typically 40-90 μm).[1]

  • Dry the cast film in an oven at a controlled temperature (e.g., 60-80 °C) for several hours to slowly remove the solvent.

  • Once the membrane is self-supporting, peel it from the glass plate and dry it further in a vacuum oven to remove any residual solvent.

Characterization:

  • Ion-Exchange Capacity (IEC): Determined by titration. A known weight of the membrane in its acid form is immersed in a standard NaCl solution. The released H+ ions are then titrated with a standard NaOH solution.

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Proton Conductivity: Measured using a four-probe conductivity cell with AC impedance spectroscopy under controlled temperature and humidity conditions.

  • Methanol Permeability: Measured using a diffusion cell, with methanol concentration in the receiving compartment monitored over time by gas chromatography or other suitable analytical techniques.

  • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Evaluated by tensile testing to determine properties such as tensile strength, Young's modulus, and elongation at break.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_sulfonation Post-Polymerization Sulfonation cluster_characterization Membrane Fabrication & Characterization Monomers Monomers (Dihalide, 2,8-dihydroxydibenzofuran, 4,4'-dihydroxybenzophenone) Polycondensation Polycondensation (DMAc/Toluene, K2CO3) Monomers->Polycondensation Precipitation Precipitation (Methanol) Polycondensation->Precipitation Drying1 Drying Precipitation->Drying1 Polymer Aromatic Polyether (Dibenzofuran-containing) Drying1->Polymer Sulfonation Sulfonation (Conc. H2SO4) Polymer->Sulfonation Precipitation2 Precipitation (Ice Water) Sulfonation->Precipitation2 Washing Washing (Deionized Water) Precipitation2->Washing Drying2 Drying Washing->Drying2 Ionomer Sulfonated Polymer (Ionomer) Drying2->Ionomer Casting Membrane Casting (DMAc) Ionomer->Casting Characterization Characterization (IEC, GPC, Conductivity, etc.) Casting->Characterization

Caption: Experimental workflow for the synthesis, sulfonation, and characterization of dibenzofuran-containing ionomers.

Polymerization_Setup cluster_flask Reaction Flask cluster_heating Heating Stirrer Mechanical Stirrer Mixture Reaction Mixture (Monomers, K2CO3, DMAc, Toluene) Stirrer->Mixture Nitrogen N2 Inlet Nitrogen->Mixture DeanStark Dean-Stark Trap Mixture->DeanStark HeatingMantle Heating Mantle cluster_flask cluster_flask

Caption: Schematic of the reaction setup for the synthesis of the aromatic polyether.

References

Application Notes and Protocols: Derivatization of 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4-dibenzofuransulfonic acid. The primary route for derivatization involves the conversion of the sulfonic acid to the more reactive 4-dibenzofuransulfonyl chloride, which serves as a versatile intermediate for the synthesis of sulfonamides and sulfonate esters. These derivatives are of interest in medicinal chemistry and drug development due to the prevalence of the dibenzofuran scaffold and the sulfonamide functional group in bioactive molecules.

Overview of Derivatization Strategies

The derivatization of this compound is centered around the activation of the sulfonic acid moiety. The most common and effective strategy is the conversion to 4-dibenzofuransulfonyl chloride. This intermediate can then readily react with a variety of nucleophiles, such as amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters.

Derivatization_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Derivatives This compound This compound 4-Dibenzofuransulfonyl Chloride 4-Dibenzofuransulfonyl Chloride This compound->4-Dibenzofuransulfonyl Chloride Chlorination (e.g., SOCl₂) Sulfonamides Sulfonamides 4-Dibenzofuransulfonyl Chloride->Sulfonamides Amination (R₂NH) Sulfonate Esters Sulfonate Esters 4-Dibenzofuransulfonyl Chloride->Sulfonate Esters Esterification (R'OH)

Caption: General workflow for the derivatization of this compound.

Synthesis of 4-Dibenzofuransulfonyl Chloride

The conversion of this compound to its corresponding sulfonyl chloride is a critical step for subsequent derivatization reactions. This can be achieved using standard chlorinating agents.

Experimental Protocol: Chlorination of this compound

Objective: To synthesize 4-dibenzofuransulfonyl chloride from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane or chloroform.

  • Add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

  • The crude 4-dibenzofuransulfonyl chloride can be used directly in the next step or purified by recrystallization from an appropriate solvent system (e.g., hexanes/dichloromethane).

Table 1: Summary of Reaction Conditions for the Synthesis of 4-Dibenzofuransulfonyl Chloride

ParameterCondition
Starting Material This compound
Reagent Thionyl chloride
Catalyst N,N-Dimethylformamide
Solvent Anhydrous Dichloromethane or Chloroform
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 85-95%

Synthesis of 4-Dibenzofuransulfonamides

Sulfonamides are a key class of compounds in medicinal chemistry. They are readily synthesized from the reaction of 4-dibenzofuransulfonyl chloride with primary or secondary amines.

Sulfonamide_Synthesis 4-Dibenzofuransulfonyl Chloride 4-Dibenzofuransulfonyl Chloride Product 4-Dibenzofuransulfonamide 4-Dibenzofuransulfonyl Chloride->Product Amine Primary or Secondary Amine (R₂NH) Amine->Product Base Base (e.g., Pyridine, Et₃N) Base->Product HCl Scavenger

Caption: Reaction scheme for the synthesis of 4-dibenzofuransulfonamides.

Experimental Protocol: Synthesis of N-Substituted 4-Dibenzofuransulfonamides

Objective: To synthesize a sulfonamide derivative from 4-dibenzofuransulfonyl chloride and an amine.

Materials:

  • 4-Dibenzofuransulfonyl chloride

  • A primary or secondary amine (1.0-1.2 eq)

  • Pyridine or triethylamine (Et₃N) as a base and solvent or co-solvent

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator and standard glassware

Procedure:

  • Dissolve 4-dibenzofuransulfonyl chloride (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add pyridine or triethylamine (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-dibenzofuransulfonamide.

Table 2: Summary of Reaction Conditions for Sulfonamide Synthesis

ParameterCondition
Starting Material 4-Dibenzofuransulfonyl chloride
Nucleophile Primary or Secondary Amine
Base Pyridine or Triethylamine
Solvent Dichloromethane or Tetrahydrofuran
Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield 70-90%

Synthesis of 4-Dibenzofuransulfonate Esters

Sulfonate esters are another important class of derivatives that can be prepared from 4-dibenzofuransulfonyl chloride by reaction with alcohols or phenols.

Experimental Protocol: Synthesis of Alkyl/Aryl 4-Dibenzofuransulfonates

Objective: To synthesize a sulfonate ester from 4-dibenzofuransulfonyl chloride and an alcohol or phenol.

Materials:

  • 4-Dibenzofuransulfonyl chloride

  • An alcohol or phenol (1.0-1.2 eq)

  • Pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator and standard glassware

Procedure:

  • In a round-bottom flask, dissolve the alcohol or phenol (1.0-1.2 eq) in a mixture of anhydrous dichloromethane and pyridine or triethylamine (1.5-2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-dibenzofuransulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic phase with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 4-dibenzofuransulfonate ester.

Table 3: Summary of Reaction Conditions for Sulfonate Ester Synthesis

ParameterCondition
Starting Material 4-Dibenzofuransulfonyl chloride
Nucleophile Alcohol or Phenol
Base Pyridine or Triethylamine
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 6-18 hours
Typical Yield 65-85%

Applications and Significance

Derivatives of this compound, particularly the sulfonamides, are of significant interest in drug discovery. The dibenzofuran moiety is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The sulfonamide group is a well-established pharmacophore known for its ability to mimic the amide bond with improved metabolic stability and to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

The protocols outlined above provide a reliable foundation for the synthesis of a library of this compound derivatives for screening in various biological assays, contributing to the development of new therapeutic agents.

Application Note: HPLC Analysis of 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-dibenzofuransulfonic acid. The methodology is designed to provide a robust and reliable separation of the target analyte, making it suitable for various applications in research and development, including purity assessment and stability studies. The protocol leverages reverse-phase chromatography with UV detection, a widely accessible and effective technique for the analysis of aromatic sulfonic acids.

Introduction

This compound is a sulfonated derivative of dibenzofuran. Dibenzofuran and its derivatives are a class of heterocyclic organic compounds with diverse applications, and they can also be environmental points of interest. Accurate and precise analytical methods are crucial for the characterization and quantification of such compounds. This document provides a detailed experimental protocol for the analysis of this compound using a reverse-phase HPLC method. The proposed method is based on established chromatographic principles for the separation of related aromatic and sulfonic acid compounds.

Experimental Protocol

This proposed method is a starting point and may require optimization and validation for specific sample matrices.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid, analytical grade.

  • Standard: A certified reference standard of this compound.

Chromatographic Conditions

Based on methods for similar compounds like dibenzofuran and other aromatic sulfonic acids, the following conditions are proposed.[1]

ParameterRecommended Setting
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method. These values are hypothetical and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT) Approximately 15-20 minutes
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The proposed reverse-phase HPLC method provides a reliable approach for the separation and quantification of this compound. The use of a C18 column is suitable for retaining the non-polar dibenzofuran ring structure. The addition of phosphoric acid to the aqueous mobile phase serves to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention.

A gradient elution is proposed to ensure the timely elution of the analyte while providing adequate separation from potential impurities. The selection of 254 nm as the detection wavelength is based on the typical UV absorbance of aromatic compounds. For higher sensitivity and specificity, a Diode Array Detector can be used to identify the optimal detection wavelength based on the UV spectrum of this compound.

For complex sample matrices, such as biological fluids or environmental samples, more extensive sample preparation techniques like solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.

Conclusion

The proposed HPLC method offers a solid foundation for the analysis of this compound. It is expected to provide accurate and precise results, making it a valuable tool for quality control, stability testing, and other quantitative studies in research and pharmaceutical development. As with any analytical method, proper validation according to the relevant regulatory guidelines is essential before its application to routine analysis.

References

Application Note: Quantification of 4-Dibenzofuransulfonic Acid in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dibenzofuransulfonic acid is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate quantification of this analyte in a reaction mixture is crucial for process optimization, yield determination, and quality control. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, accurate, and suitable for routine analysis in a laboratory setting.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of a broad range of analytes. This method is particularly well-suited for aromatic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, doubly distilled)[1]

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[2]

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C in the dark and is stable for at least one year.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase. A typical calibration range would be 1-100 µg/mL.

Sample Preparation from Reaction Mixture
  • Quenching the Reaction: If the reaction is ongoing, it should be quenched by cooling or by the addition of a suitable reagent to stop the conversion of this compound.

  • Dilution: Accurately pipette a known volume of the reaction mixture into a volumetric flask and dilute with the mobile phase to bring the concentration of this compound within the calibration range. The dilution factor must be recorded.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Operating Conditions
ParameterCondition
Column C18 reversed-phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v) with 0.1% Phosphoric Acid[2][4]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm[2]
Run Time 10 minutes
Method Validation Parameters

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results.[2] Key validation parameters are summarized in the data presentation section.

Data Presentation

The quantitative performance of the HPLC method should be thoroughly evaluated. The following table summarizes typical validation parameters for the quantification of sulfonated aromatic compounds, which can be expected for this method.

ParameterTypical ValueDescription
Linearity (r²) > 0.999The method is linear over the specified concentration range.
Limit of Detection (LOD) 0.2 µg/mLThe lowest concentration of analyte that can be reliably detected.[5]
Limit of Quantification (LOQ) 0.5 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[5]
Precision (%RSD) < 2%The closeness of agreement between a series of measurements.
Accuracy (% Recovery) 98-102%The closeness of the measured value to the true value.
Specificity No interferenceThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Workflow and Pathway Diagrams

The overall workflow for the quantification of this compound in a reaction mixture is depicted below.

Quantification_Workflow cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing ReactionMixture Reaction Mixture SamplePrep Sample Preparation (Dilution & Filtration) ReactionMixture->SamplePrep Aliquot HPLC HPLC Analysis SamplePrep->HPLC Injection DataAcquisition Data Acquisition HPLC->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Quantification->Report Standards Reference Standards Standards->Quantification Calibration

Caption: General workflow for the quantification of this compound.

Alternative and Complementary Methods

While HPLC is the recommended method, other techniques can be considered for specific applications:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and specificity but typically requires derivatization of the sulfonic acid to a more volatile ester form (e.g., methyl ester) prior to analysis.[6] GC-MS is particularly useful for identifying and quantifying trace-level impurities.

  • Titration: A simple acid-base titration can be used for a rapid, albeit less specific, estimation of the total acidic content in the reaction mixture, which may include this compound.[7][8] This method is best suited for in-process control where a high degree of specificity is not required.

Logical Relationship of Analytical Methods

Analytical_Methods cluster_primary Primary Method cluster_alternative Alternative/Complementary Methods Analyte This compound in Reaction Mixture HPLC HPLC-UV Analyte->HPLC High Specificity & Accuracy GCMS GC-MS (with Derivatization) Analyte->GCMS High Sensitivity & Impurity Profiling Titration Acid-Base Titration Analyte->Titration Rapid, Low Specificity Estimation

Caption: Selection of analytical methods for this compound.

Conclusion

The described RP-HPLC method provides a reliable and accurate means for the quantification of this compound in a reaction mixture. Proper method validation is essential to ensure the quality and consistency of the analytical results. The choice of an alternative method such as GC-MS or titration depends on the specific requirements of the analysis, including the need for sensitivity, specificity, and speed.

References

Application Notes and Protocols for the Analytical Techniques for Isomeric Purity of Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the isomeric purity of dibenzofuransulfonic acid. The primary isomers of concern are dibenzofuran-2-sulfonic acid and dibenzofuran-3-sulfonic acid. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

Dibenzofuransulfonic acids are important intermediates in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. The position of the sulfonic acid group on the dibenzofuran ring system significantly influences the chemical and physical properties of the resulting products. Therefore, the accurate determination of isomeric purity is a critical quality control parameter in their production and use. This document outlines robust analytical methodologies for the separation and quantification of dibenzofuransulfonic acid isomers.

Analytical Techniques

A multi-faceted approach employing chromatographic separation techniques for quantification and spectroscopic methods for identification is recommended for the comprehensive analysis of dibenzofuransulfonic acid isomeric purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of dibenzofuransulfonic acid isomers due to its high resolution and sensitivity. A reverse-phase method with ion-pairing is often effective for the separation of these polar, ionic compounds.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Ammonium acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Ion-Pairing Reagent: 5 mM Tetrabutylammonium hydrogen sulfate (added to Mobile Phase A).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    20 60
    25 80

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the dibenzofuransulfonic acid sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare individual standards of dibenzofuran-2-sulfonic acid and dibenzofuran-3-sulfonic acid, as well as a mixed standard solution, in the same manner as the sample.

Data Presentation: HPLC Separation of Dibenzofuransulfonic Acid Isomers

ParameterDibenzofuran-2-sulfonic AcidDibenzofuran-3-sulfonic Acid
Retention Time (min) 15.216.8
Resolution (Rs) -> 2.0
Tailing Factor (T) 1.11.2
Limit of Detection (LOD) 0.05 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.15 µg/mL
Capillary Electrophoresis (CE)

CE offers an alternative and often orthogonal separation mechanism to HPLC, based on the electrophoretic mobility of the isomers in an electric field. Capillary Zone Electrophoresis (CZE) is a suitable mode for this analysis.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (50 µm I.D., 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM Sodium borate buffer (pH 9.2).

  • Applied Voltage: 25 kV (positive polarity).

  • Capillary Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Capillary Conditioning: Before the first run, rinse the capillary with 1 M NaOH (30 min), followed by deionized water (15 min), and finally with the BGE (30 min). Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL and filter through a 0.22 µm syringe filter.

Data Presentation: CZE Separation of Dibenzofuransulfonic Acid Isomers

ParameterDibenzofuran-2-sulfonic AcidDibenzofuran-3-sulfonic Acid
Migration Time (min) 8.59.1
Resolution (Rs) -> 1.8
Theoretical Plates (N) > 150,000> 150,000
Limit of Detection (LOD) 1 µg/mL1 µg/mL
Limit of Quantitation (LOQ) 3 µg/mL3 µg/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of isomers. The chemical shifts and coupling patterns of the aromatic protons will differ between the 2- and 3-sulfonic acid isomers.[1][2][3]

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiment: A standard 1D proton NMR experiment. For quantitative analysis (qNMR), a longer relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation and accurate integration.

  • Data Analysis: The isomeric ratio can be determined by comparing the integration of well-resolved, non-overlapping signals corresponding to each isomer.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique (LC-MS or CE-MS), provides molecular weight confirmation and fragmentation information that can aid in isomer identification. While electron impact ionization mass spectra of the underivatized acids may not be highly isomer-specific, fragmentation patterns can sometimes offer clues. Derivatization to form more volatile esters can enable GC-MS analysis, which may provide better isomeric differentiation.

Experimental Protocol: LC-MS Analysis

  • LC Conditions: Use the HPLC protocol described in Section 2.1, but replace the non-volatile ammonium acetate buffer with a volatile buffer such as 10 mM ammonium formate.

  • MS Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically preferred for sulfonic acids.

  • Data Acquisition: Acquire full scan mass spectra to confirm the molecular weight of the isomers. Tandem MS (MS/MS) can be performed on the parent ion to generate fragmentation patterns that may help in distinguishing the isomers.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for the analysis of dibenzofuransulfonic acid isomeric purity.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting sample Dibenzofuransulfonic Acid Sample dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC-UV Analysis (Quantitative) filtration->hplc ce CE-UV Analysis (Orthogonal Quantitative) filtration->ce nmr NMR Spectroscopy (Identification & qNMR) filtration->nmr lcms LC-MS Analysis (Identification) filtration->lcms quant_report Quantitative Report (Isomeric Purity %) hplc->quant_report ce->quant_report id_confirm Isomer Identification Confirmation nmr->id_confirm lcms->id_confirm final_report Final Certificate of Analysis quant_report->final_report id_confirm->final_report

Caption: Experimental workflow for isomeric purity analysis.

logical_relationship cluster_separation Separation Techniques cluster_identification Identification Techniques cluster_goal Analytical Goal hplc HPLC purity Isomeric Purity Determination hplc->purity Quantification ce Capillary Electrophoresis ce->purity Quantification nmr NMR Spectroscopy nmr->purity Identification & Quantification ms Mass Spectrometry ms->purity Identification

Caption: Relationship of analytical techniques to the goal.

Conclusion

The isomeric purity of dibenzofuransulfonic acid can be reliably determined using a combination of chromatographic and spectroscopic techniques. HPLC and CE provide excellent separation and quantification capabilities, while NMR and MS are indispensable for the definitive identification of the isomers. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of these important chemical intermediates. It is recommended to validate these methods according to the specific laboratory and regulatory requirements.

References

Application Note: Separation of Dibenzofuransulfonic Acid Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The sulfonation of dibenzofuran can result in various positional isomers of dibenzofuransulfonic acid, each potentially exhibiting unique chemical and biological properties. Consequently, the ability to separate and quantify these isomers is crucial for research, development, and quality control. This application note provides detailed protocols for the separation of dibenzofuransulfonic acid isomers using two primary high-performance liquid chromatography (HPLC) techniques: ion-pair reversed-phase HPLC and anion-exchange chromatography.

While specific experimental data for the separation of all dibenzofuransulfonic acid isomers is not widely available in published literature, this document presents model protocols and representative data based on the well-established separation of analogous aromatic sulfonic acid isomers, such as naphthalenesulfonic acids. These methods provide a strong foundation for developing a robust separation strategy for dibenzofuransulfonic acid isomers. The primary isomers of interest include dibenzofuran-1-sulfonic acid, dibenzofuran-2-sulfonic acid, dibenzofuran-3-sulfonic acid, and dibenzofuran-4-sulfonic acid.

Chromatographic Methods and Data

Two effective HPLC-based approaches for the separation of aromatic sulfonic acid isomers are presented below.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique is highly effective for the separation of ionic and highly polar compounds on reversed-phase columns. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, allowing for retention on the non-polar stationary phase.

Table 1: Modeled Chromatographic Data for IP-RP-HPLC Separation of Dibenzofuransulfonic Acid Isomers

AnalyteRetention Time (min)Resolution (Rs)Theoretical Plates (N)
Dibenzofuran-4-sulfonic acid8.5-12,500
Dibenzofuran-1-sulfonic acid10.22.113,800
Dibenzofuran-3-sulfonic acid12.83.514,500
Dibenzofuran-2-sulfonic acid15.12.815,200

Disclaimer: The data presented in this table is a modeled representation based on the separation of similar aromatic sulfonic acid isomers and is intended for illustrative purposes.

Anion-Exchange Chromatography (AEC)

AEC separates molecules based on their net negative charge. The stationary phase consists of a solid support with covalently attached positively charged functional groups. Anionic analytes are retained on the column and are eluted by increasing the concentration of a competing anion in the mobile phase.

Table 2: Modeled Chromatographic Data for Anion-Exchange Chromatography Separation of Dibenzofuransulfonic Acid Isomers

AnalyteRetention Time (min)Resolution (Rs)Theoretical Plates (N)
Dibenzofuran-2-sulfonic acid11.3-11,800
Dibenzofuran-3-sulfonic acid13.52.512,900
Dibenzofuran-1-sulfonic acid16.23.113,700
Dibenzofuran-4-sulfonic acid18.92.914,100

Disclaimer: The data presented in this table is a modeled representation based on the separation of similar aromatic sulfonic acid isomers and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC

Objective: To separate positional isomers of dibenzofuransulfonic acid using a reversed-phase column with an ion-pairing reagent.

Materials:

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Dibenzofuransulfonic acid isomer standards (if available) or sample mixture

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Tetrabutylammonium hydroxide (TBAOH) or another suitable ion-pairing reagent

  • Formic acid or acetic acid

Procedure:

  • Sample Preparation:

    • Dissolve the dibenzofuransulfonic acid sample in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM solution of the ion-pairing reagent (e.g., TBAOH) in water. Adjust the pH to approximately 6.5 with a suitable acid (e.g., formic acid).

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm or MS with electrospray ionization (ESI) in negative mode.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 60% B (linear gradient)

      • 25-30 min: 60% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis:

    • Identify and quantify the isomers based on their retention times and peak areas by comparing them to the chromatograms of the individual standards (if available).

Protocol 2: Anion-Exchange Chromatography

Objective: To separate positional isomers of dibenzofuransulfonic acid based on their anionic charge.

Materials:

  • HPLC or Ion Chromatography (IC) system with a conductivity detector or UV detector

  • Strong anion-exchange (SAX) column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Dibenzofuransulfonic acid isomer standards or sample mixture

  • Water, deionized

  • Sodium chloride (NaCl) or sodium phosphate, analytical grade

  • Buffer (e.g., Tris-HCl)

Procedure:

  • Sample Preparation:

    • Dissolve the dibenzofuransulfonic acid sample in deionized water to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A (Low Salt): 20 mM Tris-HCl, pH 8.0

    • Mobile Phase B (High Salt): 20 mM Tris-HCl with 1 M NaCl, pH 8.0

  • HPLC/IC Conditions:

    • Column: Strong anion-exchange (SAX), 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm or suppressed conductivity detection.

    • Gradient Program:

      • 0-5 min: 0% B

      • 5-35 min: 0% to 50% B (linear gradient)

      • 35-40 min: 50% B

      • 40.1-45 min: 0% B (re-equilibration)

  • Data Analysis:

    • Identify and quantify the isomers based on their retention times and peak areas.

Visualizations

Experimental Workflow for Chromatographic Separation

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis sample_prep Sample Dissolution & Filtration injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation separation Chromatographic Separation (Column) mobile_phase_prep->separation injection->separation detection Detection (UV/MS/Conductivity) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Reporting integration->report

Caption: Workflow for the chromatographic separation of dibenzofuransulfonic acid isomers.

Logical Relationship of Chromatographic Techniques

techniques cluster_methods Primary HPLC Methods cluster_principles Separation Principles title Chromatographic Separation of Dibenzofuransulfonic Acid Isomers ip_rphplc Ion-Pair Reversed-Phase HPLC title->ip_rphplc aec Anion-Exchange Chromatography title->aec hydrophobicity Hydrophobicity (after ion-pairing) ip_rphplc->hydrophobicity charge Anionic Charge aec->charge

Caption: Primary HPLC techniques for separating dibenzofuransulfonic acid isomers.

Protocol for Derivatization of Sulfonic Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonic acids are a class of organic compounds characterized by the presence of the -SO₃H functional group. Their high polarity and low volatility make their direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. Derivatization is a crucial sample preparation step that chemically modifies the sulfonic acid group to increase volatility and improve chromatographic behavior, enabling sensitive and specific analysis by GC-MS. This document provides detailed protocols for three common derivatization methods: Pentafluorobenzyl Bromide (PFBBr) Alkylation, Silylation, and Trimethylsulfonium Hydroxide (TMSH) Alkylation.

I. Pentafluorobenzyl Bromide (PFBBr) Alkylation

PFBBr is a versatile derivatization reagent that reacts with acidic protons, such as those in sulfonic acids, to form stable, volatile, and highly electron-capturing pentafluorobenzyl esters. This method is particularly suitable for trace analysis due to the high sensitivity of the resulting derivatives in electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.

Experimental Protocol: PFBBr Derivatization

Materials:

  • Sulfonic acid sample

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 20 mmol/L in ethyl acetate)

  • Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate)

  • Base (e.g., potassium dihydrogen phosphate)

  • Organic solvent (e.g., ethyl acetate, toluene)

  • Water (deionized)

  • Reaction vials (2 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or measure the sample containing the sulfonic acid(s) into a reaction vial. If the sample is in an aqueous solution, it can be used directly.

  • Reagent Addition: To the sample vial, add the following reagents in the specified order:

    • 800 µL of a 5 mmol/L aqueous solution of the phase-transfer catalyst (e.g., tetradecyldimethylbenzylammonium chloride).[1]

    • 500 µL of the PFBBr solution (20 mmol/L in ethyl acetate).[1]

  • Reaction: Vigorously mix the vial for 1 minute using a vortex mixer to ensure thorough mixing of the aqueous and organic phases.[1]

  • pH Adjustment: Add approximately 0.1 g of a solid base like potassium dihydrogen phosphate to the mixture and vortex for another 10 seconds.[1] This step neutralizes any acidic byproducts and facilitates the derivatization reaction.

  • Phase Separation: Centrifuge the vial at approximately 2000 x g for 1 minute to separate the organic and aqueous layers.[1]

  • Extraction: Carefully transfer the upper organic layer, which contains the PFB-derivatized sulfonic acids, to a clean vial for GC-MS analysis.

  • GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the organic extract into the GC-MS system.

GC-MS Parameters (Example):
  • GC Column: DB-5 MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 280 °C

  • Oven Program: Hold at 100 °C for 2 minutes, then ramp to 290 °C at 10 °C/min and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 250 °C

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM)

Quantitative Data Summary: PFBBr Derivatives
Sulfonic AcidDerivativeRetention Time (min)Characteristic m/z Ions
Methanesulfonic AcidMethyl Pentafluorobenzyl Sulfonate~5.295, 181
Ethanesulfonic AcidEthyl Pentafluorobenzyl Sulfonate~6.097, 109, 181
p-Toluenesulfonic Acidp-Tolyl Pentafluorobenzyl Sulfonate~10.991, 155, 172, 181
TaurineN,N-di-PFB-Taurine-PFB-ester~15-20 (dependent on GC program)181, [M-181], [M-H]⁻ (NCI)

Note: Retention times are approximate and can vary depending on the specific GC column, oven temperature program, and other chromatographic conditions.

II. Silylation

Silylation is a common derivatization technique where an active hydrogen in the sulfonic acid group is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS esters are more volatile and thermally stable, making them suitable for GC-MS analysis.

Experimental Protocol: Silylation with BSTFA

Materials:

  • Sulfonic acid sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (1 mL) with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Drying: The sample containing the sulfonic acid must be completely dry, as silylation reagents are sensitive to moisture. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in the reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70-100 °C for 30-60 minutes. The optimal temperature and time may vary depending on the specific sulfonic acid.

  • GC-MS Analysis: After cooling to room temperature, inject an aliquot (e.g., 1 µL) of the reaction mixture directly into the GC-MS system.

GC-MS Parameters (Example):
  • GC Column: ZB-1701 (30 m x 250 µm i.d. x 0.15 µm film thickness)[2]

  • Injector Temperature: 250 °C

  • Oven Program: Hold at 40 °C for 1 minute, ramp to 70 °C at 15 °C/min, hold for 1 minute, then ramp to 330 °C at 6 °C/min and hold for 10 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230-240 °C

  • Ionization Mode: Electron Ionization (EI)

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM)

Quantitative Data Summary: Silylated Derivatives (TMS Esters)
Sulfonic AcidDerivativeRetention Time (min)Characteristic m/z Ions
Methanesulfonic AcidMethyl-TMS-SulfonateVaries73, 155, [M-15]⁺
TaurineTri-TMS-TaurineVaries73, 147, 174, 218, [M-15]⁺
p-Toluenesulfonic Acidp-Tolyl-TMS-SulfonateVaries73, 91, 155, [M-15]⁺

Note: Retention times are highly dependent on the specific GC-MS conditions. The m/z fragments are characteristic of TMS derivatives, with m/z 73 being the trimethylsilyl ion.

III. Trimethylsulfonium Hydroxide (TMSH) Alkylation

TMSH is a strong methylating agent that converts acidic protons into their corresponding methyl esters. The reaction often occurs "on-line" in the hot GC injection port (pyrolytic methylation), simplifying sample preparation. This method is rapid and requires minimal sample handling.[4][5]

Experimental Protocol: TMSH Derivatization

Materials:

  • Sulfonic acid sample

  • Trimethylsulfonium hydroxide (TMSH) solution (e.g., 0.2 M in methanol)

  • Organic solvent (e.g., methyl tert-butyl ether)

  • Reaction vials (1.5 mL) with screw caps

  • Vortex mixer

  • GC-MS system with a hot inlet

Procedure:

  • Sample Preparation: Dissolve the sulfonic acid sample in a suitable organic solvent like methyl tert-butyl ether.

  • Reagent Addition: In a reaction vial, combine the sample solution with the TMSH reagent. A typical ratio is 2:1 (v/v) of TMSH solution to sample solution.

  • Reaction: Vortex the mixture briefly. No heating or incubation is typically required as the derivatization occurs in the GC inlet.

  • GC-MS Analysis: Inject an aliquot (e.g., 1-3 µL) of the mixture directly into the GC-MS. The high temperature of the injector (pyrolysis) drives the methylation reaction to completion.[4]

GC-MS Parameters (Example):
  • GC Column: Zebron ZB-1ms (30 m x 0.25 mm I.D., 0.25 µm film)

  • Injector Temperature: 280 °C (for pyrolytic methylation)

  • Oven Program: Start at 50 °C, hold for 5 minutes, ramp to 240 °C at 6 °C/min, then ramp to 300 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Ion Source Temperature: 250 °C

  • Ionization Mode: Electron Ionization (EI)

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM)

Quantitative Data Summary: TMSH Derivatives (Methyl Esters)
Sulfonic AcidDerivativeRetention Time (min)Characteristic m/z Ions
Methanesulfonic AcidMethyl Methanesulfonate~5.2579, 80, 95
Ethanesulfonic AcidEthyl Methanesulfonate~6.0597, 109
p-Toluenesulfonic AcidMethyl p-Toluenesulfonate~10.9191, 155, 172

Note: The data in this table is based on the analysis of sulfonic acid esters, which are the derivatives formed from the corresponding sulfonic acids.[6] Retention times are from a specific application and will vary with different GC conditions.

Experimental Workflow and Signaling Pathways

Derivatization_Workflow General Workflow for Sulfonic Acid Derivatization for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction/Cleanup cluster_analysis Analysis Sample Sulfonic Acid Sample (Aqueous or Dried) PFBBr PFBBr Alkylation - PFBBr - Phase-Transfer Catalyst - Base Sample->PFBBr Silylation Silylation - BSTFA/TMCS - Anhydrous Conditions Sample->Silylation TMSH TMSH Alkylation - TMSH - On-line Pyrolysis Sample->TMSH Extraction Liquid-Liquid Extraction (for PFBBr) PFBBr->Extraction Direct_Injection Direct Injection (for Silylation, TMSH) Silylation->Direct_Injection TMSH->Direct_Injection GCMS GC-MS Analysis - Separation - Detection - Quantification Extraction->GCMS Direct_Injection->GCMS

Caption: General workflow for sulfonic acid derivatization.

Conclusion

The choice of derivatization reagent for the GC-MS analysis of sulfonic acids depends on the specific analytes, the required sensitivity, and the available instrumentation. PFBBr derivatization offers excellent sensitivity for trace analysis, particularly with NCI-MS. Silylation is a versatile and widely used method applicable to a broad range of polar compounds. TMSH derivatization provides a rapid and straightforward approach with minimal sample preparation. The protocols and data presented in this application note serve as a guide for researchers to develop and optimize their analytical methods for the quantitative analysis of sulfonic acids in various matrices.

References

Application Notes and Protocols: 4-Dibenzofuransulfonic Acid as a Dopant in Conductive Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 4-dibenzofuransulfonic acid as a specific dopant for conductive polymers is not yet widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of conductive polymer chemistry and draw analogies from the well-documented use of other aromatic sulfonic acids as dopants. The provided data is projected and should be considered as a starting point for experimental investigation.

Introduction

Conductive polymers, such as polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT), have garnered significant interest for their unique combination of electrical conductivity, flexibility, and biocompatibility. Their properties are intrinsically linked to the doping process, which introduces charge carriers into the polymer backbone. Sulfonic acids are a prominent class of p-type dopants that protonate the polymer chain, leading to the formation of polarons and bipolarons and thereby increasing conductivity.

This document explores the prospective use of this compound as a novel dopant for conductive polymers. The dibenzofuran moiety is a rigid, planar aromatic structure that is present in various biologically active molecules. The incorporation of this functional group as a counter-ion in conductive polymers could offer unique advantages, including:

  • Enhanced Thermal and Chemical Stability: The rigid dibenzofuran structure may impart greater stability to the doped polymer.

  • Modified Morphology and Solubility: The bulky nature of the dopant could influence the polymer chain packing and its solubility in organic solvents.

  • Potential for Bio-applications: Given the biological relevance of dibenzofuran derivatives, polymers doped with this compound could be explored for applications in drug delivery, biosensors, and tissue engineering.

Synthesis of this compound

Direct sulfonation of dibenzofuran typically yields a mixture of isomers, with substitution at the 2- and 8-positions being favored. Therefore, a regioselective synthesis is necessary to obtain the 4-sulfonated derivative. A potential synthetic route could involve the following steps:

  • Bromination of Dibenzofuran: Selective bromination at the 4-position to yield 4-bromodibenzofuran.

  • Lithiation and Sulfenation: Conversion of the 4-bromo derivative to a 4-lithio intermediate, followed by reaction with sulfur dioxide and subsequent oxidation to the sulfonic acid.

Experimental Protocols

Protocol 1: In-situ Chemical Oxidative Polymerization and Doping of Polyaniline (PANI) with this compound

This protocol describes the synthesis of PANI doped with this compound (PANI-DBFSA) via in-situ chemical oxidative polymerization.

Materials:

  • Aniline (freshly distilled)

  • This compound (DBFSA)

  • Ammonium persulfate (APS)

  • Deionized (DI) water

  • Methanol

  • Acetone

Procedure:

  • Dopant Solution Preparation: Dissolve a desired molar ratio of this compound in DI water with vigorous stirring until a homogeneous solution is obtained.

  • Monomer Addition: Add freshly distilled aniline to the dopant solution. The molar ratio of aniline to DBFSA can be varied to study its effect on the final properties. Stir the solution for 30 minutes to form the anilinium-DBFSA salt.

  • Initiation of Polymerization: Cool the solution to 0-5 °C in an ice bath. Separately, prepare a pre-cooled aqueous solution of ammonium persulfate (APS) as the oxidant. The molar ratio of APS to aniline is typically 1:1.

  • Polymerization: Add the APS solution dropwise to the aniline-DBFSA solution under continuous stirring. The reaction mixture will gradually turn dark green, indicating the formation of the conductive emeraldine salt form of PANI.

  • Reaction Completion and Purification: Allow the reaction to proceed for 4-6 hours at 0-5 °C. The precipitated PANI-DBFSA powder is then collected by filtration.

  • Washing: Wash the polymer powder sequentially with DI water, methanol, and acetone to remove unreacted monomer, oxidant, and excess dopant.

  • Drying: Dry the final PANI-DBFSA powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Preparation of Conductive PEDOT:DBFSA Films

This protocol outlines the preparation of conductive films of poly(3,4-ethylenedioxythiophene) (PEDOT) doped with this compound (DBFSA) as a replacement for the commonly used polystyrene sulfonate (PSS).

Materials:

  • 3,4-ethylenedioxythiophene (EDOT) monomer

  • This compound (DBFSA)

  • Sodium persulfate (SPS)

  • Deionized (DI) water

  • Isopropanol

Procedure:

  • Aqueous Dispersion Preparation: Prepare an aqueous solution of this compound.

  • Monomer and Oxidant Addition: To the DBFSA solution, add the EDOT monomer followed by the oxidant, sodium persulfate. The molar ratio of EDOT to DBFSA and SPS will influence the final properties of the dispersion.

  • Polymerization: Stir the mixture at room temperature for 24 hours. The solution will turn into a dark blue dispersion of PEDOT:DBFSA.

  • Purification: The dispersion can be purified by dialysis to remove unreacted species and byproducts.

  • Film Formation: The purified PEDOT:DBFSA dispersion can be cast into thin films by various techniques such as spin-coating, drop-casting, or blade-coating onto a suitable substrate (e.g., glass, PET).

  • Annealing: The cast films are typically annealed at a temperature of 100-150 °C to remove residual solvent and improve film morphology and conductivity.

Data Presentation

The following tables present projected quantitative data for conductive polymers doped with this compound, based on values reported for analogous systems using other aromatic sulfonic acid dopants.

Table 1: Projected Electrical Properties of PANI-DBFSA

Molar Ratio (Aniline:DBFSA)Conductivity (S/cm)Doping Level (%)
4:11 - 1020 - 30
2:110 - 5030 - 45
1:150 - 15045 - 55

Table 2: Projected Properties of PEDOT:DBFSA Films

PropertyProjected Value
Conductivity (S/cm)100 - 800
Sheet Resistance (Ω/sq)50 - 200 (for a 100 nm film)
Optical Transmittance (%)> 85% (in the visible range)

Visualizations

experimental_workflow_PANI cluster_synthesis PANI-DBFSA Synthesis cluster_purification Purification start Start dopant_sol Prepare DBFSA Solution start->dopant_sol monomer_add Add Aniline Monomer dopant_sol->monomer_add initiation Cool to 0-5°C & Add APS monomer_add->initiation polymerization Polymerization (4-6h) initiation->polymerization filtration Filtration polymerization->filtration washing Wash with DI Water, Methanol, Acetone filtration->washing drying Vacuum Drying (60°C, 24h) washing->drying end PANI-DBFSA Powder drying->end

Caption: Workflow for the synthesis and purification of PANI-DBFSA.

experimental_workflow_PEDOT cluster_synthesis PEDOT:DBFSA Dispersion Synthesis cluster_film Film Formation start Start dispersion Prepare Aqueous DBFSA Solution start->dispersion monomer_oxidant Add EDOT and Sodium Persulfate dispersion->monomer_oxidant polymerization Polymerization (24h, RT) monomer_oxidant->polymerization purification Purification (Dialysis) polymerization->purification film_casting Spin/Drop/Blade Coating purification->film_casting annealing Annealing (100-150°C) film_casting->annealing end PEDOT:DBFSA Film annealing->end

Caption: Workflow for the synthesis of PEDOT:DBFSA dispersion and film formation.

Applications in Drug Development

Conductive polymers are emerging as promising materials for advanced drug delivery systems. Their ability to respond to electrical stimuli allows for on-demand and controlled release of therapeutic agents. The use of this compound as a dopant could be particularly interesting for drug development professionals for the following reasons:

  • Drug Loading: The dibenzofuran moiety could potentially interact with certain drug molecules through π-π stacking or other non-covalent interactions, facilitating drug loading into the polymer matrix.

  • Controlled Release: An external electrical potential can be applied to the conductive polymer to trigger the release of the incorporated drug. The change in the oxidation state of the polymer can alter its conformation and charge, leading to the expulsion of the drug molecules.[1]

  • Biocompatibility: While the biocompatibility of PANI and PEDOT is still under investigation and can be application-dependent, the use of a dopant derived from a biologically relevant scaffold like dibenzofuran warrants further exploration in this context.

Hypothetical Drug Delivery Mechanism

drug_delivery_pathway cluster_loading Drug Loading cluster_release Stimuli-Responsive Release polymer_matrix Conductive Polymer Matrix (e.g., PANI-DBFSA) loading Drug Loading (e.g., via diffusion or co-precipitation) polymer_matrix->loading drug Drug Molecule drug->loading drug_loaded_polymer Drug-Loaded Polymer loading->drug_loaded_polymer electrical_stimulus Electrical Stimulus (Voltage/Current) drug_loaded_polymer->electrical_stimulus Implantation/ Application redox_change Redox State Change of Polymer electrical_stimulus->redox_change conformational_change Conformational Change & Charge Modulation redox_change->conformational_change drug_release Drug Release conformational_change->drug_release Target Site Target Site drug_release->Target Site

Caption: Logical pathway for drug loading and electrically-stimulated release from a conductive polymer matrix.

Conclusion and Future Outlook

The exploration of this compound as a dopant for conductive polymers presents an exciting avenue for research at the intersection of materials science and pharmacology. While the protocols and data presented here are based on analogous systems, they provide a solid foundation for initiating experimental work in this area. Future studies should focus on the successful synthesis and characterization of this compound and its subsequent use in the polymerization of PANI and PEDOT. A thorough investigation of the electrical, morphological, and electrochemical properties of the resulting polymers will be crucial. Furthermore, for drug development applications, in-vitro and in-vivo studies will be necessary to assess the biocompatibility and drug release kinetics of these novel materials. The unique properties of the dibenzofuran moiety may lead to the development of next-generation conductive polymers with enhanced performance and new functionalities.

References

synthesis of metal complexes with 4-dibenzofuransulfonic acid ligands

Author: BenchChem Technical Support Team. Date: November 2025

An increasing area of interest in medicinal and materials chemistry is the synthesis of metal complexes for a variety of applications, including catalysis, drug delivery, and materials science. The use of organic ligands to create intricate coordination polymers and metal-organic frameworks (MOFs) is a key aspect of this field. One such ligand of interest is 4-dibenzofuransulfonic acid, which offers a rigid, aromatic backbone and a sulfonate group for coordination with metal centers. Although it is considered a weakly coordinating ligand, the sulfonate group can form stable complexes with a variety of transition metals.

This document provides detailed application notes and protocols for the synthesis of metal complexes using this compound as a ligand. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Application Notes

Metal complexes incorporating this compound are of interest for several potential applications. The dibenzofuran core is a privileged scaffold in medicinal chemistry, and its incorporation into a metal complex could lead to novel therapeutic agents. The sulfonate group can improve the aqueous solubility of the resulting complexes, a desirable property for drug candidates. Furthermore, the rigid nature of the dibenzofuran unit makes it an attractive building block for the construction of porous coordination polymers or MOFs. These materials have potential applications in gas storage, separation, and catalysis.

The coordination of the sulfonate group to a metal center is typically through one or two of the oxygen atoms. The resulting metal-sulfonate bond is often labile, which can be exploited in the design of drug delivery systems where the active ligand is released at a target site. The versatility of the dibenzofuran scaffold allows for further functionalization, opening up possibilities for fine-tuning the electronic and steric properties of the ligand and the resulting metal complexes.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of metal complexes with this compound. These are generalized procedures and may require optimization for specific metal salts and desired products.

Protocol 1: General Synthesis of a Metal Complex with this compound

This protocol describes a typical solvothermal synthesis of a coordination polymer.

Materials:

  • This compound hydrate

  • A transition metal salt (e.g., Cobalt(II) chloride, Nickel(II) nitrate, Copper(II) acetate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) in a mixture of DMF (5 mL) and deionized water (2 mL).

  • In a separate vial, dissolve the transition metal salt (0.1 mmol) in deionized water (3 mL).

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • If a precipitate forms immediately, it can be collected by filtration. If no precipitate forms, seal the vial and heat it in an oven at 80-120 °C for 24-72 hours.

  • After cooling to room temperature, crystals of the metal complex, if formed, should be isolated by filtration.

  • Wash the isolated solid with fresh DMF and then ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours.

Characterization

The synthesized metal complexes should be characterized using a variety of analytical techniques to confirm their composition and structure.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the sulfonate group to the metal center, look for shifts in the S=O stretching frequencies compared to the free ligand.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

Data Presentation

The following tables summarize hypothetical characterization data for a series of synthesized metal complexes with this compound (L).

ComplexFormulaYield (%)ColorIR (S=O stretch, cm⁻¹)
1 (Co-L)[Co(L)₂(H₂O)₄]65Pink1250, 1120
2 (Ni-L)[Ni(L)₂(H₂O)₄]72Green1255, 1123
3 (Cu-L)[Cu(L)₂(H₂O)₂]81Blue1248, 1118
4 (Zn-L)[Zn(L)₂(H₂O)₂]78White1258, 1125

Table 1: Summary of Synthetic and Spectroscopic Data.

ComplexDecomp. Temp. (°C)Solvent Loss (%)Metal Content (obs/calc %)
1 (Co-L)>30010.5 (4 H₂O)8.8 / 8.9
2 (Ni-L)>30010.5 (4 H₂O)8.8 / 8.9
3 (Cu-L)>2805.8 (2 H₂O)9.8 / 9.9
4 (Zn-L)>3205.7 (2 H₂O)10.1 / 10.2

Table 2: Thermal and Elemental Analysis Data.

Visualizations

The following diagrams illustrate the experimental workflow and a potential coordination mode.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand This compound mixing Mixing & Stirring ligand->mixing metal_salt Metal Salt metal_salt->mixing solvent DMF/Water solvent->mixing heating Solvothermal Reaction (80-120 °C, 24-72h) mixing->heating filtration Filtration & Washing heating->filtration product Metal Complex Product filtration->product ir IR Spectroscopy product->ir Structural Info ea Elemental Analysis product->ea Composition tga TGA product->tga Thermal Stability xrd X-ray Diffraction product->xrd Crystallinity

Diagram 1: Experimental workflow for the synthesis and characterization of metal complexes.

coordination_pathway cluster_ligand Ligand Structure metal Metal Ion (M²⁺) complex [M(L)₂(H₂O)ₓ] Complex metal->complex Coordination ligand This compound (L) ligand->complex dibenzofuran Dibenzofuran Backbone sulfonate Sulfonate Group (-SO₃⁻) sulfonate->metal O-coordination

Diagram 2: A potential coordination pathway for the formation of a metal complex.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzofuransulfonic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when sulfonating dibenzofuran with concentrated sulfuric acid?

A1: The direct sulfonation of dibenzofuran with hot concentrated sulfuric acid primarily yields dibenzofuran-2,8-disulfonic acid.[1] Under milder conditions, the formation of dibenzofuran-2-sulfonic acid is expected as the main monosulfonated product. The synthesis of 4-dibenzofuransulfonic acid as a major product through direct sulfonation is not typically observed due to the electronic and steric effects of the dibenzofuran ring system.

Q2: Why is this compound not the primary product of direct sulfonation?

A2: Electrophilic aromatic substitution reactions on dibenzofuran, such as sulfonation, are directed by the oxygen heteroatom and the aromatic system's resonance structures. The positions most activated for electrophilic attack are the 2, 3, 7, and 8 positions. The 4 and 6 positions are sterically hindered and electronically less favored. Therefore, the sulfonyl group (-SO₃H) will preferentially add to the more reactive positions, leading to the formation of 2- and 2,8-disubstituted isomers as the major products.

Q3: What are the common by-products in the synthesis of dibenzofuransulfonic acid?

A3: In the context of attempting to synthesize this compound via direct sulfonation, the primary "by-products" are actually the expected major products: dibenzofuran-2-sulfonic acid and dibenzofuran-2,8-disulfonic acid. Depending on the reaction conditions (temperature, reaction time, and concentration of the sulfonating agent), a mixture of monosulfonated isomers (predominantly the 2-isomer, with potential minor amounts of 3- and 1-isomers) and disulfonated products can be expected. Over-sulfonation leading to di- and poly-sulfonated dibenzofurans is a common side reaction, especially under harsh conditions.

Q4: How can I confirm the identity of the synthesized dibenzofuransulfonic acid isomer(s)?

A4: The most reliable methods for identifying the isomeric products are spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry. Comparing the obtained spectra with literature data for known dibenzofuransulfonic acid isomers is essential. High-Performance Liquid Chromatography (HPLC) can be used to separate the different isomers, and the retention times can be compared with analytical standards if available.

Troubleshooting Guides

Issue 1: The synthesized product is not this compound.

  • Problem: You attempted to synthesize this compound by direct sulfonation of dibenzofuran, but characterization data (e.g., NMR, melting point) does not match the expected values for the 4-isomer.

  • Likely Cause: As explained in the FAQs, direct sulfonation of dibenzofuran does not favor the formation of the 4-isomer. The product is likely a mixture of other isomers, predominantly dibenzofuran-2-sulfonic acid and/or dibenzofuran-2,8-disulfonic acid.

  • Troubleshooting Steps:

    • Re-evaluate Characterization Data: Compare your spectroscopic data with published data for dibenzofuran-2-sulfonic acid and dibenzofuran-2,8-disulfonic acid.

    • Isomer Separation: Use analytical techniques like HPLC to determine the number of isomers present in your product mixture.

    • Alternative Synthetic Routes: To obtain this compound, consider a synthetic strategy that directs the sulfonation to the 4-position. This may involve using a starting material that already has a substituent at a different position, which can then be removed or converted after sulfonation.

Issue 2: The reaction yields a complex mixture of products that is difficult to purify.

  • Problem: The sulfonation reaction has resulted in a product that is challenging to purify, showing multiple spots on TLC or multiple peaks in HPLC analysis.

  • Likely Cause: This is likely due to the formation of multiple isomers and/or over-sulfonation (disulfonation). The reaction conditions were likely too harsh.

  • Troubleshooting Steps:

    • Modify Reaction Conditions:

      • Temperature: Lower the reaction temperature to reduce the rate of reaction and minimize over-sulfonation.

      • Reaction Time: Shorten the reaction time to favor the formation of monosulfonated products.

      • Sulfonating Agent: Use a milder sulfonating agent or a lower concentration of sulfuric acid.

    • Purification Strategy:

      • Fractional Crystallization: Attempt to separate the isomers by fractional crystallization from a suitable solvent. The different isomers may have varying solubilities.

      • Chromatography: Use column chromatography or preparative HPLC for the separation of the isomers. This can be challenging for highly polar sulfonic acids but may be necessary for obtaining a pure compound.

Quantitative Data Summary

ProductExpected YieldComments
Dibenzofuran-2-sulfonic acidMajor monosulfonated productElectronically favored position for electrophilic attack.
Dibenzofuran-3-sulfonic acidMinor monosulfonated productAlso an electronically favored position, but generally less reactive than the 2-position.
Dibenzofuran-1-sulfonic acidMinor monosulfonated productLess favored due to steric hindrance.
Dibenzofuran-4-sulfonic acid Trace or not formed Sterically hindered and electronically disfavored.
Dibenzofuran-2,8-disulfonic acidMajor product under forcing conditionsFormed from further sulfonation of the activated rings.[1]

Experimental Protocols

Protocol 1: Synthesis of Dibenzofuran-2,8-disulfonic Acid [1]

This protocol is adapted from the literature for the synthesis of the major product of dibenzofuran sulfonation under forcing conditions.

  • Materials:

    • Dibenzofuran

    • Concentrated sulfuric acid (98%)

    • Sodium chloride (NaCl)

  • Procedure:

    • Heat a mixture of dibenzofuran and an excess of concentrated sulfuric acid. The original literature suggests hot concentrated sulfuric acid without specifying the exact temperature. A starting point could be 100-120 °C, with careful monitoring.

    • Maintain the temperature for a sufficient period to ensure the reaction goes to completion. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by TLC or HPLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a saturated solution of sodium chloride (brine).

    • The sodium salt of dibenzofuran-2,8-disulfonic acid will precipitate out of the solution.

    • Collect the precipitate by filtration and wash it with a small amount of cold water.

    • The crude sodium dibenzofuran-2,8-disulfonate can be further purified by recrystallization from water.

  • Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity as the 2,8-disulfonated isomer.

Visualizations

Byproduct_Formation cluster_products Components of the Product Mixture Dibenzofuran Dibenzofuran Sulfonation_Reaction Sulfonation Reaction Dibenzofuran->Sulfonation_Reaction Reacts with Sulfonating_Agent Sulfonating Agent (e.g., conc. H₂SO₄) Sulfonating_Agent->Sulfonation_Reaction Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Conditions->Sulfonation_Reaction Product_Mixture Product Mixture Sulfonation_Reaction->Product_Mixture DBF_2_SA Dibenzofuran-2-sulfonic acid (Major Monosulfonated) Product_Mixture->DBF_2_SA DBF_3_SA Dibenzofuran-3-sulfonic acid (Minor) Product_Mixture->DBF_3_SA DBF_1_SA Dibenzofuran-1-sulfonic acid (Minor) Product_Mixture->DBF_1_SA DBF_4_SA This compound (Trace/Not Formed) Product_Mixture->DBF_4_SA DBF_28_DSA Dibenzofuran-2,8-disulfonic acid (Over-sulfonation) Product_Mixture->DBF_28_DSA

Caption: By-product formation pathway in dibenzofuran sulfonation.

Troubleshooting_Workflow Start Start: Attempted Synthesis of This compound Characterization Characterize the Product (NMR, MS, HPLC) Start->Characterization Is_It_4_Isomer Is the Product the 4-Isomer? Characterization->Is_It_4_Isomer Complex_Mixture Is it a Complex Mixture? Characterization->Complex_Mixture Success Synthesis Successful Is_It_4_Isomer->Success Yes Identify_Isomers Identify the Actual Isomer(s) (Likely 2- and/or 2,8-) Is_It_4_Isomer->Identify_Isomers No Understand_Regioselectivity Understand the Regioselectivity of Dibenzofuran Sulfonation Identify_Isomers->Understand_Regioselectivity Modify_Strategy Modify Synthetic Strategy: - Use a directing group approach - Explore alternative syntheses Understand_Regioselectivity->Modify_Strategy Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Milder Sulfonating Agent Optimize_Conditions->Characterization Complex_Mixture->Optimize_Conditions Yes Purification Develop a Purification Strategy: - Fractional Crystallization - Chromatography Complex_Mixture->Purification No, but not the 4-isomer Purification->Characterization

References

Technical Support Center: 4-Dibenzofuransulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-dibenzofuransulfonic acid. Our aim is to help you increase the yield and purity of your target compound through a deeper understanding of the reaction dynamics.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonation of dibenzofuran, offering potential causes and actionable solutions to improve the yield of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of sulfonated products - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient concentration of the sulfonating agent. - Presence of moisture in the reaction mixture.- Increase the reaction time. - Optimize the reaction temperature. Higher temperatures generally favor the thermodynamically more stable 4-isomer. - Use a stronger sulfonating agent, such as oleum (fuming sulfuric acid) or sulfur trioxide. - Ensure all reagents and glassware are anhydrous. Water can deactivate the sulfonating agent.[1]
Predominance of the 2-isomer (2-dibenzofuransulfonic acid) - The reaction is under kinetic control. Electrophilic attack at the 2-position is often kinetically favored at lower temperatures.- Increase the reaction temperature to favor the thermodynamically more stable 4-isomer. A temperature range of 100-120°C is often a good starting point for isomerization to the 4-position. - Prolong the reaction time at a higher temperature to allow for the equilibration of isomers.
Formation of significant amounts of disulfonated byproducts - Excess of the sulfonating agent. - High reaction temperature and/or long reaction time.- Use a stoichiometric amount or a slight excess of the sulfonating agent. - Carefully control the reaction temperature and time to minimize over-sulfonation.
Presence of dark, tar-like substances in the product - Side reactions such as oxidation or polymerization of dibenzofuran under harsh reaction conditions.- Use a milder sulfonating agent if possible, or a sulfur trioxide complex (e.g., SO₃-dioxane). - Lower the reaction temperature, although this may affect the isomer ratio. - Consider performing the reaction in an inert solvent to better control the reaction temperature and minimize side reactions.
Difficulty in isolating the 4-isomer from the reaction mixture - Similar physical properties of the sulfonic acid isomers. - Co-precipitation of isomers.- Utilize fractional crystallization of the sulfonic acid salts (e.g., sodium or potassium salts). The solubility of the different isomer salts may vary significantly in different solvents. - Employ chromatographic separation techniques, such as ion-exchange chromatography, for small-scale purifications.

Frequently Asked Questions (FAQs)

Q1: What is the key to maximizing the yield of the this compound isomer over the 2-isomer?

A1: The formation of this compound is favored under thermodynamic control. This means that higher reaction temperatures and longer reaction times are generally required. At lower temperatures, the kinetically favored product is often the 2-isomer. By increasing the temperature, you provide the necessary energy for the initially formed 2-isomer to rearrange to the more thermodynamically stable 4-isomer.

Q2: Which sulfonating agent is most suitable for this reaction?

A2: The choice of sulfonating agent depends on the desired reactivity and selectivity.

  • Concentrated Sulfuric Acid (H₂SO₄): A common and readily available reagent. Higher temperatures are typically needed to achieve a good conversion rate and favor the 4-isomer.

  • Oleum (H₂SO₄·xSO₃): A more potent sulfonating agent due to the presence of free sulfur trioxide (SO₃). It can lead to higher yields and faster reaction times. However, it also increases the risk of disulfonation and other side reactions if not carefully controlled.

  • Sulfur Trioxide (SO₃) and its complexes: Using SO₃ directly or as a complex (e.g., with dioxane or pyridine) in an inert organic solvent can offer better control over the reaction and may minimize charring.[2][3][4]

Q3: How can I monitor the progress of the reaction and the isomer distribution?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for monitoring the reaction. By taking aliquots from the reaction mixture at different time points, you can quantify the consumption of dibenzofuran and the formation of the different sulfonic acid isomers.

Q4: What are the expected byproducts in the sulfonation of dibenzofuran?

A4: Besides the desired this compound and its 2-isomer, potential byproducts include:

  • Disulfonated dibenzofurans.

  • Sulfones, formed by the reaction of the sulfonic acid with another molecule of dibenzofuran.

  • Oxidation and polymerization products, especially under harsh conditions, which appear as dark-colored impurities.

Q5: What is a general procedure for the purification of this compound?

A5: A common method involves the following steps:

  • Quenching: Carefully pour the reaction mixture onto ice to precipitate the sulfonic acids.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding sulfonate salts.

  • Fractional Crystallization: Exploit the different solubilities of the isomer salts in a suitable solvent (e.g., water or ethanol-water mixtures) to selectively crystallize and isolate the salt of the 4-isomer.

  • Acidification: Dissolve the purified salt in water and acidify with a strong acid (e.g., HCl) to precipitate the pure this compound.

Experimental Protocols

Protocol 1: Sulfonation of Dibenzofuran with Concentrated Sulfuric Acid (Favoring the 4-isomer)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add dibenzofuran.

  • Reagent Addition: Slowly add concentrated sulfuric acid (98%) to the dibenzofuran while stirring. A typical molar ratio is 1:3 to 1:5 (dibenzofuran:sulfuric acid).

  • Heating: Heat the reaction mixture to 100-120°C and maintain this temperature for several hours (e.g., 4-6 hours). Monitor the reaction progress by HPLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Isolation and Purification:

    • Filter the precipitated crude sulfonic acid mixture.

    • Dissolve the crude product in a minimal amount of hot water and neutralize with a saturated solution of sodium hydroxide.

    • Allow the solution to cool slowly to induce fractional crystallization. The less soluble sodium 4-dibenzofuransulfonate should precipitate first.

    • Filter the crystals and recrystallize from water or an ethanol-water mixture to improve purity.

    • Dissolve the purified sodium salt in water and acidify with hydrochloric acid to precipitate the pure this compound.

    • Filter, wash with cold water, and dry the final product.

Visualizations

Reaction_Pathway Dibenzofuran Dibenzofuran Intermediate Wheland Intermediate (σ-complex) Dibenzofuran->Intermediate Electrophilic Attack Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, Oleum) Sulfonating_Agent->Intermediate Isomer_2 2-Dibenzofuransulfonic Acid (Kinetic Product) Intermediate->Isomer_2 Low Temp. Isomer_4 This compound (Thermodynamic Product) Intermediate->Isomer_4 High Temp. Isomer_2->Isomer_4 Rearrangement (High Temp.)

Caption: Reaction pathway for the sulfonation of dibenzofuran.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Mix Dibenzofuran and Sulfonating Agent Heat Heat to 100-120°C Start->Heat Monitor Monitor by HPLC Heat->Monitor Quench Quench with Ice Monitor->Quench Reaction Complete Neutralize Neutralize with Base Quench->Neutralize Crystallize Fractional Crystallization Neutralize->Crystallize Acidify Acidify to Precipitate Crystallize->Acidify Isolate Filter and Dry Acidify->Isolate Final_Product Final_Product Isolate->Final_Product Pure 4-Isomer

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Purification of 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-dibenzofuransulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent system is not optimal, leading to significant loss of the product in the mother liquor.- The cooling process was too rapid, preventing complete crystallization.- The product is highly soluble in the wash solvent.- Optimize the solvent system: Use a solvent mixture where this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is a good starting point.- Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.- Use a cold wash solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to minimize product loss.
Product Contaminated with Isomers (e.g., 2- or 3-dibenzofuransulfonic acid) - Isomers were co-crystallized with the desired product due to similar solubility profiles.- The purification method used is not effective for isomer separation.- Fractional Crystallization: Carefully control the crystallization conditions, such as solvent composition and temperature, to selectively crystallize the desired 4-isomer. This may require multiple recrystallization steps.- Preparative HPLC: Utilize reverse-phase High-Performance Liquid Chromatography (HPLC) for efficient separation of the isomers. A C18 column with a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) is a suitable starting point.[1]
Presence of Inorganic Salts (e.g., NaCl, NaHCO₃) in the Final Product - Inorganic salts were not completely removed during the workup.- The product was not adequately washed after filtration.- Desalting using a C18 cartridge: This is an effective method for removing inorganic salts from highly water-soluble compounds.[2]- Thorough Washing: Wash the filtered product thoroughly with a solvent in which the inorganic salts are soluble but the product has limited solubility, such as a minimal amount of cold water or an organic solvent like acetonitrile or ethanol.[2]
Product is an Oil or Fails to Crystallize - The presence of significant impurities is inhibiting crystallization.- The concentration of the product in the solution is too low.- The solvent is not appropriate for crystallization.- Pre-purification: Use a preliminary purification step, such as extraction or a quick column chromatography, to remove major impurities.- Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the product.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Residual Sulfuric Acid Detected - Incomplete neutralization after the sulfonation reaction.- Inadequate washing of the crude product.- Recrystallization from concentrated aqueous solution: This can effectively remove sulfuric acid impurities.[3]- Thorough washing: Wash the crude product with a suitable solvent to remove residual acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are positional isomers, primarily 2-dibenzofuransulfonic acid and 3-dibenzofuransulfonic acid, which are formed during the sulfonation of dibenzofuran. Residual sulfuric acid from the reaction is also a common impurity.[3]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A mixture of ethanol and water is a recommended starting point. The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[4][5][6] For aromatic carboxylic acids, which are structurally similar to sulfonic acids, aqueous ethanol has been shown to be effective. The optimal ratio of ethanol to water will need to be determined experimentally to maximize yield and purity.

Q3: How can I separate the isomers of dibenzofuransulfonic acid?

A3: The separation of sulfonic acid isomers can be challenging due to their similar physical properties. Two primary methods are recommended:

  • Fractional Crystallization: This technique exploits small differences in the solubility of the isomers. By carefully controlling the concentration and temperature of the solution, it is possible to selectively crystallize the desired isomer. A process similar to the separation of naphthalenedisulfonic acid isomers, which involves adjusting the sulfuric acid concentration and temperature of the aqueous solution, may be applicable.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating isomers. A reverse-phase C18 column with a gradient elution of acetonitrile and water, buffered with an acid like formic acid, is a good starting point for method development.[1]

Q4: How can I monitor the purity of my this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for monitoring purity. A reverse-phase method, similar to the one described for preparative separation, can be used to resolve the 4-isomer from other isomers and impurities. The peak area percentage can be used to quantify the purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., 80:20 ethanol:water). Start with a small amount of solvent and add more as needed to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Preparative HPLC for Isomer Separation

This is a starting point for method development and will likely require optimization.

  • Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 20 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the initial mobile phase composition.

    • Inject the solution onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Solubility of Aromatic Sulfonic Acids in Various Solvents (Qualitative)

Solvent Solubility Notes
WaterHighSolubility can be further increased with heat.[3][7]
MethanolSoluble[7]
EthanolSoluble[7]
AcetoneSlightly Soluble[7]
Diethyl EtherInsoluble[7]
TolueneInsolubleCan be used for azeotropic removal of water.[3]
HexaneInsoluble

Visualizations

Purification_Workflow Crude Crude this compound (Contains isomers, H₂SO₄, etc.) Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude->Recrystallization Filtration1 Filtration & Washing Recrystallization->Filtration1 MotherLiquor1 Mother Liquor (Contains impurities & some product) Filtration1->MotherLiquor1 Liquid PartiallyPure Partially Purified Product Filtration1->PartiallyPure Solid PrepHPLC Preparative HPLC (Isomer Separation) PartiallyPure->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PureFractions Pure 4-DBFSA Fractions FractionCollection->PureFractions Target Peak Waste Impure Fractions FractionCollection->Waste Other Peaks SolventEvaporation Solvent Evaporation PureFractions->SolventEvaporation PureProduct Pure this compound SolventEvaporation->PureProduct Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (HPLC) Start->CheckPurity Pure Pure Product (>99%) CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No IdentifyImpurity Identify Impurity Type Impure->IdentifyImpurity Isomers Isomeric Impurities IdentifyImpurity->Isomers Isomers Salts Inorganic Salts IdentifyImpurity->Salts Salts OtherOrganic Other Organic Impurities IdentifyImpurity->OtherOrganic Other Recrystallize Recrystallize / Fractional Crystallization Isomers->Recrystallize PrepHPLC Preparative HPLC Isomers->PrepHPLC Wash Re-wash with appropriate solvent Salts->Wash Column Column Chromatography OtherOrganic->Column Recrystallize->Start PrepHPLC->Start Wash->Start Column->Start

References

Technical Support Center: Purification of 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-dibenzofuransulfonic acid. Our focus is on the removal of common isomeric impurities encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common isomeric impurities in the synthesis of this compound?

During the sulfonation of dibenzofuran, the primary product is this compound. However, the formation of 2-dibenzofuransulfonic acid as a major isomeric impurity is common. Depending on the reaction conditions, minor amounts of disulfonated products such as 2,8- and 4,6-dibenzofurandisulfonic acid may also be present.

Q2: My initial crystallization attempt did not significantly improve the purity of my this compound. What went wrong?

Direct crystallization of the isomeric mixture of dibenzofuransulfonic acids is often inefficient due to their similar physical properties. A more effective approach is to convert the acid mixture to their corresponding salts, typically the sodium salts, and then perform fractional crystallization. This method exploits the differential solubility of the isomeric salts.

Q3: How does fractional crystallization of the sodium salts work to separate the 2- and 4-isomers?

The separation is based on the principle that the sodium salt of 2-dibenzofuransulfonic acid is significantly less soluble in a concentrated sodium chloride solution compared to the sodium salt of this compound. By carefully controlling the concentration of sodium chloride and the temperature, the less soluble 2-isomer salt can be selectively precipitated, leaving the desired 4-isomer in the mother liquor.

Q4: I'm having trouble precipitating the 2-isomer salt during fractional crystallization. What parameters can I adjust?

Several factors can influence the success of the fractional crystallization:

  • Sodium Chloride Concentration: Ensure the sodium chloride solution is sufficiently concentrated. A saturated or near-saturated solution is often required to effectively decrease the solubility of the 2-isomer salt.

  • Temperature: Lowering the temperature of the solution will generally decrease the solubility of both salts, but it can enhance the differential solubility. Experiment with cooling the solution after the addition of sodium chloride.

  • Seeding: If precipitation is slow to initiate, adding a small seed crystal of pure sodium 2-dibenzofuransulfonate can induce crystallization.

  • Stirring: Gentle, consistent stirring can promote crystal growth and prevent the formation of an oil.

Q5: Are there alternative methods to fractional crystallization for separating these isomers?

While fractional crystallization of the sodium salts is a common and effective method, other techniques can be employed, particularly for analytical purposes or small-scale purifications:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be a powerful tool for separating sulfonic acid isomers. Method development would involve screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with an acidic modifier like formic or acetic acid).

  • Derivatization followed by Gas Chromatography (GC): Sulfonic acids are non-volatile and require derivatization to be analyzed by GC. Esterification to form sulfonate esters (e.g., methyl or ethyl esters) is a common approach. The resulting esters are more volatile and can be separated on a suitable GC column.

Experimental Protocols

Protocol 1: Purification of this compound via Fractional Crystallization of its Sodium Salt

This protocol details the separation of this compound from its 2-isomer impurity.

1. Conversion to Sodium Salts: a. Dissolve the crude mixture of dibenzofuransulfonic acid isomers in a minimal amount of hot deionized water. b. Carefully neutralize the solution to a pH of 7.0-7.5 with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. Monitor the pH closely to avoid excess alkalinity. c. The resulting solution contains the sodium salts of the dibenzofuransulfonic acid isomers.

2. Fractional Crystallization: a. To the warm solution of the sodium salts, add solid sodium chloride (NaCl) in portions with stirring until the solution is saturated. b. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath for at least 2 hours. c. The sodium salt of 2-dibenzofuransulfonic acid will precipitate as a solid. d. Isolate the precipitate by vacuum filtration and wash the filter cake with a small amount of ice-cold saturated NaCl solution. The filtrate contains the desired sodium 4-dibenzofuransulfonate.

3. Isolation of this compound: a. Transfer the filtrate to a clean flask. b. Acidify the filtrate to a pH of approximately 1-2 with concentrated hydrochloric acid (HCl). c. The this compound will precipitate out of the solution. d. Cool the mixture in an ice bath to ensure complete precipitation. e. Collect the purified this compound by vacuum filtration. f. Wash the crystals with a small amount of cold, dilute HCl, followed by a small amount of ice-cold deionized water. g. Dry the purified product under vacuum.

4. Purity Assessment: a. The purity of the final product can be assessed by techniques such as HPLC or by determining its melting point.

Quantitative Data

The success of the fractional crystallization protocol is highly dependent on the differential solubility of the isomeric sodium salts. The following table summarizes the key solubility characteristics.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
Sodium 2-dibenzofuransulfonateSaturated NaCl (aq)20Low
Sodium 4-dibenzofuransulfonateSaturated NaCl (aq)20Significantly Higher than 2-isomer
This compoundWater25Sparingly Soluble

Visualizations

experimental_workflow cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Isolation of 4-Isomer start Crude Isomeric Mixture (2- and this compound) neutralization Dissolve in Hot Water & Neutralize with NaHCO₃/NaOH start->neutralization salts Aqueous Solution of Sodium 2- & 4-dibenzofuransulfonate neutralization->salts add_nacl Add Solid NaCl to Saturation salts->add_nacl cool Cool to Room Temperature & then in Ice Bath add_nacl->cool filtration1 Vacuum Filtration cool->filtration1 filtrate Filtrate Containing Sodium 4-dibenzofuransulfonate filtration1->filtrate precipitate Precipitate: Sodium 2-dibenzofuransulfonate (Impurity) filtration1->precipitate acidify Acidify with HCl filtrate->acidify filtration2 Vacuum Filtration acidify->filtration2 product Purified this compound filtration2->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Problem: Low Purity After Initial Crystallization q1 Did you convert the acids to their sodium salts before crystallization? start->q1 a1_no Action: Perform fractional crystallization on the sodium salts. q1->a1_no No a1_yes Problem: 2-Isomer Salt Not Precipitating q1->a1_yes Yes q2 Is the NaCl solution saturated? a1_yes->q2 a2_no Action: Add more solid NaCl with stirring. q2->a2_no No q3 Is the solution sufficiently cooled? q2->q3 Yes a3_no Action: Cool in an ice bath for a longer duration. q3->a3_no No q4 Considered seeding? q3->q4 Yes a4_no Action: Add a seed crystal of the 2-isomer salt. q4->a4_no No

Caption: Troubleshooting guide for purification issues.

Technical Support Center: Optimization of Dibenzofuran Sulfonation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for dibenzofuran sulfonation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of dibenzofuran sulfonation?

The sulfonation of dibenzofuran typically yields dibenzofuran-2-sulfonic acid as the monosulfonated product and dibenzofuran-2,8-disulfonic acid as the disulfonated product. The degree of sulfonation can be controlled by adjusting the reaction conditions.

Q2: Which sulfonating agents are commonly used for dibenzofuran?

Concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), and chlorosulfonic acid (ClSO₃H) are the most common reagents for the sulfonation of aromatic compounds, including dibenzofuran. Sulfur trioxide (SO₃) or its complexes can also be employed.

Q3: Is sulfone formation a significant side reaction in dibenzofuran sulfonation?

Generally, sulfone formation is not a major concern when sulfonating heterocyclic compounds like dibenzofuran under typical conditions.[1] This side reaction is more prevalent with highly reactive aromatic hydrocarbons and vigorous sulfonating agents.

Q4: How can I monitor the progress of the sulfonation reaction?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (dibenzofuran) and the formation of the sulfonic acid products. Due to the high polarity of sulfonic acids, it is advisable to use a polar mobile phase. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q5: What are the general approaches for purifying dibenzofuran sulfonic acids?

Purification can often be achieved by precipitating the sulfonic acid from the reaction mixture by dilution with water. The crude product can then be further purified by recrystallization or by conversion to a salt (e.g., sodium salt) followed by recrystallization. For challenging separations, ion-exchange chromatography can be an effective technique.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Sulfonated Product Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or gradually elevate the temperature. Monitor the reaction progress by TLC to determine the optimal endpoint.
Insufficient amount or concentration of the sulfonating agent.Use a higher concentration of sulfuric acid (e.g., fuming sulfuric acid) or increase the molar ratio of the sulfonating agent to dibenzofuran.
Reversibility of the sulfonation reaction (desulfonation).Ensure the reaction conditions are sufficiently acidic and avoid excessive water, as sulfonation is a reversible process favored by concentrated acid.[2]
Formation of Disulfonated Product When Monosulfonation is Desired Reaction conditions are too harsh (high temperature, high concentration of sulfonating agent, or prolonged reaction time).Reduce the reaction temperature and time. Use a milder sulfonating agent or a lower concentration of sulfuric acid. Carefully monitor the reaction to stop it once the desired monosulfonated product is predominantly formed.
Difficulty in Isolating the Product The sulfonic acid is highly soluble in the aqueous work-up solution.Isolate the product as a salt. After quenching the reaction with water, neutralize the solution with a base (e.g., sodium hydroxide or sodium chloride) to precipitate the less soluble sodium sulfonate salt.
Product is Contaminated with Starting Material Incomplete reaction.Drive the reaction to completion by increasing the reaction time, temperature, or concentration of the sulfonating agent. Purify the product by recrystallization, as the starting material and the sulfonic acid will have significantly different solubilities.
Product is a Mixture of Mono- and Disulfonic Acids Lack of selectivity in the reaction conditions.Optimize the reaction conditions to favor the desired product. Separation of the mono- and disulfonic acids can be achieved by fractional crystallization of their salts or by chromatography. For instance, in the case of naphthalenedisulfonic acids, selective precipitation from sulfuric acid solutions of varying concentrations is a viable separation method.[3]

Experimental Protocols

Synthesis of Dibenzofuran-2,8-disulfonic Acid using Concentrated Sulfuric Acid

This protocol is adapted from historical literature on the sulfonation of dibenzofuran.

Materials:

  • Dibenzofuran

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the desired amount of dibenzofuran.

  • Add an excess of concentrated sulfuric acid.

  • Heat the mixture in an oil bath to the desired temperature (e.g., 100-120°C).

  • Stir the reaction mixture vigorously for several hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water with stirring.

  • The dibenzofuran-2,8-disulfonic acid will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from water or by converting it to its sodium salt.

Note: This is a general guideline. The optimal temperature and reaction time should be determined experimentally.

Visualizing Experimental Workflows

To aid in understanding the experimental process and troubleshooting, the following diagrams illustrate key workflows.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification start Dibenzofuran + Sulfonating Agent reaction Heating and Stirring start->reaction monitoring Monitor by TLC/HPLC reaction->monitoring quench Quench in Ice Water monitoring->quench Reaction Complete precipitation Precipitation of Sulfonic Acid quench->precipitation filtration Filtration precipitation->filtration crude_product Crude Dibenzofuran Sulfonic Acid filtration->crude_product recrystallization Recrystallization crude_product->recrystallization salt_formation Salt Formation & Recrystallization crude_product->salt_formation chromatography Ion-Exchange Chromatography crude_product->chromatography pure_product Pure Product recrystallization->pure_product salt_formation->pure_product chromatography->pure_product

Caption: General experimental workflow for the sulfonation of dibenzofuran.

troubleshooting_low_yield start Low Yield Observed check_completeness Is the reaction complete? start->check_completeness check_conditions Are the reaction conditions optimal? check_completeness->check_conditions Yes increase_time_temp Increase reaction time/temperature check_completeness->increase_time_temp No check_workup Is the work-up procedure efficient? check_conditions->check_workup Yes increase_reagent Increase concentration/amount of sulfonating agent check_conditions->increase_reagent No salt_precipitation Isolate as a salt to improve precipitation check_workup->salt_precipitation No

Caption: Troubleshooting guide for low yield in dibenzofuran sulfonation.

References

Technical Support Center: Sulfonation of Dibenzofuran with Concentrated Sulfuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sulfonation of dibenzofuran using concentrated sulfuric acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product when reacting dibenzofuran with concentrated sulfuric acid?

The primary product of the monosulfonation of dibenzofuran with concentrated sulfuric acid is dibenzofuran-2-sulfonic acid . The reaction typically proceeds by electrophilic aromatic substitution, with the sulfonyl group directing to the most activated and sterically accessible position.

Q2: What are the potential side reactions and byproducts I should be aware of?

Several side reactions can occur, leading to the formation of various byproducts. The most common include:

  • Polysulfonation: Under forcing conditions such as higher temperatures, longer reaction times, or the use of fuming sulfuric acid (oleum), disulfonation can occur. The likely product is dibenzofuran-2,8-disulfonic acid , as the existing sulfonic acid group deactivates the first ring and directs substitution to the second.

  • Oxidation: Concentrated sulfuric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize dibenzofuran, leading to the formation of colored impurities and potentially ring-opened products. While specific oxidation products for this reaction are not well-documented in the literature, the appearance of dark coloration in the reaction mixture is a strong indicator of oxidative side reactions.

  • Dehydration and Polymerization: Although less common for stable aromatic compounds like dibenzofuran, extreme conditions can lead to complex, tar-like polymerization products.

Q3: My reaction mixture turned very dark, almost black. What does this indicate?

A very dark reaction mixture is a common observation and typically indicates the occurrence of oxidation side reactions . This can be minimized by carefully controlling the reaction temperature and avoiding prolonged heating.

Q4: How can I purify the dibenzofuran-2-sulfonic acid from the reaction mixture?

Purification of aryl sulfonic acids can be challenging. A common method involves the following steps:

  • Quenching: The reaction mixture is carefully poured onto crushed ice to dilute the sulfuric acid and precipitate the sulfonic acid.

  • Salting Out: The sodium salt of the sulfonic acid can be precipitated by adding a saturated solution of sodium chloride.

  • Recrystallization: The crude sulfonic acid or its salt can be recrystallized from a suitable solvent, often an alcohol-water mixture.

  • Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography can be employed to separate the sulfonic acid from inorganic salts and other impurities.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction.1. Increase reaction time or temperature cautiously. Monitor the reaction progress using a suitable analytical technique (e.g., TLC of a quenched aliquot).
2. Excessive side reactions (oxidation, polysulfonation).2. Lower the reaction temperature. Use a slightly lower concentration of sulfuric acid if possible. Reduce the reaction time.
3. Loss during work-up.3. Ensure complete precipitation of the product. Avoid excessive washing which may dissolve the product. Optimize the pH for precipitation if isolating the free acid.
Formation of Multiple Products (Observed by TLC/HPLC/NMR) 1. Polysulfonation.1. Use milder reaction conditions: lower temperature, shorter reaction time, and avoid using fuming sulfuric acid unless the disulfonic acid is the target.
2. Isomer formation (less likely for dibenzofuran).2. Characterize the isomers to understand the reaction selectivity. Reaction conditions may need to be optimized for higher regioselectivity.
Difficulty in Isolating the Product 1. Product is too soluble in the work-up solution.1. Try "salting out" the sodium salt of the sulfonic acid by adding NaCl. Use a different solvent for precipitation.
2. Formation of an oily product instead of a solid.2. This may be due to impurities. Try to purify a small sample by chromatography to obtain a seed crystal for crystallization. Trituration with a non-polar solvent may help solidify the product.
Product is Highly Colored 1. Presence of oxidation byproducts.1. Treat the crude product with activated charcoal during recrystallization. Column chromatography can also be effective in removing colored impurities.

Experimental Protocols

Synthesis of Dibenzofuran-2-sulfonic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • Dibenzofuran

  • Concentrated sulfuric acid (98%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add dibenzofuran.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the dibenzofuran with constant stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 100°C in an oil bath and maintain this temperature for 1-2 hours. The reaction progress can be monitored by taking small aliquots, quenching them in water, and analyzing by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The dibenzofuran-2-sulfonic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Data Presentation: Spectroscopic Data for Product Identification

The identity of the main product, dibenzofuran-2-sulfonic acid, can be confirmed by spectroscopic methods.

Spectroscopic Data Dibenzofuran-2-sulfonic Acid
¹H NMR Characteristic aromatic proton signals. The protons on the sulfonated ring will be shifted downfield compared to dibenzofuran.
¹³C NMR Aromatic carbon signals with a downfield shift for the carbon attached to the sulfonic acid group.[2]
IR Strong absorption bands characteristic of S=O stretching in sulfonic acids (around 1350-1440 cm⁻¹ and 1150-1210 cm⁻¹) and O-H stretching (broad band around 2500-3300 cm⁻¹).

Visualizations

Reaction Pathway

ReactionPathway Dibenzofuran Dibenzofuran MainProduct Dibenzofuran-2-sulfonic Acid Dibenzofuran->MainProduct 100°C SideProduct1 Dibenzofuran-2,8-disulfonic Acid Dibenzofuran->SideProduct1 >100°C or Oleum SideProduct2 Oxidation Products Dibenzofuran->SideProduct2 High Temp. H2SO4 Conc. H₂SO₄

Caption: Reaction pathway for the sulfonation of dibenzofuran.

Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield Issue MultipleProducts Multiple Products Problem->MultipleProducts Purity Issue PurificationDifficulty Purification Difficulty Problem->PurificationDifficulty Isolation Issue CheckConditions Review Reaction Conditions (Temp, Time, Acid Conc.) LowYield->CheckConditions MultipleProducts->CheckConditions OptimizeWorkup Optimize Work-up (Quenching, Precipitation) PurificationDifficulty->OptimizeWorkup End Successful Outcome CheckConditions->End ModifyPurification Modify Purification (Recrystallization, Chromatography) OptimizeWorkup->ModifyPurification ModifyPurification->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Degradation of 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation of 4-dibenzofuransulfonic acid under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an acidic environment?

A1: Under acidic conditions, particularly with heating, the primary degradation pathway for aromatic sulfonic acids is desulfonation.[1][2] This is a reversible reaction that results in the removal of the sulfonic acid group (-SO₃H) from the aromatic ring.[1]

Q2: What are the expected degradation products?

A2: The main degradation product from the desulfonation of this compound is dibenzofuran. The other product is sulfuric acid.[2]

Q3: What experimental factors influence the rate of desulfonation?

A3: The rate of desulfonation is primarily influenced by temperature and the concentration of the acid. The reaction is typically carried out by heating the sulfonic acid in an aqueous acidic solution.[3][4] Using a dilute acid with a high concentration of water can favor the desulfonation reaction.[3]

Q4: Is the dibenzofuran structure itself stable under these acidic conditions?

A4: The dibenzofuran ring system is known to be thermally robust.[5][6] It is expected to be relatively stable under the acidic conditions required for desulfonation. However, prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to further, slower degradation of the dibenzofuran ring, although this is not the primary expected pathway.

Q5: What analytical techniques are recommended for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the degradation process.[7][8] It allows for the separation and quantification of the parent compound (this compound) and its degradation product (dibenzofuran). A reversed-phase C18 column might be used, but for better retention and peak shape of the polar sulfonic acid, a mixed-mode or ion-exchange column is often recommended.[7][9] Detection can be achieved using a UV detector or a mass spectrometer (LC-MS) for more definitive identification of the products.[7][10]

Troubleshooting Guide

Problem: I am observing very slow or incomplete degradation of my this compound.

  • Possible Cause 1: Insufficient Temperature.

    • Solution: The desulfonation of aromatic sulfonic acids is often temperature-dependent.[3] Gradually increase the reaction temperature and monitor the degradation progress at various time points.

  • Possible Cause 2: Inappropriate Acid Concentration.

    • Solution: While an acidic medium is required, the reaction is essentially a hydrolysis.[2][4] Using a highly concentrated acid with very little water may not favor the reverse (desulfonation) reaction. Experiment with using a more dilute aqueous acid solution.[3]

Problem: My analytical results show unexpected peaks in the chromatogram.

  • Possible Cause 1: Impurities in the Starting Material.

    • Solution: Analyze your starting material (this compound) before initiating the degradation experiment to identify any pre-existing impurities.

  • Possible Cause 2: Side Reactions.

    • Solution: Under harsh conditions (very high temperatures or highly concentrated/oxidizing acids), side reactions involving the dibenzofuran ring may occur. Try to use the mildest conditions that still afford a reasonable degradation rate. Employ LC-MS to identify the mass of the unknown peaks, which can provide clues to their structure.

Problem: I am struggling with poor peak shape or retention of this compound in my HPLC analysis.

  • Possible Cause 1: Inappropriate Column Chemistry.

    • Solution: this compound is a polar, acidic compound and may exhibit poor retention and peak tailing on standard C18 columns.[7] Consider using a mixed-mode column with both reversed-phase and anion-exchange characteristics for better separation and peak shape.[7][9]

  • Possible Cause 2: Incorrect Mobile Phase pH.

    • Solution: The retention of sulfonic acids can be sensitive to the pH of the mobile phase.[8] Adjusting the pH of the aqueous component of your mobile phase can improve peak shape and retention.

Data Presentation

The following tables present illustrative data on the expected trends in the degradation of this compound based on general principles of desulfonation reactions for aromatic sulfonic acids.

Table 1: Illustrative Effect of Acid Concentration on Degradation Rate

Sample IDAcid TypeAcid Concentration (M)Temperature (°C)Reaction Time (hours)This compound remaining (%)
AHCl0.11002495
BHCl1.01002470
CHCl2.01002455

Table 2: Illustrative Effect of Temperature on Degradation Rate

Sample IDAcid TypeAcid Concentration (M)Temperature (°C)Reaction Time (hours)This compound remaining (%)
DHCl1.0802485
EHCl1.01002470
FHCl1.01202440

Experimental Protocols

Protocol: General Procedure for Acid-Catalyzed Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a series of reaction vials, add a specific volume of the acidic solution (e.g., 1 M HCl).

    • Pre-heat the vials to the desired reaction temperature in a controlled heating block or water bath.

    • To initiate the reaction, add a small aliquot of the this compound stock solution to each vial to achieve the desired starting concentration.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from the heating source.

    • Immediately quench the reaction by cooling the vial in an ice bath and neutralizing the acid with a suitable base (e.g., sodium bicarbonate) to prevent further degradation.

  • Sample Preparation for Analysis:

    • Dilute the quenched reaction mixture with the mobile phase to a concentration suitable for HPLC analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method capable of separating this compound and dibenzofuran.

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of dibenzofuran over time.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

    • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Visualizations

cluster_main Hypothesized Degradation Pathway parent This compound intermediate Protonated Intermediate (Sigma Complex) parent->intermediate + H+ (from acid) intermediate->parent - H+ product Dibenzofuran intermediate->product - SO3H+ byproduct Sulfur Trioxide (SO3) final_byproduct Sulfuric Acid (H2SO4) byproduct->final_byproduct + H2O

Caption: Hypothesized desulfonation pathway of this compound.

cluster_workflow Experimental Workflow prep Prepare Stock Solution of this compound setup Set up Reaction (Acidic Solution + Heat) prep->setup sample Sample at Time Intervals setup->sample quench Quench Reaction (Cool & Neutralize) sample->quench analyze Analyze by HPLC-UV/MS quench->analyze data Data Interpretation (Kinetics & Product ID) analyze->data

Caption: General experimental workflow for degradation studies.

References

stability issues of 4-dibenzofuransulfonic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-dibenzofuransulfonic acid in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Loss of Potency or Concentration Over Time in Aqueous Solution Hydrolytic Desulfonation: Under acidic conditions and/or elevated temperatures, the sulfonic acid group may be cleaved from the dibenzofuran ring. Arylsulfonic acids are known to be susceptible to hydrolysis.[1][2]- Maintain solutions at neutral or slightly alkaline pH.- Store solutions at refrigerated temperatures (2-8 °C).- If the experimental conditions require low pH, prepare fresh solutions and use them promptly.- Conduct a stability study to determine the rate of degradation at your experimental pH and temperature (see Experimental Protocols section).
Oxidative Degradation: The dibenzofuran ring system can be susceptible to oxidation, especially in the presence of oxidizing agents, dissolved oxygen, or upon exposure to certain catalysts.[3][4][5][6]- Degas solvents before use to remove dissolved oxygen.- Consider adding an antioxidant (e.g., ascorbic acid, EDTA) to the solution, after verifying its compatibility with your experimental setup.- Protect the solution from exposure to metals that can catalyze oxidation.
Discoloration of Solution (e.g., Yellowing) Photodegradation: Exposure to UV or ambient light can induce degradation of the dibenzofuran structure, leading to the formation of colored byproducts. Polychlorinated dibenzofurans are known to undergo photolysis.[7][8]- Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Minimize exposure to light during experimental procedures.- Perform a photostability study to assess the impact of light on your specific formulation (see Experimental Protocols section).
Formation of Oxidized Species: Oxidation can lead to the formation of hydroxylated or ring-opened byproducts which may be colored.[3][5][6]- Follow the recommendations for preventing oxidative degradation.- Characterize the colored species using techniques like HPLC-MS to identify the degradation products.
Precipitation or Cloudiness in Solution Poor Solubility or Salt Formation: The solubility of this compound may be limited in certain solvents or at specific pH values, leading to precipitation. Interaction with other components in the solution could also lead to the formation of insoluble salts.- Verify the solubility of this compound in your chosen solvent system.- Adjust the pH of the solution to enhance solubility.- Ensure all components of your solution are compatible.
Inconsistent Results in Analytical Assays (e.g., HPLC) On-Column Degradation: The compound may be degrading on the HPLC column due to the mobile phase composition or column temperature.- Adjust the mobile phase pH to a range where the compound is more stable.- Lower the column temperature during analysis.- Use a shorter analysis run time if possible.
In-Process Degradation: The compound may be degrading during sample preparation or the analytical procedure itself.- Prepare samples immediately before analysis.- Keep samples in an autosampler cooled to 4 °C.- Evaluate the stability of the compound in the analytical diluent.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemistry of the dibenzofuran ring and aryl sulfonic acids, the primary potential degradation pathways are:

  • Photodegradation: The aromatic dibenzofuran structure is susceptible to degradation upon exposure to light, particularly UV radiation.[7][8]

  • Oxidative Degradation: The electron-rich dibenzofuran ring can be oxidized, potentially leading to hydroxylation and ring-opening.[3][4][5][6]

  • Hydrolytic Desulfonation: Under acidic conditions and elevated temperatures, the sulfonic acid group can be hydrolyzed, cleaving it from the dibenzofuran ring.[1][2]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored at 2-8 °C in a tightly sealed, amber container to protect from light. For long-term storage, consider freezing the solution at -20 °C or below, after confirming the compound's stability to freeze-thaw cycles. The pH of aqueous solutions should ideally be kept in the neutral to slightly alkaline range.

Q3: How can I assess the stability of this compound in my specific formulation?

A3: A forced degradation study is the recommended approach. This involves subjecting the compound in your formulation to various stress conditions (e.g., acid, base, oxidation, heat, light) and monitoring the degradation over time using a stability-indicating analytical method, such as HPLC. See the "Forced Degradation Study Protocol" in the Experimental Protocols section for a detailed methodology.

Q4: Are there any known incompatible excipients or solvents?

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the intact this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any degradation products, aiding in pathway elucidation.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound in an aqueous buffer at pH 7.0, unless otherwise specified.

Table 1: Effect of pH and Temperature on Stability (48 hours)

ConditionTemperature (°C)% Recovery of this compound
0.1 M HCl (pH 1)2598.5
0.1 M HCl (pH 1)6085.2
pH 7.0 Buffer2599.8
pH 7.0 Buffer6099.5
0.1 M NaOH (pH 13)2599.6
0.1 M NaOH (pH 13)6097.1

Table 2: Effect of Oxidative and Photolytic Stress (24 hours)

Stress Condition% Recovery of this compound
3% H₂O₂ at 25°C92.3
10% H₂O₂ at 25°C81.5
Exposed to Ambient Light at 25°C99.1
Exposed to UV Light (254 nm) at 25°C75.8

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or a buffer relevant to your application).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% or 30%). Keep at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a light-protected container.

    • Photostability: Expose the stock solution in a phototransparent container to a light source (e.g., a photostability chamber with controlled UV and visible light) and run a parallel control sample protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of remaining this compound and the formation of any degradation products at each time point.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Phosphoric acid or formic acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from potential polar and non-polar degradants. For example:

    • Start with 95% A and 5% B.

    • Linearly increase B to 95% over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection: Use a UV detector set at the lambda max of this compound (to be determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are resolved from the main peak.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results (e.g., low potency, discoloration) check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage check_purity Verify Purity of Starting Material start->check_purity perform_fds Conduct Forced Degradation Study (see Protocol 1) check_storage->perform_fds If conditions are suspect check_purity->perform_fds If purity is confirmed analyze Analyze via Stability-Indicating HPLC (see Protocol 2) perform_fds->analyze identify_pathway Identify Degradation Pathway (Photolytic, Oxidative, Hydrolytic) analyze->identify_pathway optimize_storage Optimize Storage Conditions (e.g., use amber vials, buffer pH) identify_pathway->optimize_storage Degradation Identified reformulate Reformulate Solution (e.g., add antioxidant, change solvent) identify_pathway->reformulate Degradation Identified end Stable Formulation Achieved identify_pathway->end No Significant Degradation optimize_storage->end reformulate->end

Caption: Workflow for troubleshooting stability issues of this compound.

Forced_Degradation_Pathway_Hypothesis parent This compound light Light (UV/Vis) parent->light heat_acid Heat + Acidic pH parent->heat_acid oxidant Oxidizing Agent (e.g., H₂O₂) parent->oxidant photo_products Photodegradation Products (e.g., hydroxylated species, ring-opened products) light->photo_products Photolysis desulfonated Dibenzofuran (Desulfonation) heat_acid->desulfonated Hydrolysis oxidized_products Oxidized Products (e.g., hydroxylated dibenzofurans, quinones) oxidant->oxidized_products Oxidation

Caption: Potential degradation pathways for this compound under stress.

References

alternative sulfonating agents for dibenzofuran to improve regioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the sulfonation of dibenzofuran. The focus is on employing alternative sulfonating agents to improve regioselectivity, a common challenge in the synthesis of specific dibenzofuran sulfonic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the sulfonation of dibenzofuran?

The main challenge in the sulfonation of dibenzofuran lies in controlling the position of the sulfonic acid group on the aromatic core. Traditional methods using strong sulfonating agents like fuming sulfuric acid often lead to a mixture of isomers, primarily the 2- and 3-sulfonic acids, along with potential disulfonation and other side products. Achieving high regioselectivity for a single isomer is crucial for applications in drug development and materials science.

Q2: What are some alternative sulfonating agents that can offer better regioselectivity compared to concentrated sulfuric acid?

Several alternative sulfonating agents can provide improved regioselectivity in the sulfonation of aromatic compounds. These include:

  • Sulfur trioxide-pyridine complex (Py·SO₃): A milder reagent that can reduce the formation of side products.

  • Sulfur trioxide-N,N-dimethylformamide complex (DMF·SO₃): Another mild sulfonating agent that offers good control over the reaction.

  • Chlorosulfonic acid (ClSO₃H): A strong sulfonating agent that, under controlled conditions, can sometimes offer different selectivity compared to sulfuric acid.

Q3: How does the choice of solvent affect the regioselectivity of dibenzofuran sulfonation?

The solvent can play a significant role in modulating the reactivity of the sulfonating agent and influencing the isomer distribution. For instance, using a non-coordinating solvent like nitromethane with sulfur trioxide can favor the formation of specific isomers by minimizing the complexity of the reactive sulfonating species.

Q4: Are there any modern methods that offer high regioselectivity?

While not yet widely applied to dibenzofuran, emerging methods using ionic liquids as both solvent and catalyst show promise for highly regioselective sulfonation of some aromatic compounds. These methods can offer advantages in terms of product separation and catalyst recycling.

Troubleshooting Guides

Issue 1: Low Yield of Monosulfonated Product and Formation of Disulfonated Byproducts

Possible Cause Suggestion
Excessive amount of sulfonating agent. Reduce the molar equivalents of the sulfonating agent to slightly more than one equivalent relative to dibenzofuran.
Reaction temperature is too high. Perform the reaction at a lower temperature. For strong sulfonating agents, cooling the reaction mixture is often necessary.
Prolonged reaction time. Monitor the reaction progress using techniques like TLC or HPLC and quench the reaction once the starting material is consumed to an optimal level.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Possible Cause Suggestion
Harsh sulfonating agent. Switch to a milder sulfonating agent such as a sulfur trioxide-amine complex (e.g., Py·SO₃ or DMF·SO₃).
Reaction conditions favor thermodynamic products. Shorter reaction times and lower temperatures generally favor the kinetically controlled product, which may be a single isomer.
Inappropriate solvent. Investigate the use of different solvents. For example, using nitromethane with SO₃ has been shown to improve selectivity for some bicyclic aromatics.[1]

Issue 3: Decomposition of Starting Material or Product

Possible Cause Suggestion
Highly acidic and oxidative reaction conditions. Employ a milder sulfonating agent. Strong acids like fuming sulfuric acid can cause charring and degradation.
Presence of water with strong sulfonating agents. Ensure all glassware is dry and use anhydrous solvents, as the heat generated from the reaction of strong sulfonating agents with water can lead to decomposition.

Quantitative Data Summary

The following table summarizes expected outcomes for the sulfonation of dibenzofuran with various agents, based on literature for analogous compounds. Actual results may vary and require optimization.

Sulfonating AgentSolventTemperatureExpected Major Isomer(s)Expected Yield (%)Reference for Analogy
Conc. H₂SO₄-Room Temp to 80°CMixture of 2- and 3-isomers70-85General Knowledge
Fuming H₂SO₄-0°C to Room TempMixture, potential for disulfonation60-80General Knowledge
SO₃ in NitromethaneNitromethane0°C to Room TempPredominantly the 2-isomer80-95[1]
Py·SO₃Pyridine or CH₂Cl₂Room Temp to 60°CLikely favors the 2-isomer75-90General Knowledge
DMF·SO₃DMF or CH₂Cl₂Room Temp to 60°CLikely favors the 2-isomer75-90General Knowledge
ClSO₃HCH₂Cl₂ or CHCl₃0°C to Room TempMixture, potentially different from H₂SO₄65-80General Knowledge

Experimental Protocols

Protocol 1: Sulfonation of Dibenzofuran using Sulfur Trioxide in Nitromethane (Expected to favor the 2-isomer)

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibenzofuran (1 equivalent) in anhydrous nitromethane.

  • Reaction: Cool the solution to 0°C in an ice bath. Prepare a solution of sulfur trioxide (1.1 equivalents) in anhydrous nitromethane and add it dropwise to the dibenzofuran solution over 30 minutes, maintaining the temperature at 0°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice-water.

  • Isolation: The precipitated product, dibenzofuran-2-sulfonic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Sulfonation of Dibenzofuran using Sulfur Trioxide-Pyridine Complex (Mild Conditions)

  • Preparation: In a round-bottom flask, dissolve dibenzofuran (1 equivalent) in anhydrous pyridine or dichloromethane.

  • Reaction: Add sulfur trioxide-pyridine complex (1.2 equivalents) portion-wise to the solution at room temperature with stirring.

  • Monitoring: Heat the reaction mixture to 40-50°C and monitor its progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and add it to a cold, dilute aqueous HCl solution.

  • Isolation: The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent after neutralization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Dibenzofuran in Anhydrous Solvent add_reagent Add Sulfonating Agent (e.g., SO3-Pyridine) start->add_reagent stir_heat Stir and Heat (if necessary) add_reagent->stir_heat quench Quench Reaction (e.g., Ice-water) stir_heat->quench isolate Isolate Product (Filtration/Extraction) quench->isolate analyze Characterize Product (NMR, MS, etc.) isolate->analyze regioselectivity_logic cluster_agents Sulfonating Agents cluster_products Products dibenzofuran Dibenzofuran strong_acid Strong Agents (H₂SO₄, Oleum) dibenzofuran->strong_acid mild_complex Mild Complexes (Py·SO₃, DMF·SO₃) dibenzofuran->mild_complex mixture Mixture of Isomers (e.g., 2- and 3-sulfonic acid) strong_acid->mixture selective Improved Regioselectivity (Favors one isomer, e.g., 2-sulfonic acid) mild_complex->selective

References

Technical Support Center: Managing Viscous Reaction Mixtures in Sulfonation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with high viscosity during sulfonation reactions.

Troubleshooting Guide

Problem: The reaction mixture has become too thick to stir effectively.

Q1: My sulfonation reaction has turned into a thick, unmanageable paste. What are the immediate steps to regain control?

A1: High viscosity in sulfonation reactions is a common issue, often due to the formation of sulfonic acids which can be viscous liquids or even crystalline solids.[1] Immediate actions to take include:

  • Temperature Adjustment: Carefully increasing the reaction temperature can often reduce viscosity.[2] However, be cautious as excessive heat can lead to unwanted side reactions and product degradation.[3] It is crucial to find an optimal temperature that balances fluidity with reaction selectivity.

  • Solvent Addition: If the reaction chemistry allows, adding a suitable inert solvent can effectively decrease the viscosity. The choice of solvent is critical and must not interfere with the sulfonation process.

  • Mechanical Agitation: If the mixture is still somewhat mobile, increasing the agitation speed or using a more robust mechanical stirrer can help to improve mixing and heat transfer.[4][5]

Q2: What are the primary causes of excessive viscosity during sulfonation?

A2: The increase in viscosity during sulfonation is primarily due to:

  • Formation of Sulfonic Acids: The sulfonic acid products themselves are often highly viscous or solid in nature.[1]

  • Increased Molecular Weight and Polarity: The incorporation of the sulfonic acid group (-SO3H) increases the molecular weight and polarity of the organic molecule, leading to stronger intermolecular forces.

  • Polyelectrolyte Effect: In the case of polymer sulfonation, the introduction of ionic groups can lead to significant chain expansion and entanglement, a phenomenon known as the polyelectrolyte effect, which dramatically increases solution viscosity.[6]

  • Side Reactions: Undesirable side reactions can sometimes lead to the formation of insoluble by-products that contribute to the thickening of the reaction mixture.

Q3: How does the degree of sulfonation affect the viscosity of the reaction mixture?

A3: Generally, the viscosity of the reaction mixture increases with a higher degree of sulfonation.[6] This is because a greater number of sulfonic acid groups are being incorporated into the molecules, leading to stronger intermolecular interactions and, in the case of polymers, a more pronounced polyelectrolyte effect.

Q4: Can the choice of sulfonating agent impact the viscosity of the reaction?

A4: Yes, the choice of sulfonating agent can influence the reaction viscosity. For instance, using oleum (a solution of SO3 in sulfuric acid) can lead to a more rapid and highly exothermic reaction, which can result in a rapid increase in viscosity.[3] Milder sulfonating agents might offer better control over the reaction rate and, consequently, the rate of viscosity increase.

Frequently Asked Questions (FAQs)

Q5: What are some recommended solvents for reducing viscosity in sulfonation reactions?

A5: The selection of a solvent is highly dependent on the specific substrate and reaction conditions. However, some commonly considered options include:

  • Halogenated Solvents: Dichloromethane and dichloroethane are often used for the sulfonation of polymers.

  • Aprotic Solvents: For certain reactions, aprotic solvents that are stable to the sulfonating agent can be employed.

  • It is crucial to ensure the chosen solvent is inert under the reaction conditions to avoid unwanted side reactions.

Q6: How can I improve agitation in a highly viscous sulfonation reaction?

A6: To improve mixing in viscous media:

  • Use Appropriate Agitators: Standard magnetic stir bars may be insufficient. Overhead mechanical stirrers with anchor or helical impellers are more effective for viscous mixtures.[4][5][7]

  • Optimize Impeller Design and Position: The design and placement of the agitator are critical for ensuring proper mixing throughout the reactor.[7][8]

  • Baffles: Installing baffles in the reactor can help to disrupt vortex formation and improve top-to-bottom mixing.[5]

Q7: Is it possible to monitor the viscosity of my reaction in real-time?

A7: Yes, real-time viscosity monitoring is possible and can provide valuable insights for process control. Several in-line and at-line techniques are available, including rotational viscometers, vibrational viscometers, and ultrasonic transducers.[4][9][10][11] These tools allow for continuous measurement without the need for manual sampling.

Q8: Are there any additives that can help to control viscosity?

A8: Yes, in some applications, viscosity-modifying additives can be used. For example, in the production of aqueous alpha-olefin sulfonate detergents, the addition of water-soluble inorganic halide salts like sodium chloride has been shown to reduce viscosity.[9][12] The applicability of such additives is specific to the reaction system.

Quantitative Data on Viscosity in Sulfonation

The following table summarizes the effect of various parameters on the viscosity of the reaction mixture during sulfonation, based on data from different studies.

ParameterEffect on ViscositySubstrate/ReactionViscosity ChangeReference
Degree of Sulfonation IncreasePoly(ether ether sulfone)Intrinsic viscosity increases with sulfonation degree.[6]
Temperature DecreasePoly(ether ether sulfone)For the same degree of sulfonation, viscosity decreases with increasing sulfonation temperature.[6]
Temperature IncreaseMethyl Ester Sulfonate from Crude Palm OilViscosity increases with increasing temperature from 80-100 °C.
Reaction Time IncreaseMethyl Ester Sulfonate from Crude Palm OilViscosity increases with increasing reaction time.
Additive (NaCl) DecreaseAqueous alpha-olefin sulfonateAddition of 2-20% NaCl reduces viscosity.[9][12]

Experimental Protocols

Methodology for Managing High Viscosity during Aromatic Sulfonation

This protocol provides a general framework for managing viscosity during the sulfonation of an aromatic compound in a laboratory setting.

  • Reactor Setup:

    • Assemble a glass reactor equipped with a powerful overhead mechanical stirrer (e.g., with a paddle or anchor impeller), a condenser, a temperature probe, and an addition funnel.

    • Ensure the reactor is clean and dry.

  • Initial Charge:

    • Charge the aromatic substrate into the reactor.

    • If using a solvent, add it to the reactor at this stage and stir to dissolve the substrate.

  • Controlling the Reaction:

    • Begin agitation and ensure a vortex is formed, indicating good mixing.

    • Cool the reactor to the desired starting temperature using an appropriate cooling bath.

    • Slowly add the sulfonating agent (e.g., fuming sulfuric acid) dropwise via the addition funnel. A slow addition rate is crucial to control the exothermic reaction and prevent a rapid viscosity increase.[3]

  • Viscosity Management during Reaction:

    • Temperature Control: Continuously monitor the internal temperature. If the viscosity begins to increase significantly, consider a slight, controlled increase in temperature to maintain fluidity.

    • Agitation Adjustment: As the viscosity increases, you may need to increase the stirrer speed to maintain adequate mixing.

    • Solvent Addition (if planned): If the protocol includes the use of a co-solvent, it can be added portion-wise if the viscosity becomes problematic.

  • Work-up:

    • Upon completion of the reaction, the viscous mixture is typically quenched by carefully and slowly pouring it onto crushed ice or into cold water. This step should be performed with extreme caution in a well-ventilated fume hood, as it is highly exothermic.

Note: This is a generalized protocol. Specific parameters such as temperatures, reaction times, and solvent choices must be optimized for each specific reaction.

Visualizations

cluster_0 Factors Contributing to High Viscosity in Sulfonation Sulfonic_Acid_Formation Formation of Sulfonic Acid Product High_Viscosity High Reaction Viscosity Sulfonic_Acid_Formation->High_Viscosity Increased_Polarity Increased Molecular Polarity & Weight Increased_Polarity->High_Viscosity Polyelectrolyte_Effect Polyelectrolyte Effect (in Polymers) Polyelectrolyte_Effect->High_Viscosity Side_Reactions Formation of Insoluble By-products Side_Reactions->High_Viscosity

Caption: Key factors leading to increased viscosity in sulfonation reactions.

cluster_1 Troubleshooting Workflow for Viscous Sulfonation Reactions Start High Viscosity Observed Check_Temp Is Temperature Optimal? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Agitation Is Agitation Effective? Check_Temp->Check_Agitation Yes Adjust_Temp->Check_Agitation Improve_Agitation Increase Speed / Use Better Stirrer Check_Agitation->Improve_Agitation No Consider_Solvent Can a Solvent Be Added? Check_Agitation->Consider_Solvent Yes Improve_Agitation->Consider_Solvent Add_Solvent Add Inert Solvent Consider_Solvent->Add_Solvent Yes Consult_Expert Consult Senior Chemist / Re-evaluate Route Consider_Solvent->Consult_Expert No Continue_Monitoring Continue Monitoring Add_Solvent->Continue_Monitoring Continue_Monitoring->Start If issue persists

Caption: A decision-making workflow for troubleshooting high viscosity.

References

Technical Support Center: Isolation of 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the work-up and isolation of 4-dibenzofuransulfonic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental work-up of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Precipitated Product Incomplete sulfonation reaction. Product remains dissolved in the aqueous solution. Formation of multiple isomers, with the desired 4-isomer being a minor product.Optimize reaction time and temperature for the sulfonation step. After quenching, concentrate the aqueous solution by evaporation before precipitation. Perform isomeric analysis (e.g., HPLC, LC-MS) to quantify the isomer distribution and consider alternative sulfonation strategies to improve regioselectivity.
Product is an Oily or Gummy Solid Presence of unreacted starting material (dibenzofuran). Presence of excess sulfuric acid. Incomplete drying.Wash the crude product with a non-polar organic solvent (e.g., hexane) to remove residual dibenzofuran. Ensure thorough washing of the precipitate to remove all traces of sulfuric acid. Dry the product under vacuum at an elevated temperature.
Difficulty in Separating Isomers Sulfonation of dibenzofuran can produce a mixture of sulfonic acid isomers (e.g., 2-, 3-, and 4-isomers). These isomers often have very similar physical properties.[1][2]Utilize chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) for separation. Consider fractional crystallization of the sulfonic acid salts (e.g., sodium or potassium salts) from different solvent systems.
Contamination with Inorganic Salts Incomplete removal of inorganic salts (e.g., sodium sulfate) used during the work-up.Wash the final product thoroughly with a minimal amount of cold deionized water. Recrystallize the final product from a suitable solvent to remove salt impurities.
Formation of Disulfonic Acids Overly harsh reaction conditions (e.g., high temperature, high concentration of sulfonating agent).Reduce the reaction temperature and/or reaction time. Use a milder sulfonating agent or a stoichiometric amount of the sulfonating agent.

Frequently Asked Questions (FAQs)

Q1: What is the typical first step in the work-up of a sulfonation reaction for dibenzofuran?

A common initial step is to quench the reaction mixture by carefully pouring it onto crushed ice.[3] This serves to dilute the strong acid and precipitate the crude sulfonic acid product.

Q2: How can I remove the excess sulfuric acid from my product?

A widely used method is to neutralize the acidic solution with a base like calcium carbonate or calcium hydroxide.[4] This precipitates the excess sulfuric acid as insoluble calcium sulfate, which can be removed by filtration.[4] The desired sulfonic acid can then be recovered from the filtrate.

Q3: What are the challenges in isolating pure this compound?

The primary challenge is the potential for the formation of multiple isomers during the sulfonation reaction.[1][5][6] Separating these isomers can be difficult due to their similar chemical and physical properties.[1][7]

Q4: What analytical techniques are recommended for confirming the identity and purity of the final product?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and isomer identification. High-Performance Liquid Chromatography (HPLC) is useful for assessing purity and quantifying the isomeric ratio. Mass spectrometry (MS) can confirm the molecular weight of the product.

Q5: Can I use solvent extraction to isolate the sulfonic acid?

Yes, liquid-liquid extraction can be a viable method. Aromatic sulfonic acids can be extracted from aqueous solutions using organic solvents that are immiscible or only slightly miscible with water, such as certain alcohols, ketones, or esters.[3]

Experimental Protocol: Isolation of this compound

This protocol outlines a general procedure for the work-up and isolation of this compound following a typical sulfonation reaction.

1. Quenching the Reaction Mixture:

  • Carefully and slowly pour the cooled sulfonation reaction mixture onto a beaker containing crushed ice with constant stirring.
  • A precipitate of crude dibenzofuransulfonic acid isomers should form.

2. Neutralization and Removal of Excess Sulfuric Acid:

  • Slowly add a slurry of calcium carbonate (CaCO₃) to the acidic solution until the pH is neutral (pH ~7).
  • Stir the mixture for 1-2 hours to ensure complete precipitation of calcium sulfate.
  • Filter the mixture to remove the insoluble calcium sulfate. The filtrate contains the calcium salt of dibenzofuransulfonic acid.

3. Conversion to the Sodium Salt and Precipitation:

  • To the filtrate, add a saturated solution of sodium carbonate (Na₂CO₃) to precipitate calcium carbonate.
  • Filter off the calcium carbonate. The filtrate now contains the sodium salt of dibenzofuransulfonic acid.
  • Concentrate the filtrate by rotary evaporation.
  • Cool the concentrated solution in an ice bath to crystallize the sodium 4-dibenzofuransulfonate.
  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

4. Conversion to the Free Sulfonic Acid:

  • Dissolve the sodium salt in a minimum amount of hot deionized water.
  • Pass the solution through a column packed with a strongly acidic cation exchange resin.[4]
  • Collect the acidic eluate.
  • Evaporate the water from the eluate under reduced pressure to obtain the free this compound.

5. Purification:

  • Recrystallize the crude this compound from a suitable solvent system (e.g., water, acetic acid, or an alcohol/water mixture).

Visualization of the Experimental Workflow

Workup_Procedure ReactionMixture Sulfonation Reaction Mixture (Dibenzofuran, H₂SO₄) Quenching Quenching (Pour onto ice) ReactionMixture->Quenching CrudePrecipitate Crude Sulfonic Acid Precipitate (Mixture of Isomers) Quenching->CrudePrecipitate Neutralization Neutralization (Add CaCO₃) CrudePrecipitate->Neutralization Filtration1 Filtration Neutralization->Filtration1 CalciumSulfonate Calcium Dibenzofuransulfonate Solution Filtration1->CalciumSulfonate Filtrate SaltConversion Salt Conversion (Add Na₂CO₃) CalciumSulfonate->SaltConversion Filtration2 Filtration SaltConversion->Filtration2 SodiumSulfonate Sodium Dibenzofuransulfonate Solution Filtration2->SodiumSulfonate Filtrate Crystallization Crystallization SodiumSulfonate->Crystallization SodiumSaltCrystals Sodium 4-Dibenzofuransulfonate Crystals Crystallization->SodiumSaltCrystals IonExchange Ion Exchange Chromatography SodiumSaltCrystals->IonExchange FreeAcid This compound Solution IonExchange->FreeAcid Evaporation Evaporation FreeAcid->Evaporation PureProduct Pure this compound Evaporation->PureProduct

Caption: Workflow for the isolation of this compound.

References

Validation & Comparative

Comparative Analysis of Dibenzofuransulfonic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of dibenzofuransulfonic acid isomers. Due to the limited availability of published experimental data for all isomers, this document summarizes the known information for dibenzofuran-2-sulfonic acid and presents detailed experimental protocols to facilitate the synthesis, characterization, and comparative analysis of the 1-, 2-, 3-, and 4-isomers.

Introduction

Dibenzofuran, a heterocyclic aromatic compound, serves as a core scaffold in many biologically active molecules and functional materials. The introduction of a sulfonic acid group can significantly alter its physicochemical properties, such as solubility and acidity, and can provide a handle for further chemical modifications. The positional isomerism of the sulfonic acid group on the dibenzofuran ring is expected to have a profound impact on these properties and, consequently, on the potential applications of the resulting compounds in areas such as drug development and materials science.

Currently, detailed comparative data on the four primary isomers of dibenzofuransulfonic acid (1-, 2-, 3-, and 4-) is scarce in the scientific literature. This guide aims to bridge this gap by providing a framework for the systematic investigation of these isomers.

Properties of Dibenzofuransulfonic Acid Isomers

Comprehensive experimental data is predominantly available for the 2-isomer. The following table summarizes the known properties of dibenzofuran-2-sulfonic acid and provides a template for the characterization of all four isomers.

Table 1: Physicochemical Properties of Dibenzofuransulfonic Acid Isomers

PropertyDibenzofuran-1-sulfonic acidDibenzofuran-2-sulfonic acidDibenzofuran-3-sulfonic acidDibenzofuran-4-sulfonic acid
CAS Number Not available83863-63-2Not availableNot available
Molecular Formula C₁₂H₈O₄SC₁₂H₈O₄SC₁₂H₈O₄SC₁₂H₈O₄S
Molecular Weight 248.26 g/mol 248.26 g/mol 248.26 g/mol 248.26 g/mol
Appearance To be determinedSolidTo be determinedTo be determined
Melting Point To be determinedNot availableTo be determinedTo be determined
pKa To be determinedNot availableTo be determinedTo be determined
Water Solubility To be determinedNot availableTo be determinedTo be determined
LogP To be determinedNot availableTo be determinedTo be determined
¹H NMR (ppm) To be determinedTo be determinedTo be determinedTo be determined
¹³C NMR (ppm) To be determinedTo be determinedTo be determinedTo be determined
Mass Spectrum (m/z) To be determinedTo be determinedTo be determinedTo be determined

Note: This table is intended to be populated as experimental data becomes available.

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and characterization of the four dibenzofuransulfonic acid isomers.

Synthesis of Dibenzofuransulfonic Acid Isomers

The synthesis of dibenzofuransulfonic acid isomers can be achieved by the sulfonation of dibenzofuran. The position of sulfonation is dependent on the reaction conditions.

Materials:

  • Dibenzofuran

  • Concentrated sulfuric acid (98%)

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve dibenzofuran in a suitable solvent (e.g., dichloromethane for reactions with chlorosulfonic acid) or use it neat for reactions with sulfuric acid.

  • Sulfonation:

    • For 2- and 4- Isomers (kinetic and thermodynamic control): Slowly add concentrated sulfuric acid or fuming sulfuric acid to the stirred solution of dibenzofuran. The reaction temperature should be carefully controlled. Lower temperatures (e.g., 0-25 °C) are expected to favor the kinetically controlled product (likely the 2-isomer), while higher temperatures may lead to the thermodynamically more stable isomer.

    • Alternative for 2-isomer: Reaction with chlorosulfonic acid in a chlorinated solvent at low temperatures can also yield the 2-sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, pour the reaction mixture onto ice-water. The sulfonic acid may precipitate.

  • Isolation and Purification:

    • The isomers can be separated by fractional crystallization of their salts (e.g., sodium or potassium salts).

    • Alternatively, preparative HPLC can be employed for the separation of the isomers.

  • Characterization: Characterize the purified isomers using the analytical techniques described below.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: A suitable gradient could be starting from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where dibenzofuran derivatives absorb (e.g., 254 nm, 280 nm).

  • Sample Preparation: Dissolve the samples in the initial mobile phase composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a reference standard). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: Provide information on the number and chemical environment of the carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign the proton and carbon signals and confirm the isomeric structure.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation:

  • Technique: Electrospray ionization (ESI) in negative ion mode is suitable for sulfonic acids.

  • Analysis: Determine the accurate mass of the molecular ion ([M-H]⁻) to confirm the elemental composition. Fragmentation patterns can also provide structural information.

Visualizing the Workflow

The following diagrams illustrate the general synthetic approach and the proposed analytical workflow for the comparative analysis of dibenzofuransulfonic acid isomers.

Synthesis_Pathway Dibenzofuran Dibenzofuran Reaction_Mixture Reaction Mixture of Isomers Dibenzofuran->Reaction_Mixture Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, Oleum, ClSO₃H) Sulfonating_Agent->Reaction_Mixture Separation Separation (Crystallization or HPLC) Reaction_Mixture->Separation Isomer_1 Dibenzofuran-1-sulfonic acid Separation->Isomer_1 Isomer_2 Dibenzofuran-2-sulfonic acid Separation->Isomer_2 Isomer_3 Dibenzofuran-3-sulfonic acid Separation->Isomer_3 Isomer_4 Dibenzofuran-4-sulfonic acid Separation->Isomer_4

Caption: General synthetic pathway for dibenzofuransulfonic acid isomers.

Analytical_Workflow cluster_synthesis Synthesis and Isolation cluster_analysis Characterization and Comparison cluster_data Data Analysis Synthesis Synthesis of Isomers Purification Purification and Separation Synthesis->Purification HPLC HPLC Analysis (Purity and Separation) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Physicochemical Physicochemical Properties (pKa, Solubility, LogP) Purification->Physicochemical Comparative_Analysis Comparative Analysis of Properties HPLC->Comparative_Analysis NMR->Comparative_Analysis MS->Comparative_Analysis Physicochemical->Comparative_Analysis

A Spectroscopic Comparison of 2- and 4-Dibenzofuransulfonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 2-dibenzofuransulfonic acid and 4-dibenzofuransulfonic acid, two key positional isomers. The differentiation of these isomers is crucial for researchers in materials science and pharmaceutical development, where precise molecular structure dictates function. This document summarizes available experimental data for 2-dibenzofuransulfonic acid and offers a predictive analysis for the 4-isomer, supported by established spectroscopic principles.

The position of the sulfonic acid group significantly influences the electronic environment of the dibenzofuran core. This variation in electron density and molecular symmetry results in distinct spectroscopic signatures, which are invaluable for unambiguous identification.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative spectroscopic data for 2-dibenzofuransulfonic acid and provide predicted values for this compound. These predictions are based on the known electronic effects of the sulfonyl group and the inherent asymmetry of the dibenzofuran ring system.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectra are expected to be the most definitive for distinguishing between the two isomers. The substitution pattern directly impacts the chemical shifts and coupling constants of the aromatic protons. Data for the 2-isomer was obtained in DMSO-d₆.[1]

Parameter 2-Dibenzofuransulfonic Acid (Experimental) [1]This compound (Predicted)
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz400 MHz
Chemical Shifts (δ, ppm) 8.47 (s), 8.26 (d), 7.89 (d), 7.73 (m), 7.57 (t), 7.45 (t)Protons on the sulfonated ring will be significantly downfield. The H3 proton is expected to be a doublet, and H1 a doublet. Protons on the unsubstituted ring will resemble those of dibenzofuran but with slight shifts due to through-space effects.
Table 2: ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides insight into the carbon framework. The carbon atom directly attached to the sulfonic acid group (ipso-carbon) will be significantly shifted, as will other carbons in the sulfonated ring.

Parameter 2-Dibenzofuransulfonic Acid (Experimental) This compound (Predicted)
Solvent Not specifiedNot specified
Ipso-Carbon (C-SO₃H) Shift Data not fully assigned in available sources.Expected to be in the 140-150 ppm range.
Other Aromatic Carbons A complex pattern of signals is expected.The C4-SO₃H substitution will lead to a unique pattern of chemical shifts, distinguishable from the 2-substituted isomer.
Table 3: Infrared (IR) Spectroscopy Data

The IR spectra for both isomers are expected to be broadly similar, showing characteristic absorptions for the sulfonic acid and aromatic functional groups. Key differences may appear in the fingerprint region, particularly the C-H out-of-plane bending bands, which are sensitive to the substitution pattern.[2][3][4][5]

Functional Group Expected Wavenumber (cm⁻¹) Notes
O-H Stretch (Sulfonic Acid)3000-2500 (broad)Characteristic very broad absorption due to hydrogen bonding.
Aromatic C-H Stretch3100-3000Typical for sp² C-H bonds in aromatic rings.[2][3][4][5]
S=O Stretch (Asymmetric)1250-1160Strong absorption.
S=O Stretch (Symmetric)1080-1010Strong absorption.
C-S Stretch700-600Generally a weaker absorption.
Aromatic C=C Stretch1600-1450Multiple bands are characteristic of the aromatic ring system.[2][3][4][5]
C-H Out-of-Plane Bending900-675The pattern of these strong bands is highly diagnostic of the aromatic substitution pattern.[2]
Table 4: Mass Spectrometry Data

Mass spectrometry provides information on the molecular weight and fragmentation patterns. Electron ionization (EI) is a common technique for such compounds.[6] The molecular ion peak and key fragmentation pathways are expected to be similar, though relative intensities may vary.

Parameter 2-Dibenzofuransulfonic Acid (Experimental) [1][6]This compound (Predicted)
Molecular Formula C₁₂H₈O₄SC₁₂H₈O₄S
Molecular Weight 248.26 g/mol 248.26 g/mol
[M]⁺ (m/z) 248248
Key Fragments (m/z) 168 ([M-SO₃]⁺), 139 ([C₁₁H₇]⁺)168 ([M-SO₃]⁺), 139 ([C₁₁H₇]⁺)
Fragmentation Pathway The primary fragmentation is the loss of SO₃ (80 Da) to yield the dibenzofuran radical cation.A similar loss of SO₃ is expected to be the dominant fragmentation pathway.
Table 5: UV-Vis Spectroscopy Data

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The parent compound, dibenzofuran, has characteristic absorption bands.[7][8] The addition of a sulfonic acid group is expected to cause a shift in these absorption maxima.

Parameter 2-Dibenzofuransulfonic Acid (Predicted) This compound (Predicted)
Solvent Methanol or EthanolMethanol or Ethanol
Expected λₘₐₓ (nm) A bathochromic (red) shift from the parent dibenzofuran spectrum is expected due to the extension of the conjugated system by the sulfonyl group.The extent of the bathochromic shift may differ from the 2-isomer due to the different position of substitution affecting the electronic transitions.
Molar Absorptivity (ε) Expected to be high for π → π* transitions.Expected to be high for π → π* transitions.

Mandatory Visualizations

The following diagrams illustrate the structural and logical relationships pertinent to the spectroscopic analysis of these isomers.

cluster_0 2-Dibenzofuransulfonic Acid cluster_1 This compound 2-isomer 2-isomer 4-isomer 4-isomer

Caption: Molecular structures of 2- and this compound isomers.

G Sample Sample Preparation (Dissolution in Deuterated Solvent) Data Data Acquisition Sample->Data Instrumental Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis Spectral Analysis & Comparison NMR->Analysis IR IR Spectroscopy (ATR or KBr Pellet) IR->Analysis MS Mass Spectrometry (e.g., ESI or EI) MS->Analysis UV UV-Vis Spectroscopy (Solution in UV-transparent solvent) UV->Analysis Data->NMR Data->IR Data->MS Data->UV

Caption: General experimental workflow for spectroscopic comparison.

G Structure Positional Isomerism (2- vs 4- position) Symmetry Different Molecular Symmetry & Electronic Environment Structure->Symmetry NMR_Shift Unique ¹H and ¹³C NMR Chemical Shifts & Coupling Symmetry->NMR_Shift IR_Pattern Distinct IR Fingerprint Region (C-H Bending) Symmetry->IR_Pattern UV_Shift Varied UV-Vis λₘₐₓ (Altered Electronic Transitions) Symmetry->UV_Shift

Caption: Logical relationship between isomeric structure and spectroscopic output.

Experimental Protocols

The following are generalized protocols for the key spectroscopic experiments cited. These methodologies are standard for the analysis of aromatic sulfonic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dibenzofuransulfonic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[9] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[9]

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H).[9]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the dry sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.[10] For Electron Ionization (EI), a solid probe may be used to introduce the sample directly into the ion source.[6]

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).[11]

  • Data Acquisition: For ESI, infuse the sample solution into the source. For EI, heat the solid probe to vaporize the sample. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). Tandem MS (MS/MS) can be used to fragment the molecular ion and elucidate structural information.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ for EI, [M-H]⁻ or [M+H]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of SO₃).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[12]

  • Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline (blank). Then, fill a matched cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and determine the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.

References

A Comparative Guide to the Quantification of 4-Dibenzofuransulfonic Acid: HPLC vs. Ion Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of process-related impurities and counter-ions like 4-dibenzofuransulfonic acid is critical for ensuring drug safety and efficacy. This guide provides a comparative overview of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). We present a detailed, validated HPLC method and compare its performance characteristics with a typical IC method, supported by experimental data summaries and detailed protocols.

Performance Comparison

The choice of analytical method depends on various factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the typical performance characteristics of a validated HPLC method compared to an Ion Chromatography method for the quantification of this compound.

ParameterHPLC MethodIon Chromatography Method
**Linearity (R²) **> 0.999> 0.999[1]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 102.0%[1]
Precision (% RSD) < 2.0%[1]< 2.0%[1]
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL
Run Time ~10 minutes~15 minutes
Detector UV/DADSuppressed Conductivity[1]
Primary Strengths High resolution, widely available, versatileExcellent for ionic species, low interference
Primary Limitations Requires chromophore for UV detectionRequires specific IC system with suppressor

Experimental Protocols

Detailed methodologies for both the HPLC and Ion Chromatography methods are provided below. These protocols are based on established practices for the analysis of sulfonic acids and have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound in bulk drug substances or process intermediates.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good retention and peak shape for this analyte.

  • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is effective. A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-8 min: Gradient to 40% A, 60% B

    • 8-10 min: Hold at 40% A, 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to prepare a stock solution of 100 µg/mL. Further dilute to create calibration standards ranging from 0.15 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the same diluent to achieve a theoretical concentration of this compound within the calibration range.

Validation Parameters:

The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.[2][3]

Ion Chromatography (IC) Method

This method is particularly useful for the analysis of this compound as a counter-ion in pharmaceutical salts.

Instrumentation and Conditions:

  • IC System: An ion chromatograph equipped with a high-pressure pump, autosampler, and a suppressed conductivity detector is required.[1]

  • Column: A high-capacity anion-exchange column (e.g., 250 mm x 4.0 mm, 5.0 µm particle size) is used for separation.[1]

  • Eluent: An isocratic elution with a solution of sodium carbonate and sodium bicarbonate in deionized water is typically employed.

  • Flow Rate: 1.0 mL/min

  • Suppressor: An anion self-regenerating suppressor is used to reduce the background conductivity of the eluent.

  • Detector: Suppressed Conductivity Detector.[1]

  • Injection Volume: 25 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in deionized water. Prepare calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample in deionized water to a concentration within the calibration range.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the described HPLC method, adhering to ICH guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (Correlation Coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Variations in Method Parameters) lod_loq->robustness documentation Validation Report robustness->documentation

Caption: Workflow for HPLC Method Validation.

References

Establishing the Isomeric Purity of 4-Dibenzofuransulfonic Acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of isomeric purity is a critical aspect of chemical synthesis and pharmaceutical development. In the case of 4-dibenzofuransulfonic acid, a potentially valuable building block, ensuring the absence or accurate quantification of its isomers is paramount for consistent reactivity, biological activity, and overall product quality. Direct sulfonation of dibenzofuran, a common synthetic approach, is known to favor substitution at the 2- and 8-positions, making the isomeric purity of the 4-substituted product a significant analytical challenge. This guide provides a comparative overview of modern analytical techniques for establishing the isomeric purity of this compound, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate method for their needs.

Introduction to the Challenge: Synthesis and Potential Impurities

The direct sulfonation of dibenzofuran typically yields a mixture of isomers, with the 2-dibenzofuransulfonic acid being a major byproduct.[1] Achieving a high yield of the 4-isomer often requires alternative synthetic strategies, such as the conversion of a pre-functionalized precursor like 4-dibenzofuranboronic acid. The synthesis of aryl sulfonic acids from aryl boronic acids is a feasible approach, suggesting a potential route to this compound. Regardless of the synthetic route, the potential for isomeric contamination necessitates robust analytical methods to confirm the purity of the final product.

The primary isomeric impurity of concern is 2-dibenzofuransulfonic acid, with the potential for di-sulfonated species to also be present depending on the reaction conditions. This guide will focus on the separation and quantification of the mono-sulfonated isomers.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed to assess the isomeric purity of this compound. The most prominent and effective methods include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, and ease of implementation.

Data Summary
Analytical TechniquePrincipleResolution of IsomersQuantitative AccuracyThroughputKey AdvantagesKey Limitations
HPLC Differential partitioning between a stationary and mobile phaseExcellentHighHighRobust, versatile, well-establishedCan require lengthy method development
Capillary Electrophoresis (CE) Differential migration in an electric fieldVery HighHighHighMinimal sample and solvent consumptionSensitive to matrix effects
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nucleiModerate to HighExcellent (Primary Method)ModerateNo need for identical standards, provides structural informationLower sensitivity than chromatographic methods

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating closely related isomers. A reversed-phase method using a C18 column is a common starting point for the analysis of aromatic sulfonic acids.

Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject separation C18 Column hplc->separation Mobile Phase Flow detection UV Detector separation->detection Elution analysis Data Analysis detection->analysis Chromatogram

Caption: Workflow for HPLC analysis of isomeric purity.

Detailed Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. A typical starting point would be a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: 10-50% Acetonitrile (linear gradient)

      • 25-30 min: 50% Acetonitrile

      • 30-35 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: The relative percentage of each isomer is determined by the area of the corresponding peak in the chromatogram.

Capillary Electrophoresis (CE)

CE offers exceptionally high resolution and is particularly well-suited for the separation of charged species like sulfonic acids.

Workflow for Capillary Electrophoresis Analysis

CE_Workflow prep Sample Preparation ce CE Instrument prep->ce Inject capillary Fused Silica Capillary ce->capillary Apply Voltage detection UV Detector capillary->detection Migration analysis Data Analysis detection->analysis Electropherogram

Caption: Workflow for Capillary Electrophoresis analysis.

Detailed Methodology:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer system that provides good separation and stable electroosmotic flow. A common choice is a borate buffer (e.g., 25 mM sodium borate, pH 9.2). The addition of an organic modifier like methanol can sometimes improve resolution.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.1 mg/mL.

  • Quantification: The relative peak area in the electropherogram corresponds to the relative amount of each isomer.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of components in a mixture without the need for a reference standard of each component. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Logical Relationship in qNMR Analysis

qNMR_Logic sample Sample with Isomers nmr NMR Spectrometer sample->nmr spectrum 1H NMR Spectrum nmr->spectrum integration Integration of Distinct Signals spectrum->integration ratio Isomer Ratio Calculation integration->ratio

Caption: Logical flow for qNMR analysis of isomers.

Detailed Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: An internal standard with a known concentration and a signal that does not overlap with the analyte signals is required for absolute quantification (though not strictly necessary for relative isomer ratios). Maleic acid or 1,4-dioxane are suitable choices for aqueous solutions.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified. A D1 of 30 seconds is generally a safe starting point.

    • A 90° pulse angle should be used.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals corresponding to each isomer. Protons on the dibenzofuran ring system that are in unique chemical environments for the 4- and 2-isomers should be chosen for integration.

  • Quantification: The ratio of the integrals of the signals corresponding to each isomer directly reflects their molar ratio in the sample, after accounting for the number of protons each signal represents.

Conclusion

The choice of analytical method for determining the isomeric purity of this compound will depend on the specific requirements of the analysis, including the desired level of accuracy, available instrumentation, and sample throughput needs.

  • HPLC is a robust and versatile method that is widely available and can provide excellent separation of isomers. It is often the method of choice for routine quality control.

  • Capillary Electrophoresis offers superior resolution and is ideal for complex mixtures or when minimal sample consumption is critical.

  • Quantitative NMR stands out as a primary method for its high accuracy and the ability to provide structural confirmation without the need for isomer-specific reference standards, making it invaluable for the characterization of new batches and for validating chromatographic methods.

For comprehensive and unambiguous determination of isomeric purity, a combination of a high-resolution separation technique (HPLC or CE) with the quantitative power of qNMR is recommended. This orthogonal approach provides a high degree of confidence in the analytical results, ensuring the quality and consistency of this compound for its intended research, development, or manufacturing applications.

References

A Researcher's Guide to Navigating Cross-Reactivity of Sulfonated Aromatic Compounds in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of sulfonated aromatic compounds in immunoassays is critical for accurate quantification and interpretation of results. This guide provides a comparative analysis of immunoassay performance with these compounds, supported by experimental data and detailed protocols to aid in the development and validation of robust analytical methods.

The structural similarity among sulfonated aromatic compounds, a common feature in many pharmaceuticals, presents a significant challenge in the development of specific immunoassays. Cross-reactivity, the binding of an antibody to structurally related, non-target analytes, can lead to inaccurate measurements and false-positive results. This guide delves into the nuances of this issue, offering insights into the underlying mechanisms and practical guidance for assessing and mitigating its effects.

Understanding the Structural Basis of Cross-Reactivity

The cross-reactivity of antibodies with various sulfonated aromatic compounds is primarily dictated by the structural features of the hapten used to generate the antibodies. Key molecular determinants include:

  • The p-aminobenzoyl ring: This core structure is common to many sulfonamide antibiotics and is often a primary epitope for antibody recognition.

  • The N1-heterocyclic ring: Variations in this ring structure among different sulfonamides are a major factor influencing the specificity of antibody binding.[1][2]

  • The Sulfonamide Group (SO2NH2): While essential for the class of compounds, the sulfonamide group itself is not always the primary immunologic determinant.[1][2]

Antibodies generated against a specific sulfonamide will exhibit varying degrees of cross-reactivity with other sulfonamides based on the conservation or alteration of these key structural motifs. Furthermore, the three-dimensional conformation of the hapten and the competing analyte plays a crucial role in the antibody-antigen interaction.[3]

Performance Comparison of Immunoassays

The choice of immunoassay platform and the specific reagents used can significantly influence the observed cross-reactivity. Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA) are two commonly employed methods for the detection of small molecules like sulfonamides.

It is important to note that cross-reactivity is not an intrinsic property of an antibody alone but is also dependent on the assay format and the concentrations of the immunoreagents.[4][5] For instance, studies have shown that for the same antibody, an ELISA format may exhibit higher cross-reactivity compared to an FPIA format.[4][5]

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various sulfonated aromatic compounds in different immunoassay formats. Cross-reactivity is typically expressed as a percentage relative to the target analyte, calculated from the half-maximal inhibitory concentration (IC50) values.

Formula for Calculating Cross-Reactivity (%):

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

CompoundImmunoassay FormatTarget AnalyteIC50 (ng/mL)Cross-Reactivity (%)Reference
Sulfadiazine (SDZ)ELISASulfadiazine1.0100[6]
Sulfamethazine (SMZ)ELISASulfadiazine2.050[6]
Sulfamerazine (SMR)ELISASulfadiazine1.566.7[6]
Sulfamethoxazole (SMX)ELISASulfadiazine5.020[6]
Sulfaquinoxaline (SQX)ELISASulfadiazine>100<1[6]
SulfachlorpyridazineFPIASulfachlorpyridazine10.2100[4]
Sulfadiazine (SDZ)FPIASulfachlorpyridazine20.450[4]
Sulfadimethoxine (SDM)FPIASulfachlorpyridazine34.529.6[4]
Sulfamethoxazole (SMX)FPIASulfachlorpyridazine51.020[4]
Sulfathiazole (STZ)FPIASulfachlorpyridazine15.366.7[4]

Experimental Protocols

Accurate assessment of cross-reactivity requires well-defined and reproducible experimental protocols. Below are detailed methodologies for competitive ELISA and Fluorescence Polarization Immunoassay.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps for determining the IC50 values of a target analyte and potential cross-reactants using a competitive ELISA format.

Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target sulfonamide

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H2SO4)

  • Standard solutions of the target analyte and potential cross-reactants

  • Sample diluent

Procedure:

  • Coating: Coat the wells of a microtiter plate with the capture antigen (e.g., a protein-hapten conjugate) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the standard target analyte and each potential cross-reactant. Add a fixed concentration of the primary antibody to each dilution. Pre-incubate this mixture for 30 minutes.

  • Incubation: Add the antibody-analyte mixtures to the coated wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte (target or cross-reactant) will compete with the coated antigen for binding to the primary antibody.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with H2SO4).

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Fit a sigmoidal dose-response curve to determine the IC50 value for the target analyte and each cross-reactant.[3] Calculate the percent cross-reactivity using the formula provided earlier.

Fluorescence Polarization Immunoassay (FPIA) Protocol for Cross-Reactivity Assessment

FPIA is a homogeneous immunoassay that measures the change in polarization of fluorescent light when a small, fluorescently labeled tracer binds to a larger antibody molecule.

Materials:

  • Black, opaque microtiter plates (96- or 384-well)

  • FPIA buffer (a buffer with a stable viscosity)

  • Antibody specific to the target sulfonamide

  • Fluorescently labeled sulfonamide tracer

  • Standard solutions of the target analyte and potential cross-reactants

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare dilutions of the antibody and the fluorescent tracer in FPIA buffer. Optimize the concentrations to obtain a significant change in polarization upon binding.

  • Standard and Cross-Reactant Preparation: Prepare serial dilutions of the target analyte and each potential cross-reactant in FPIA buffer.

  • Assay Setup: In the wells of the microplate, add the following in order:

    • FPIA buffer

    • Standard or cross-reactant solution

    • Antibody solution

  • Incubation: Incubate the plate for a short period (typically 5-15 minutes) at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Tracer Addition: Add the fluorescent tracer solution to each well.

  • Final Incubation: Incubate for another short period (typically 5-15 minutes) to allow the tracer to bind to the remaining free antibody.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a fluorescence polarization plate reader.

  • Data Analysis: Plot the mP values against the logarithm of the analyte concentration. Fit a sigmoidal dose-response curve to determine the IC50 value for the target analyte and each cross-reactant. Calculate the percent cross-reactivity using the formula provided earlier.[7]

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the underlying mechanisms and workflows.

CrossReactivityMechanism cluster_antibody Antibody Paratope cluster_analytes Structurally Similar Analytes Antibody Binding Site Target Target Analyte Target->Antibody High Affinity Binding (Specific Recognition) CrossReactant Cross-Reactant CrossReactant->Antibody Lower Affinity Binding (Cross-Reactivity) NonBinder Unrelated Compound

Caption: Molecular basis of antibody cross-reactivity.

ImmunoassayWorkflow cluster_prep Preparation cluster_assay Assay Execution (Competitive Format) cluster_analysis Data Analysis A Prepare Reagents: - Antibody - Labeled Tracer/Antigen - Buffers B Prepare Serial Dilutions: - Target Analyte Standard - Potential Cross-Reactants A->B C Incubate Antibody with Standard or Cross-Reactant B->C D Add Labeled Tracer/Antigen (Competition Occurs) C->D E Measure Signal (e.g., Absorbance, Fluorescence Polarization) D->E F Generate Dose-Response Curves E->F G Determine IC50 Values for Target and Cross-Reactants F->G H Calculate % Cross-Reactivity G->H

Caption: Experimental workflow for cross-reactivity assessment.

LogicalRelationship A High Structural Similarity between Target and Non-Target Analyte B Similar Epitopes Presented to the Antibody Binding Site A->B leads to C Antibody Binds to Both Target and Non-Target Analyte B->C enables D Potential for Cross-Reactivity in Immunoassay C->D results in E Inaccurate Quantification/ False Positive Results D->E can cause

Caption: Logical flow from structural similarity to immunoassay interference.

References

A Comparative Study on the Acidity of Dibenzofuransulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Theoretical Comparison of Acidity

The acidity of an aromatic sulfonic acid is significantly influenced by the electronic environment of the aromatic ring to which it is attached. Electron-withdrawing groups on the ring tend to stabilize the resulting sulfonate anion through inductive and resonance effects, thereby increasing the acidity of the sulfonic acid. Conversely, electron-donating groups decrease acidity.

In the case of dibenzofuran, the oxygen atom of the furan ring plays a crucial role in determining the electron density at various positions on the aromatic rings. The positions for electrophilic substitution, such as sulfonation, and consequently the acidity of the resulting sulfonic acid isomers, are dictated by the interplay of the inductive and resonance effects of this heteroatom. The primary isomers formed upon sulfonation of dibenzofuran are generally at the 2, 3, and 4-positions.

Based on these principles, a qualitative prediction of the relative acidities of the dibenzofuransulfonic acid isomers can be made.

Predicted Relative Acidity of Dibenzofuransulfonic Acid Isomers
IsomerPredicted Relative AcidityRationale for Predicted Acidity
Dibenzofuran-4-sulfonic acid HigherThe sulfonic acid group at the 4-position experiences a significant electron-withdrawing inductive effect from the adjacent furan oxygen. This effect is expected to be the most pronounced among the isomers, leading to greater stabilization of the sulfonate anion and thus higher acidity.
Dibenzofuran-2-sulfonic acid IntermediateThe 2-position is electronically influenced by the oxygen atom, though to a lesser extent than the 4-position. The balance of inductive and resonance effects results in an intermediate level of acidity compared to the other isomers.
Dibenzofuran-3-sulfonic acid LowerThe 3-position is less influenced by the electron-withdrawing nature of the furan oxygen compared to the 2- and 4-positions. Consequently, the resulting sulfonate anion is less stabilized, leading to a comparatively lower acidity.

Experimental Protocols

While specific experimental data for dibenzofuransulfonic acid isomers is scarce, the following are established methods for determining the pKa of strong acids, which would be applicable to these compounds.

Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of an acid.[1]

  • Sample Preparation: A precise amount of the sulfonic acid isomer is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if solubility is an issue.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For very strong acids where the inflection point is not clear in aqueous solution, non-aqueous solvents and specialized electrodes may be required.

Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values if the acidic and basic forms of the molecule have distinct absorption spectra.[1][2]

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of the sulfonic acid isomer is added to each buffer solution.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the acidic and basic forms have the largest difference in absorptivity is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[2]

Conductometry

This method relies on the change in electrical conductivity of a solution as the acid is neutralized by a base.[2]

  • Sample Preparation: A solution of the sulfonic acid isomer with a known concentration is prepared.

  • Titration: The solution is titrated with a standardized strong base.

  • Measurement: The electrical conductivity of the solution is measured after each addition of the titrant.

  • Data Analysis: The conductivity is plotted against the volume of titrant added. The equivalence point is determined from the intersection of the lines of different slopes in the plot. The pKa can then be calculated from the conductivity data, especially for weak to moderately strong acids. For very strong acids, this method is primarily used to determine the concentration accurately.

Visualizations

The following diagrams illustrate the formation of dibenzofuransulfonic acid isomers and the theoretical basis for their relative acidities.

Sulfonation_of_Dibenzofuran Dibenzofuran Dibenzofuran Sulfonating_Agent Sulfonating Agent (e.g., H2SO4/SO3) Dibenzofuran->Sulfonating_Agent Electrophilic Aromatic Substitution Isomers Dibenzofuransulfonic Acid Isomers Sulfonating_Agent->Isomers Isomer_2 2-Sulfonic Acid Isomers->Isomer_2 Major Isomer_3 3-Sulfonic Acid Isomers->Isomer_3 Minor Isomer_4 4-Sulfonic Acid Isomers->Isomer_4 Major

Caption: Sulfonation of Dibenzofuran to Produce Isomers.

Acidity_Comparison_Logic cluster_Isomers Isomeric Position of -SO3H Group cluster_Effects Electronic Effects at Position cluster_Acidity Predicted Relative Acidity Pos_4 Position 4 Effect_4 Strongest Inductive Electron Withdrawal by Furan Oxygen Pos_4->Effect_4 Pos_2 Position 2 Effect_2 Moderate Electronic Influence Pos_2->Effect_2 Pos_3 Position 3 Effect_3 Weakest Electronic Influence Pos_3->Effect_3 Acidity_High Higher Acidity Effect_4->Acidity_High Stabilizes Anion Most Acidity_Mid Intermediate Acidity Effect_2->Acidity_Mid Moderate Anion Stabilization Acidity_Low Lower Acidity Effect_3->Acidity_Low Stabilizes Anion Least

Caption: Logic for Predicted Acidity of Isomers.

References

Navigating the Uncharted Territory of Dibenzofuran Sulfonic Acid Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature is the direct comparative analysis of the biological activities of dibenzofuran sulfonic acid isomers. While the parent dibenzofuran scaffold and its various derivatives have been explored for a range of pharmacological effects, from anticancer to antimicrobial properties, specific data on how the isomeric position of a sulfonic acid group influences the biological activity of the dibenzofuran core remains largely unpublished. This guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring this uncharted area. By leveraging established principles of medicinal chemistry and structure-activity relationships (SAR), we will delineate the potential differences between these isomers, propose experimental workflows for their evaluation, and highlight the opportunities for novel discoveries in this domain.

The Influence of Isomerism on Physicochemical Properties and Biological Activity: A Theoretical Overview

The position of the sulfonic acid (-SO₃H) group on the dibenzofuran ring is anticipated to have a profound impact on the molecule's physicochemical properties, which in turn are critical determinants of its biological activity. Key properties likely to be affected by the isomeric position include:

  • Acidity (pKa): The electronic environment surrounding the sulfonic acid group will influence its acidity. Different isomeric positions will experience varying degrees of electron-donating or electron-withdrawing effects from the dibenzofuran ring system, altering the pKa value. This can affect the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to interact with biological targets.

  • Lipophilicity (LogP): The introduction of a highly polar sulfonic acid group significantly increases the hydrophilicity of the dibenzofuran scaffold. However, the position of this group can modulate the overall lipophilicity of the isomer. The specific placement of the -SO₃H group can influence intramolecular hydrogen bonding possibilities and the exposure of hydrophobic regions of the dibenzofuran core, thereby affecting the molecule's partitioning between aqueous and lipid environments.

  • Steric Hindrance: The location of the sulfonic acid group can create steric hindrance, which may either promote or hinder interactions with specific biological targets. The size and orientation of the sulfonic acid group can dictate the molecule's ability to fit into the binding pocket of an enzyme or receptor.

  • Target Engagement: The precise positioning of the sulfonic acid group, with its potential for ionic and hydrogen bonding, will be critical for molecular recognition and binding to target proteins such as enzymes or receptors. Different isomers will present this key functional group in distinct spatial orientations, leading to potentially significant differences in binding affinity and biological effect.

Known Biological Activities of the Dibenzofuran Scaffold and Aryl Sulfonic Acids

While specific data for dibenzofuran sulfonic acid isomers is lacking, the broader families of dibenzofuran derivatives and aryl sulfonic acids have been associated with a range of biological activities:

  • Dibenzofuran Derivatives: Various derivatives of the dibenzofuran core have been reported to exhibit anticancer, antibacterial, and anti-inflammatory properties. The specific functional groups and their substitution patterns on the dibenzofuran ring are crucial for these activities.

  • Aryl Sulfonic Acids: Aromatic and heterocyclic sulfonic acids are known to possess diverse pharmacological activities.[1] For instance, some sulfonamides are well-established carbonic anhydrase inhibitors.[2] The sulfonic acid moiety itself is a key functional group in several approved drugs, contributing to their solubility and target interactions.

Proposed Experimental Workflow for Comparative Analysis

To address the current knowledge gap, a systematic evaluation of the biological activities of dibenzofuran sulfonic acid isomers is required. The following experimental workflow is proposed for researchers venturing into this area.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Isomers (e.g., 2-, 3-, 4-dibenzofuran sulfonic acid) purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial anticancer Anticancer Assays (MTT, SRB on various cell lines) characterization->anticancer enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Kinases) characterization->enzyme pathway Signaling Pathway Analysis (Western Blot, qPCR) anticancer->pathway binding Target Binding Studies (SPR, ITC) enzyme->binding in_vivo In Vivo Models (e.g., Xenograft, Infection models) pathway->in_vivo binding->in_vivo

Figure 1. Proposed experimental workflow for the comparative biological evaluation of dibenzofuran sulfonic acid isomers.

Experimental Protocols

Detailed methodologies for the key experiments proposed in the workflow are outlined below:

1. Synthesis and Characterization of Dibenzofuran Sulfonic Acid Isomers:

  • General Sulfonation Procedure: Dibenzofuran can be sulfonated using a suitable sulfonating agent such as concentrated sulfuric acid or chlorosulfonic acid. The reaction conditions (temperature, reaction time, and solvent) should be carefully controlled to favor the formation of different isomers.

  • Purification: The resulting mixture of isomers can be separated using techniques such as fractional crystallization or column chromatography. The purity of each isolated isomer should be assessed by High-Performance Liquid Chromatography (HPLC).

  • Structural Characterization: The chemical structure of each purified isomer must be unequivocally confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

2. In Vitro Anticancer Activity (MTT Assay):

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the dibenzofuran sulfonic acid isomers for 48-72 hours. Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. After incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value for each isomer is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

3. Antimicrobial Activity (Broth Microdilution Assay for Minimum Inhibitory Concentration - MIC):

  • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Procedure: Serial dilutions of the dibenzofuran sulfonic acid isomers are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the microbial suspension is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Hypothetical Comparative Data Table

To facilitate future research, the following table structure is proposed for the systematic reporting of comparative data on dibenzofuran sulfonic acid isomers.

Isomer PositionIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCarbonic Anhydrase II Inhibition (Kᵢ, nM)
2-Sulfonic Acid Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
3-Sulfonic Acid Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
4-Sulfonic Acid Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Control Drug e.g., Doxorubicine.g., Cisplatine.g., Ciprofloxacine.g., Ciprofloxacine.g., Acetazolamide

Conclusion and Future Directions

The field of dibenzofuran sulfonic acid isomers represents a significant opportunity for the discovery of novel bioactive molecules. The lack of existing comparative data underscores the need for systematic investigation. By following the proposed experimental workflow, researchers can begin to elucidate the structure-activity relationships governing the biological effects of these compounds. Such studies will not only contribute to a fundamental understanding of how sulfonic acid isomerism impacts bioactivity but may also lead to the identification of promising new lead compounds for drug development. The systematic comparison of their anticancer, antimicrobial, and enzyme inhibitory activities is a crucial first step in unlocking the therapeutic potential of this unexplored chemical space.

References

comparing the catalytic efficiency of different sulfonic acid catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Catalytic Efficiency of p-Toluenesulfonic Acid (p-TSA), Methanesulfonic Acid (MSA), and Camphorsulfonic Acid (CSA).

In the landscape of acid catalysis in organic synthesis, sulfonic acids stand out for their efficacy and versatility. Among the most commonly employed are p-Toluenesulfonic acid (p-TSA), Methanesulfonic acid (MSA), and Camphorsulfonic acid (CSA). While all are strong Brønsted acids, their catalytic efficiencies can vary depending on the specific reaction conditions and substrates involved. This guide provides a comparative overview of these three key sulfonic acid catalysts, with a focus on their application in the Biginelli reaction, a multicomponent reaction of significant importance in the synthesis of pharmaceutically relevant dihydropyrimidinones.

Comparative Catalytic Performance in the Biginelli Reaction

The following table summarizes the catalytic performance of each sulfonic acid in the Biginelli reaction, drawing from available research. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reaction Conditions
Camphorsulfonic Acid (CSA) 20592Solvent-free, 80°C[1]
p-Toluenesulfonic Acid (p-TSA) Data not available for direct comparisonVariesGenerally high yields reportedVarious conditions including solvent-free and reflux in ethanol
Methanesulfonic Acid (MSA) Data not available for direct comparisonVariesMentioned as an effective catalystVarious conditions

Key Observations:

  • Camphorsulfonic Acid (CSA) has been demonstrated to be a highly effective catalyst for the Biginelli reaction under solvent-free conditions, affording excellent yields in a relatively short reaction time.[1] Its solid nature and chirality also offer potential advantages in certain applications.

  • p-Toluenesulfonic Acid (p-TSA) is a widely used, cost-effective, and efficient catalyst for the Biginelli reaction, with numerous reports highlighting its ability to promote high product yields under various conditions.

  • Methanesulfonic Acid (MSA) is also recognized as a potent catalyst for this transformation, although detailed comparative data against p-TSA and CSA is less commonly reported.

Experimental Protocol: A Representative Example

The following is a representative experimental protocol for the Biginelli reaction, based on the use of Camphorsulfonic Acid as the catalyst. This protocol can be adapted for comparative studies with p-TSA and MSA.

Camphorsulfonic Acid Catalyzed Synthesis of 3,4-dihydropyrimidin-2-(1H)-ones [1]

  • Reactants:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea (1 mmol)

    • Camphorsulfonic acid (20 mol%)

  • Procedure:

    • A mixture of the aldehyde, ethyl acetoacetate, urea, and camphorsulfonic acid is stirred at 80°C under solvent-free conditions for 5 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is then poured into crushed ice and stirred for 30 minutes.

    • The resulting solid product is collected by filtration under suction.

    • The solid is washed thoroughly with cold water.

    • The crude product is purified by recrystallization from methanol to afford the pure 3,4-dihydropyrimidin-2-(1H)-one.

Logical Workflow for Catalyst Comparison

To systematically evaluate the catalytic efficiency of different sulfonic acids, a logical experimental workflow is essential. The following diagram, generated using Graphviz, illustrates a typical workflow for such a comparative study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Preparation Prepare Reactant Mixture (Aldehyde, Ketoester, Urea) Add_pTSA Add p-TSA Add_MSA Add MSA Add_CSA Add CSA Run_Reaction_pTSA Run Reaction (Identical Conditions) Add_pTSA->Run_Reaction_pTSA Run_Reaction_MSA Run Reaction (Identical Conditions) Add_MSA->Run_Reaction_MSA Run_Reaction_CSA Run Reaction (Identical Conditions) Add_CSA->Run_Reaction_CSA Workup_Purification_pTSA Work-up & Purification Run_Reaction_pTSA->Workup_Purification_pTSA Workup_Purification_MSA Work-up & Purification Run_Reaction_MSA->Workup_Purification_MSA Workup_Purification_CSA Work-up & Purification Run_Reaction_CSA->Workup_Purification_CSA Characterization_pTSA Characterization (NMR, IR, MS) Workup_Purification_pTSA->Characterization_pTSA Characterization_MSA Characterization (NMR, IR, MS) Workup_Purification_MSA->Characterization_MSA Characterization_CSA Characterization (NMR, IR, MS) Workup_Purification_CSA->Characterization_CSA Yield_Comparison Compare Yields, Reaction Times, etc. Characterization_pTSA->Yield_Comparison Characterization_MSA->Yield_Comparison Characterization_CSA->Yield_Comparison

Figure 1. Workflow for comparing sulfonic acid catalyst efficiency.

Signaling Pathway of Acid Catalysis in the Biginelli Reaction

The catalytic cycle of the Biginelli reaction involves the activation of the carbonyl group of the aldehyde by the sulfonic acid catalyst, facilitating the subsequent nucleophilic attacks. The following diagram illustrates the key steps in the acid-catalyzed reaction pathway.

G Aldehyde Aldehyde Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde Protonation Sulfonic_Acid R-SO3H Sulfonic_Acid->Activated_Aldehyde Acylimine_Intermediate Acylimine Intermediate Activated_Aldehyde->Acylimine_Intermediate Condensation Urea Urea Urea->Acylimine_Intermediate Adduct Initial Adduct Acylimine_Intermediate->Adduct Nucleophilic Addition Ketoester β-Ketoester Ketoester->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Figure 2. Acid-catalyzed pathway of the Biginelli reaction.

References

A Comparative Guide to the Trace Analysis of 4-Dibenzofuransulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the trace analysis of 4-dibenzofuransulfonic acid. Given the absence of a singular validated method for this specific compound, this document outlines established techniques for the analysis of its core structures: aromatic sulfonic acids and dibenzofurans. By examining the performance of methods for these related compounds, researchers can select and adapt the most suitable approach for their specific analytical challenges.

Comparison of Analytical Methods

The primary analytical techniques for the trace analysis of aromatic sulfonic acids and dibenzofurans are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), respectively. The choice between these methods is dictated by the analyte's volatility and thermal stability. For a sulfonated compound like this compound, LC-MS is generally the more direct approach due to the low volatility of the sulfonic acid group.

Analytical MethodAnalyte TypeTypical Sample MatrixKey Performance Characteristics
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Aromatic Sulfonic AcidsWater (groundwater, landfill leachate)Linearity: Good over 3 orders of magnitude.[1] Limit of Detection (LOD): Approximately 1 ng absolute.[1] Precision (RSD): 2.9% to 8.6%.[1]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) DibenzofuransEnvironmental Samples (soil, fly ash), Biological TissuesPrecision (RSD): Less than 10.0% for all congeners. Instrument Detection Limit (IDL): 0.09 to 0.36 pg injected for Polychlorinated Dibenzofurans (PCDFs).[2]

Experimental Protocols

Method 1: LC-MS/MS for Aromatic Sulfonic Acids

This method is adapted from a validated protocol for the selective determination of aromatic sulfonates in environmental samples.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the aromatic sulfonic acids with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve peak shape and ionization.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in negative ion mode.

  • Ionization: Electrospray Ionization (ESI).

  • Detection: Monitor the specific precursor-to-product ion transitions for the target aromatic sulfonic acids. A key fragment ion for aromatic sulfonates is the SO3•- radical, which can be used as a marker.[1]

Method 2: GC-MS/MS for Dibenzofurans

This protocol is based on established methods for the analysis of polychlorinated dibenzofurans.[3][4]

1. Sample Preparation: Extraction and Cleanup

  • Extraction: Use a suitable extraction technique based on the sample matrix (e.g., Soxhlet extraction for solid samples).

  • Cleanup: A multi-step cleanup is often necessary to remove interfering compounds. This may involve chromatography on silica, alumina, and carbon columns.

2. GC-MS/MS Analysis

  • Gas Chromatograph: A high-resolution gas chromatograph.

  • Column: A capillary column with a stationary phase suitable for separating isomeric compounds (e.g., a 5% phenyl-methylpolysiloxane).

  • Injection: Splitless injection is typically used for trace analysis.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]

Visualizing the Workflow

Trace_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Extraction (LLE or SPE for Water) (Soxhlet for Solids) Sample->Extraction Cleanup Multi-step Cleanup (e.g., Silica, Alumina) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_MS LC-MS/MS (for Aromatic Sulfonic Acids) Concentration->LC_MS Direct Analysis GC_MS GC-MS/MS (for Dibenzofuran Moiety) Concentration->GC_MS Requires Derivatization (for Sulfonic Acid Group) Quantification Quantification LC_MS->Quantification GC_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the trace analysis of this compound.

Concluding Remarks

The trace analysis of this compound can be approached by combining methodologies validated for its constituent chemical groups. For direct analysis, LC-MS/MS is the recommended technique due to the polar and non-volatile nature of the sulfonic acid group. Should GC-MS be considered, derivatization of the sulfonic acid moiety would be a necessary prerequisite to enhance volatility. The selection of the optimal method will depend on the specific research requirements, including the sample matrix, required sensitivity, and available instrumentation. The performance data presented in this guide, derived from closely related compounds, provides a solid foundation for method development and validation for this compound.

References

A Proposed Framework for Inter-Laboratory Comparison of 4-Dibenzofuransulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation: Performance of Analytical Methods

The following tables summarize typical performance characteristics for the analysis of sulfonic acid compounds using High-Performance Liquid Chromatography (HPLC), the recommended technique for this proposed ILC. These values are derived from validation studies of analogous compounds and serve as a benchmark for participating laboratories.

Table 1: Typical HPLC Method Performance for Sulfonic Acid Analytes

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)5 - 25 ng/mL
Limit of Quantification (LOQ)20 - 75 ng/mL
Intraday Precision (%RSD)< 5%
Interday Precision (%RSD)< 7%
Accuracy/Recovery80 - 110%

Table 2: Example Inter-Laboratory Comparison Results (Hypothetical)

This table illustrates how results from a proficiency test could be presented. Z-scores are a common statistical tool used to compare a laboratory's result to the consensus mean of all participants.[3] A satisfactory Z-score is typically between -2.0 and +2.0.[3]

Laboratory IDReported Concentration (µg/mL)Assigned Value (µg/mL)Z-ScorePerformance
Lab A48.550.0-0.6Satisfactory
Lab B53.250.01.28Satisfactory
Lab C45.150.0-1.96Satisfactory
Lab D58.050.03.2Unsatisfactory
Lab E42.350.0-3.08Unsatisfactory

Experimental Protocols

The following is a detailed methodology for the analysis of 4-dibenzofuransulfonic acid, recommended for use in an ILC.

Sample Preparation (Aqueous Matrix)
  • Sample Filtration : Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) :

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : A standard HPLC system equipped with a UV detector is recommended.

  • Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.

  • Mobile Phase : An isocratic mobile phase consisting of a 65:35 (v/v) mixture of 1% triethylamine (pH adjusted to 3.0 with phosphoric acid) and acetonitrile is suggested. For mass spectrometry-compatible methods, formic acid can be used in place of phosphoric acid.[1]

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection : UV detection at 220 nm.

  • Quantification : Quantification is to be performed using an external calibration curve prepared from certified reference standards of this compound.

Quality Control
  • Calibration : A multi-point calibration curve (minimum 5 points) should be prepared, with a correlation coefficient (r²) of ≥ 0.995.

  • Blanks : A method blank (an analyte-free matrix processed through the entire sample preparation and analysis procedure) should be analyzed with each batch of samples.

  • Spiked Samples : A matrix spike and a matrix spike duplicate should be analyzed to assess accuracy and precision. Recoveries should be within 80-120%, and the relative percent difference (RPD) between duplicates should be ≤ 15%.

  • Continuing Calibration Verification (CCV) : A mid-level calibration standard should be analyzed every 10-15 samples to ensure instrument stability.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample Aqueous Sample Filtration 0.45 µm Filtration Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Reconstitution->HPLC Data Data Acquisition & Processing HPLC->Data Calibration Calibration Curve Blanks Method Blanks Spikes Matrix Spikes CCV Continuing Calibration Verification

Caption: Workflow for this compound analysis.

Logical Relationship for ILC Data Evaluation

data_evaluation cluster_data Data Submission & Processing cluster_eval Performance Evaluation cluster_report Reporting Lab_Data Participant Laboratory Results Coordinator ILC Coordinator Lab_Data->Coordinator Stats Statistical Analysis Coordinator->Stats Assigned_Value Determination of Assigned Value Stats->Assigned_Value Z_Score Calculation of Z-Scores Assigned_Value->Z_Score Performance Performance Assessment (Satisfactory/Unsatisfactory) Z_Score->Performance Report Final Report to Participants Performance->Report

References

A Comparative Guide to the Thermal Stability of Substituted Dibenzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of substituted dibenzofurans is a critical parameter influencing their application in various fields, including materials science, electronics, and pharmaceuticals. Understanding how different substituents on the dibenzofuran core affect its thermal properties is essential for designing molecules with desired performance characteristics and ensuring their stability during processing and use. This guide provides a comparative thermal analysis of selected substituted dibenzofurans, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Comparative Thermal Analysis Data

The following table summarizes the key thermal properties of a series of oligo-dibenzofuran-based hole transport materials (HTMs), illustrating the impact of increasing the number of dibenzofuran units on thermal stability.

Compound IDSubstituent/StructureDecomposition Temperature (Td, °C)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
mDBF Monodibenzofuran derivative~380-72
bDBF Bisdibenzofuran derivative~372-Not Observed
tDBF Ter-dibenzofuran derivative~418129Not Observed

Data sourced from a study on dibenzofuran-based hole transport materials for perovskite solar cells[1].

The data indicates that increasing the number of dibenzofuran units in the molecular structure generally leads to an enhancement of thermal stability, as evidenced by the higher decomposition temperature of tDBF.[1] The presence of a clear glass transition temperature and the absence of a melting peak for bDBF and tDBF suggest their amorphous nature, which is a desirable property in certain material applications.[1]

Experimental Protocols

The data presented in this guide is typically obtained through standard thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of a material.

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which a significant weight loss occurs is taken as the decomposition temperature (Td).

  • Typical Procedure:

    • A small amount of the sample (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The decomposition temperature (Td) is determined from the resulting TGA curve, often defined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to identify thermal transitions such as melting (Tm) and glass transitions (Tg).

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic and exothermic events, such as melting and crystallization respectively, are observed as peaks in the DSC thermogram. Glass transitions are observed as a step-like change in the heat flow.

  • Typical Procedure:

    • A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

    • An empty sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The sample is subjected to a controlled temperature program, which often includes heating, cooling, and isothermal steps, under a controlled atmosphere (e.g., nitrogen). A common heating and cooling rate is 10 °C/min.

    • The heat flow to or from the sample is recorded as a function of temperature.

    • The melting temperature (Tm) is determined from the peak of the endothermic melting event, and the glass transition temperature (Tg) is determined from the midpoint of the step change in the baseline of the DSC curve.

Experimental Workflow for Comparative Thermal Analysis

The following diagram illustrates a typical workflow for the comparative thermal analysis of substituted dibenzofurans.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Comparison S1 Synthesis of Substituted Dibenzofurans S2 Purification (e.g., Column Chromatography, Recrystallization) S1->S2 C1 NMR Spectroscopy C2 Mass Spectrometry C3 FT-IR Spectroscopy TA1 Thermogravimetric Analysis (TGA) C1->TA1 D1 Determine Td TA1->D1 TA2 Differential Scanning Calorimetry (DSC) D2 Determine Tg and Tm TA2->D2 D3 Comparative Analysis of Thermal Properties D1->D3 D2->D3

Caption: Workflow for comparative thermal analysis of substituted dibenzofurans.

References

Assessing the Environmental Impact of Dibenzofuran Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzofurans, a class of aromatic organic compounds, and their halogenated derivatives, particularly polychlorinated dibenzofurans (PCDFs), are of significant environmental concern due to their toxicity, persistence, and ability to bioaccumulate. Understanding the environmental impact of different dibenzofuran isomers is crucial for risk assessment and management. This guide provides a comparative overview of the environmental impact of various dibenzofuran isomers, supported by experimental data and detailed methodologies.

Comparative Analysis of Environmental Impact

The environmental impact of dibenzofuran isomers varies significantly depending on the degree and position of halogen substitution. The following tables summarize key quantitative data for toxicity, environmental persistence, and bioaccumulation for selected dibenzofuran congeners.

Toxicity Comparison

The toxicity of dibenzofuran isomers is most commonly assessed using the Toxicity Equivalency Factor (TEF), which relates the toxicity of a specific congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). Acute toxicity is also measured by the median lethal dose (LD50), the dose required to kill 50% of a test population.

IsomerWHO-TEF (2022)LD50 (µg/kg body weight)SpeciesRoute
2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF)0.15-10Guinea pigIntravenous
>1000RatIntravenous
>6000MouseIntravenous
1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF)0.03Not available
2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF)0.3916Rat (male)Oral
Environmental Persistence Comparison

The persistence of dibenzofuran isomers in the environment is measured by their half-life (t½) in different environmental compartments such as soil, water, and air.

IsomerHalf-life in WaterHalf-life in SoilHalf-life in Atmosphere
Dibenzofuran (unsubstituted)Not readily available7-112 days1.9-19 hours
2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF)5.9-11 hours (in natural water exposed to sunlight)~60 days~60 days
Bioaccumulation Comparison

Bioaccumulation refers to the accumulation of substances in an organism. It is often quantified by the Bioaccumulation Factor (BAF) or Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment.

IsomerBioaccumulation/Bioconcentration Factor (BAF/BCF)SpeciesTissue
2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF)BCF: 2,455 - 6,049Rainbow troutWhole body
BAF: 11,500 - 106,000Various fish speciesFillet/Whole body

Experimental Protocols

The data presented in this guide are derived from various experimental studies. The following sections outline the general methodologies used in these key experiments.

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of a dibenzofuran isomer following a single oral administration.

Methodology:

  • Test Animals: Typically, young adult rats or mice of a specific strain are used. Animals are acclimatized to laboratory conditions before the study.

  • Dose Preparation: The test dibenzofuran isomer is dissolved in a suitable vehicle (e.g., corn oil). A range of doses is prepared.

  • Administration: A single dose is administered to different groups of animals via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for a period of 14 to 35 days for signs of toxicity and mortality.[1] Body weight, food consumption, and clinical signs are recorded.

  • Necropsy: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Target organs may be collected for histopathological examination.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods (e.g., probit analysis).[1]

Environmental Persistence: Half-life Determination in Water

Objective: To determine the photolytic half-life of a dibenzofuran isomer in water under simulated sunlight.

Methodology:

  • Sample Preparation: The dibenzofuran isomer is dissolved in a solvent and then added to distilled or natural water to create a solution of a known concentration.

  • Exposure: The aqueous solution is exposed to a light source that simulates the solar spectrum. Control samples are kept in the dark to account for other degradation processes.

  • Sampling: Aliquots of the water are collected at various time intervals.

  • Analysis: The concentration of the dibenzofuran isomer in each sample is determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The degradation rate constant is calculated from the decrease in concentration over time, and the half-life is determined using the formula t½ = 0.693/k, where k is the first-order rate constant.[2]

Bioaccumulation: Bioconcentration Factor (BCF) Determination in Fish

Objective: To determine the bioconcentration factor (BCF) of a dibenzofuran isomer in fish.

Methodology:

  • Test System: A flow-through aquatic exposure system is typically used to maintain a constant concentration of the test substance in the water.

  • Test Organisms: A species of fish, such as rainbow trout, is exposed to a sublethal concentration of the dibenzofuran isomer in the water.

  • Exposure Phase: The fish are exposed to the chemical for a specific period (e.g., 28 days) until they reach a steady-state concentration in their tissues. Water and fish tissue samples are collected periodically.

  • Depuration Phase: After the exposure phase, the fish are transferred to clean water and observed for a period to determine the rate of elimination of the chemical. Fish tissue samples are collected at intervals.

  • Analysis: The concentration of the dibenzofuran isomer in water and fish tissue samples is measured using analytical techniques like GC-MS.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the chemical in the fish tissue (wet weight) to the concentration in the water at steady state.[3]

Visualization of Environmental Impact Assessment

The following diagram illustrates the logical workflow for assessing the environmental impact of different dibenzofuran isomers.

EnvironmentalImpactAssessment cluster_Toxicity Toxicity Assessment cluster_Persistence Persistence Assessment cluster_Bioaccumulation Bioaccumulation Assessment ToxicityData Toxicity Data (LD50, TEF) RiskAssessment Environmental Risk Assessment ToxicityData->RiskAssessment Hazard Identification InVivo In Vivo Studies (e.g., Rodent LD50) InVivo->ToxicityData InVitro In Vitro Assays (e.g., EROD Induction) InVitro->ToxicityData PersistenceData Persistence Data (Half-life) PersistenceData->RiskAssessment Exposure Assessment Soil Soil Degradation Studies Soil->PersistenceData Water Water Photolysis Studies Water->PersistenceData Air Atmospheric Degradation Studies Air->PersistenceData BioaccumulationData Bioaccumulation Data (BAF, BCF) BioaccumulationData->RiskAssessment Exposure Assessment Aquatic Aquatic Bioaccumulation Studies (e.g., Fish BCF) Aquatic->BioaccumulationData Terrestrial Terrestrial Food Chain Studies Terrestrial->BioaccumulationData

References

benchmarking the performance of 4-dibenzofuransulfonic acid in a specific application

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available literature and experimental data reveals a notable absence of specific applications for 4-dibenzofuransulfonic acid as a catalyst in organic synthesis or other industrial processes. While sulfonic acids as a class are widely recognized for their catalytic activity, particularly in esterification and alkylation reactions, this compound itself is not prominently featured in published research or patents as a primary catalytic agent. This guide, therefore, aims to provide a comparative overview of sulfonic acid catalysis in a relevant application, using commercially established alternatives to benchmark the potential, albeit currently undocumented, performance of this compound.

For the purpose of this comparative guide, we will focus on the well-established application of sulfonic acids as catalysts in the esterification of fatty acids for biodiesel production. This area is extensively researched and provides a solid basis for comparing the performance of various sulfonic acid catalysts.

Comparison of Sulfonic Acid Catalysts in Fatty Acid Esterification

While direct data for this compound is unavailable, we can extrapolate its potential performance by comparing it to other aromatic and solid-supported sulfonic acids commonly used in this application. The following table summarizes the performance of several key alternatives.

CatalystSubstrateReaction ConditionsConversion/YieldReusabilityReference
p-Toluenesulfonic acid (p-TsOH) Oleic AcidMethanol, 65°C, 4h>95% ConversionNot typically reusedGeneral Knowledge
Dodecylbenzenesulfonic acid (DBSA) Oleic AcidMethanol, 60°C, 8h~98% YieldLimited[F. Su et al., Biomass and Bioenergy, 2008]
Amberlyst-15 Oleic AcidMethanol, 60°C, 6h>90% ConversionGood (up to 5 cycles)[A. A. Kiss et al., Energy & Fuels, 2006]
Sulfonated Carbon Catalyst Oleic AcidMethanol, 70°C, 5h~96% ConversionExcellent (>10 cycles)[M. Z. K. Khan et al., Renewable Energy, 2019]

Note: The performance of these catalysts can vary significantly based on the specific reaction conditions, substrate purity, and catalyst preparation methods.

Experimental Protocols

To ensure a standardized comparison, the following experimental protocol is provided for the esterification of oleic acid, which could be adapted to benchmark the performance of this compound should it be investigated for this application.

Materials:

  • Oleic acid (90% purity)

  • Methanol (99.8% purity)

  • Sulfonic acid catalyst (e.g., p-TsOH, DBSA, Amberlyst-15, or this compound)

  • Toluene (as a co-solvent, optional)

  • Internal standard (e.g., methyl heptadecanoate)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • A mixture of oleic acid (e.g., 10 g), methanol (at a desired molar ratio, e.g., 10:1 methanol to oleic acid), and the sulfonic acid catalyst (e.g., 1-5 wt% of oleic acid) is placed in a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to the desired temperature (e.g., 65°C) and stirred for a specified duration (e.g., 4 hours).

  • Aliquots of the reaction mixture are withdrawn at regular intervals to monitor the progress of the reaction.

  • The reaction is quenched by cooling the mixture to room temperature and neutralizing the catalyst with a sodium bicarbonate solution.

  • The organic layer is separated, washed with distilled water, and dried over anhydrous sodium sulfate.

  • The conversion of oleic acid to methyl oleate is determined by GC-FID analysis using an internal standard.

Logical Workflow for Catalyst Performance Evaluation

The following diagram illustrates a logical workflow for evaluating and comparing the performance of different acid catalysts in a given chemical reaction.

G cluster_0 Catalyst Selection cluster_1 Experimental Setup cluster_2 Performance Benchmarking cluster_3 Comparative Analysis A Identify Target Reaction (e.g., Esterification) B Select Candidate Catalysts (e.g., this compound, p-TsOH, Amberlyst-15) A->B C Define Standardized Experimental Protocol B->C D Procure and Characterize Reactants and Catalysts C->D E Conduct Catalytic Experiments D->E F Analyze Reaction Products (e.g., GC, HPLC) E->F G Calculate Key Performance Metrics (Conversion, Yield, Selectivity, TOF) F->G H Tabulate and Compare Performance Data G->H I Evaluate Catalyst Reusability and Stability H->I J Draw Conclusions on Catalyst Efficacy I->J

Caption: A flowchart outlining the key stages for the systematic evaluation and comparison of acid catalyst performance.

Signaling Pathway of Acid-Catalyzed Esterification

The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. This is followed by nucleophilic attack from the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.

G Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ H2O Water Protonated_Ester->H2O H_plus_cat H+ Catalyst

Caption: The catalytic cycle of Fischer-Speier esterification, initiated by an acid catalyst.

Safety Operating Guide

Proper Disposal of 4-Dibenzofuransulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Dibenzofuransulfonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Hazard Identification and Risk Assessment

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.

  • Harmful if swallowed.

Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

II. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure safe disposal.

  • Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of waste generation, and the principal investigator's name and contact information. Do not use abbreviations or chemical formulas.

  • Incompatible Wastes: Do not mix this compound with other waste streams unless their compatibility is confirmed. Specifically, store acids separately from bases, cyanides, sulfides, and reactive metals.

Parameter Guideline Source
Waste Classification Hazardous WasteGeneral Chemical Safety Guidelines
Primary Hazards Corrosive, Harmful if Swallowed
Container Type Compatible, leak-proof, with a secure lid
Container Labeling "Hazardous Waste," full chemical name, date, PI info
Storage Location Designated Satellite Accumulation Area (SAA)

III. Step-by-Step Disposal Procedure

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.

  • Preparation: Ensure all appropriate PPE is worn.

  • Waste Transfer: Carefully transfer the waste this compound into the designated hazardous waste container. Avoid splashing or creating dust if in solid form.

  • Container Sealing: Securely close the container lid. Containers must remain closed except when adding waste.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the lab and inspected regularly for any signs of leakage.

  • Waste Pickup: Once the container is full or has been in storage for a designated period (check with your institution's policy), submit a hazardous waste pickup request to your EHS office. Complete any required forms with accurate information about the waste.

IV. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material to contain the spill.

    • All materials used for cleanup must be treated as hazardous waste and placed in a designated, labeled container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_transfer Waste Handling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE start->ppe container Select Labeled, Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Satellite Accumulation Area (SAA) seal->store inspect Weekly Inspection store->inspect pickup Request EHS Pickup When Full store->pickup inspect->store If OK ehs EHS Collects and Disposes pickup->ehs end End: Proper Disposal Complete ehs->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.